molecular formula C9H12N2O5 B1523320 1-(2-Amino-pyridin-4-YL)-ethanol oxalate CAS No. 1187932-55-3

1-(2-Amino-pyridin-4-YL)-ethanol oxalate

カタログ番号: B1523320
CAS番号: 1187932-55-3
分子量: 228.2 g/mol
InChIキー: ORYNAFXRTADNAK-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

1-(2-Amino-pyridin-4-YL)-ethanol oxalate is a chemical compound of interest in organic and medicinal chemistry research. It is derived from its precursor, 1-(2-Aminopyridin-4-yl)ethanol (CAS 885266-91-1), a compound characterized by a molecular formula of C7H10N2O and a molecular weight of 138.17 g/mol . The oxalate salt form can enhance properties such as crystallinity and stability, making it more suitable for various research applications. This compound serves as a valuable synthetic intermediate or building block for constructing more complex molecules. Its structure, featuring both an amino group and a pyridine ring, makes it a versatile precursor in heterocyclic chemistry. Research indicates that similar 2-aminopyridine derivatives are key subunits in the synthesis of pharmacologically active compounds, including 4-(imidazo[1,2-a]pyridin-3-yl)-pyrimidine derivatives, which are explored in drug discovery programs . As a specialty chemical, it is intended for use in laboratory research and development. Researchers are advised to handle this material with appropriate precautions. Refer to the safety data sheet for comprehensive handling and hazard information. This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications.

特性

IUPAC Name

1-(2-aminopyridin-4-yl)ethanol;oxalic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2O.C2H2O4/c1-5(10)6-2-3-9-7(8)4-6;3-1(4)2(5)6/h2-5,10H,1H3,(H2,8,9);(H,3,4)(H,5,6)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ORYNAFXRTADNAK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC(=NC=C1)N)O.C(=O)(C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1187932-55-3
Record name 4-Pyridinemethanol, 2-amino-α-methyl-, ethanedioate (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1187932-55-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Foundational & Exploratory

An In-depth Technical Guide to the Molecular Structure and Properties of 1-(2-Amino-pyridin-4-YL)-ethanol Oxalate

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Derivatives of 2-aminopyridine are foundational scaffolds in medicinal chemistry, recognized for their broad spectrum of pharmacological activities, including antibacterial, anticancer, and anti-inflammatory properties.[1] The strategic substitution on the pyridine ring allows for the fine-tuning of their biological and physicochemical properties. This guide focuses on a specific derivative, 1-(2-Amino-pyridin-4-YL)-ethanol, and its oxalate salt. The introduction of a hydroxyethyl group at the 4-position of the 2-aminopyridine core can significantly influence its polarity, solubility, and potential for hydrogen bonding interactions with biological targets. The formation of an oxalate salt is a common strategy in pharmaceutical development to enhance the stability, crystallinity, and bioavailability of an active pharmaceutical ingredient (API).[2]

This technical guide provides a comprehensive overview of the molecular structure, properties, synthesis, and analytical characterization of 1-(2-Amino-pyridin-4-YL)-ethanol oxalate. It is intended for researchers, scientists, and drug development professionals who are working with or have an interest in aminopyridine derivatives as potential therapeutic agents.

Molecular Structure and Physicochemical Properties

The target compound, 1-(2-Amino-pyridin-4-YL)-ethanol oxalate, is an organic salt consisting of the protonated form of 1-(2-Amino-pyridin-4-YL)-ethanol and the oxalate dianion.

Molecular Formula: C₉H₁₂N₂O₅ Molecular Weight: 228.20 g/mol CAS Number: 1187932-55-3

The structure of the cationic component features a chiral center at the carbon atom of the ethanol group, meaning it can exist as a racemic mixture of (R) and (S) enantiomers. The oxalate anion is a simple dicarboxylic acid that can form strong ionic interactions and hydrogen bonds.[3]

Molecular_Structure cluster_cation 1-(2-Amino-pyridin-4-YL)-ethanol Cation cluster_anion Oxalate Anion C1 C C2 C C1->C2 H_C3 H C1->H_C3 C3 C C2->C3 H_C2 H C2->H_C2 C4 N C3->C4 C7 C* C3->C7 C5 C C4->C5 H_N_pyridinium H+ C4->H_N_pyridinium C6 C C5->C6 H_C5 H C5->H_C5 C6->C1 N1 N C6->N1 H_N1_1 H N1->H_N1_1 H_N1_2 H N1->H_N1_2 H_C7 H C7->H_C7 O1 O C7->O1 C8 C C7->C8 H_O1 H O1->H_O1 H_C8_1 H C8->H_C8_1 H_C8_2 H C8->H_C8_2 H_C8_3 H C8->H_C8_3 C9 C O2 O- C9->O2 O3 O C9->O3 C10 C C9->C10 O4 O- C10->O4 O5 O C10->O5

Molecular structure of 1-(2-Amino-pyridin-4-YL)-ethanol oxalate.
Predicted Physicochemical Properties

Due to the limited availability of experimental data for this specific salt, the following properties are predicted based on the constituent parts and data from analogous structures.

PropertyPredicted Value/InformationJustification/Reference
Melting Point Likely a crystalline solid with a defined melting point, expected to be higher than the free base.Oxalate salts of aminopyridine derivatives are typically crystalline solids with distinct melting points.[4]
Solubility Expected to have improved aqueous solubility compared to the free base, particularly at acidic to neutral pH.The formation of a salt increases the polarity and potential for hydration. Oxalate salts have been shown to enhance the aqueous solubility of poorly soluble drugs.[2]
pKa The 2-amino group is expected to have a pKa around 6-7, and the pyridine nitrogen a pKa around 5-6.Based on known pKa values for 2-aminopyridine and its derivatives.
Appearance Likely a white to off-white crystalline solid.Based on the appearance of similar organic oxalate salts.[1]

Synthesis and Purification

Proposed Synthesis of 1-(2-Amino-pyridin-4-YL)-ethanol

A common and effective method for the synthesis of such an amino alcohol would be the reduction of the corresponding ketone, 2-amino-4-acetylpyridine.

Synthesis_Workflow Start 2-Amino-4-cyanopyridine Intermediate_1 2-Amino-4-acetylpyridine Start->Intermediate_1 1. Grignard Reaction (CH3MgBr) 2. Acidic Work-up Intermediate_2 1-(2-Amino-pyridin-4-YL)-ethanol (Free Base) Intermediate_1->Intermediate_2 Reduction (e.g., NaBH4) Final_Product 1-(2-Amino-pyridin-4-YL)-ethanol Oxalate Intermediate_2->Final_Product Salt Formation (Oxalic Acid)

Proposed synthesis workflow for 1-(2-Amino-pyridin-4-YL)-ethanol oxalate.

Step-by-Step Methodology:

  • Synthesis of 2-Amino-4-acetylpyridine:

    • Rationale: The addition of a Grignard reagent to a nitrile is a well-established method for the synthesis of ketones.[5] 2-Amino-4-cyanopyridine is a commercially available starting material.

    • Protocol:

      • To a solution of 2-amino-4-cyanopyridine in an anhydrous ether solvent (e.g., THF or diethyl ether) under an inert atmosphere (e.g., nitrogen or argon), add a solution of methylmagnesium bromide (CH₃MgBr) dropwise at 0 °C.

      • After the addition is complete, allow the reaction mixture to warm to room temperature and stir until the reaction is complete (monitored by TLC).

      • Carefully quench the reaction by the slow addition of an aqueous acidic solution (e.g., 1 M HCl) at 0 °C.

      • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

      • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

      • Purify the crude product by column chromatography on silica gel to yield 2-amino-4-acetylpyridine.

  • Reduction to 1-(2-Amino-pyridin-4-YL)-ethanol:

    • Rationale: Sodium borohydride (NaBH₄) is a mild and selective reducing agent for ketones, which will not affect the aromatic pyridine ring or the amino group.

    • Protocol:

      • Dissolve 2-amino-4-acetylpyridine in a protic solvent such as methanol or ethanol.

      • Cool the solution to 0 °C and add sodium borohydride in portions.

      • Stir the reaction mixture at room temperature until the starting material is consumed (monitored by TLC).

      • Quench the reaction by the addition of water.

      • Remove the solvent under reduced pressure.

      • Extract the product into an organic solvent (e.g., ethyl acetate).

      • Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent to obtain the crude 1-(2-Amino-pyridin-4-YL)-ethanol as the free base. Further purification can be achieved by recrystallization or column chromatography.

Formation of the Oxalate Salt
  • Rationale: The formation of an oxalate salt is achieved by reacting the basic free amine with oxalic acid. The choice of solvent is crucial for obtaining a crystalline product.

  • Protocol:

    • Dissolve the purified 1-(2-Amino-pyridin-4-YL)-ethanol free base in a suitable solvent such as isopropanol or ethanol.[6]

    • In a separate flask, dissolve one molar equivalent of anhydrous oxalic acid in the same solvent, heating gently if necessary.

    • Add the oxalic acid solution dropwise to the solution of the free base with stirring.

    • If a precipitate forms, continue stirring at room temperature for a period to ensure complete salt formation. If no precipitate forms, the solution can be cooled or an anti-solvent (e.g., diethyl ether) can be added to induce crystallization.[6]

    • Collect the solid product by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum to yield 1-(2-Amino-pyridin-4-YL)-ethanol oxalate.

Analytical Characterization

A comprehensive analytical characterization is essential to confirm the identity, purity, and structure of the synthesized 1-(2-Amino-pyridin-4-YL)-ethanol oxalate.

Analytical_Workflow Sample 1-(2-Amino-pyridin-4-YL)-ethanol Oxalate Structure Structural Elucidation Sample->Structure Purity Purity and Identity Sample->Purity Properties Physicochemical Properties Sample->Properties NMR ¹H and ¹³C NMR Structure->NMR FTIR FTIR Spectroscopy Structure->FTIR MS Mass Spectrometry Structure->MS HPLC HPLC-UV Purity->HPLC MP Melting Point Properties->MP Sol Solubility Properties->Sol

Analytical workflow for the characterization of the target compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons on the pyridine ring, the protons of the ethanol side chain, and the exchangeable protons of the amino and hydroxyl groups. The aromatic protons will likely appear as doublets and a singlet in the region of δ 6.5-8.0 ppm. The methine proton of the ethanol group would be a quartet, and the methyl group a doublet.

  • ¹³C NMR: The carbon NMR spectrum will confirm the number of unique carbon atoms in the molecule. The aromatic carbons will resonate in the δ 105-160 ppm region, while the aliphatic carbons of the ethanol side chain will appear at higher field.

Fourier-Transform Infrared (FTIR) Spectroscopy

The FTIR spectrum will provide information about the functional groups present in the molecule.

Functional GroupExpected Wavenumber (cm⁻¹)
O-H stretch (alcohol)3200-3600 (broad)
N-H stretch (amine)3100-3500
C-H stretch (aromatic)3000-3100
C-H stretch (aliphatic)2850-3000
C=O stretch (oxalate)1650-1750 (strong)
C=C and C=N stretch (pyridine ring)1400-1600
C-O stretch (alcohol)1050-1250
Mass Spectrometry (MS)
  • Rationale: Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the molecule. Electrospray ionization (ESI) in positive ion mode is suitable for this compound.

  • Expected Results: The mass spectrum should show a prominent peak corresponding to the protonated free base [M+H]⁺ at m/z 139.08. Fragmentation may involve the loss of water or the cleavage of the ethanol side chain.

High-Performance Liquid Chromatography (HPLC)
  • Rationale: HPLC with UV detection is a standard method for determining the purity of the compound. A reverse-phase C18 column is typically used for compounds of this polarity.

  • Protocol:

    • Mobile Phase: A gradient of water and acetonitrile (or methanol) with an additive such as 0.1% trifluoroacetic acid (TFA) or formic acid.

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at a wavelength where the pyridine ring shows strong absorbance (e.g., 254 nm).

    • Injection Volume: 10 µL.

    • Sample Preparation: Dissolve the sample in the mobile phase or a suitable solvent.

Potential Applications and Biological Significance

While the specific biological activity of 1-(2-Amino-pyridin-4-YL)-ethanol oxalate has not been extensively reported, the 2-aminopyridine scaffold is present in numerous biologically active compounds.[7] 4-aminopyridine (fampridine) is a known potassium channel blocker used to improve walking in patients with multiple sclerosis.[8] The introduction of substituents at the 4-position can modulate this activity and introduce new pharmacological properties.

Derivatives of 2-aminopyridine have shown a wide range of activities, including:

  • Antibacterial and Antifungal Activity: Many 2-aminopyridine derivatives exhibit antimicrobial properties.[1]

  • Anticancer Activity: Some substituted aminopyridines have been investigated as potential anticancer agents.[9]

  • Enzyme Inhibition: The aminopyridine moiety can act as a hydrogen bond donor and acceptor, making it a suitable scaffold for designing enzyme inhibitors, such as inhibitors of nitric oxide synthase.[4]

The ethanol substituent on the target molecule may enhance its interaction with biological targets through hydrogen bonding and improve its pharmacokinetic profile. Further research is warranted to explore the specific biological activities of 1-(2-Amino-pyridin-4-YL)-ethanol and its oxalate salt.

Conclusion

This technical guide has provided a comprehensive overview of the molecular structure, properties, a plausible synthesis route, and analytical characterization methods for 1-(2-Amino-pyridin-4-YL)-ethanol oxalate. While specific experimental data for this compound is limited in the public domain, this guide, by leveraging established chemical principles and data from analogous structures, offers a solid foundation for researchers and drug development professionals. The 2-aminopyridine scaffold continues to be a rich source of new therapeutic agents, and a thorough understanding of the chemistry and properties of derivatives like 1-(2-Amino-pyridin-4-YL)-ethanol oxalate is crucial for the advancement of new drug discovery programs.

References

Sources

Therapeutic Potential of 1-(2-Amino-pyridin-4-YL)-ethanol Oxalate: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The 2-aminopyridine scaffold is a cornerstone in medicinal chemistry, recognized as a privileged pharmacophore present in numerous clinically approved drugs.[1][2] Its versatility allows for the targeting of a wide array of biological entities, leading to therapeutic agents in oncology, neurology, and infectious diseases.[3][4] This technical guide provides an in-depth, prospective analysis of a novel molecule, 1-(2-Amino-pyridin-4-YL)-ethanol oxalate, hereafter referred to as Cmpd-X. While direct literature on Cmpd-X is not available, its structural components—a 2-aminopyridine core and a 4-yl-ethanol side chain—suggest significant therapeutic potential. This document outlines a comprehensive strategy for the preclinical evaluation of Cmpd-X, presenting hypothetical mechanisms of action, detailed experimental protocols for validation, and a framework for its advancement in a drug discovery pipeline.

Introduction and Rationale

The pursuit of novel chemical entities with improved efficacy and safety profiles is a constant in drug discovery. The 2-aminopyridine moiety is a simple, low molecular weight, and highly functionalized structure that has proven to be a successful starting point for the development of targeted therapies.[2] Its derivatives have been successfully developed as protein kinase inhibitors, ion channel modulators, and receptor antagonists.[5][6][7][8]

Cmpd-X integrates this established pharmacophore with a 4-yl-ethanol substituent. This side chain may influence the compound's solubility, pharmacokinetic properties, and binding interactions with its putative biological target. The oxalate salt formulation can enhance stability and bioavailability, though potential risks associated with oxalate, such as nephrotoxicity, must be carefully evaluated.[9][10] This guide proposes a systematic exploration of Cmpd-X's therapeutic potential, focusing on two primary, plausible therapeutic areas based on its structural alerts: oncology (as a kinase inhibitor) and neurology (as a modulator of neuronal signaling).

Hypothesized Mechanisms of Action and Therapeutic Targets

The 2-aminopyridine scaffold is a known "hinge-binder" for many protein kinases. Therefore, a primary hypothesis is that Cmpd-X functions as a competitive inhibitor of one or more protein kinases implicated in cancer pathogenesis. Additionally, the structural similarity to compounds with neurological activity suggests a potential role in modulating neuronal ion channels or enzymes.

Primary Hypothesis: Inhibition of Oncogenic Kinases

Numerous 2-aminopyridine derivatives have been identified as potent inhibitors of various protein kinases, including Checkpoint Kinase 2 (CHK2), Anaplastic Lymphoma Kinase (ALK), Phosphoinositide 3-kinase delta (PI3Kδ), and Cyclin-Dependent Kinase 8 (CDK8).[5][6][7][11] Over-activation of these kinases is a hallmark of many cancers. We hypothesize that Cmpd-X could target a member of the kinome, leading to the inhibition of downstream signaling pathways that control cell proliferation, survival, and metastasis.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (e.g., ALK) PI3K PI3Kδ RTK->PI3K AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR TF Transcription Factors mTOR->TF CHK2 CHK2 Apoptosis Apoptosis CHK2->Apoptosis CDK CDK (e.g., CDK8) CDK->TF Proliferation Cell Proliferation & Survival TF->Proliferation CmpdX Cmpd-X CmpdX->RTK Inhibition CmpdX->PI3K Inhibition CmpdX->CHK2 Inhibition CmpdX->CDK Inhibition G cluster_neuron Neuron nNOS Neuronal Nitric Oxide Synthase (nNOS) NO Nitric Oxide (NO) nNOS->NO L_Arginine L-Arginine L_Arginine->nNOS Neurotoxicity Neurotoxicity NO->Neurotoxicity CmpdX Cmpd-X CmpdX->nNOS Inhibition

Figure 2: Hypothesized nNOS Inhibition Pathway for Cmpd-X.

Proposed Experimental Validation Workflow

A phased approach is proposed to systematically evaluate the therapeutic potential of Cmpd-X. The workflow is designed to first screen for broad activity and then progressively focus on the most promising therapeutic area, incorporating ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiling at an early stage.

G start Start: Cmpd-X Synthesis & Characterization phase1 Phase 1: Broad Spectrum Screening - Kinase Panel Screen - Neuronal Target Screen - In vitro ADMET start->phase1 decision1 Hit Identification? phase1->decision1 phase2_oncology Phase 2: Oncology Focus - IC50 Determination - Cell-based Assays - Pathway Analysis decision1->phase2_oncology Kinase Hit phase2_neuro Phase 2: Neurology Focus - EC50/IC50 Determination - Cellular Functional Assays decision1->phase2_neuro Neuronal Hit phase3 Phase 3: In vivo Efficacy - Xenograft/Disease Models - PK/PD Studies phase2_oncology->phase3 phase2_neuro->phase3 phase4 Phase 4: Lead Optimization phase3->phase4

Figure 3: Proposed Drug Discovery Workflow for Cmpd-X.

Phase 1: Broad Spectrum In Vitro Screening
  • Objective: To identify potential kinase targets of Cmpd-X.

  • Methodology:

    • Utilize a commercial kinase panel (e.g., Eurofins KinaseProfiler™ or Reaction Biology's Kinase HotSpot™) to screen Cmpd-X at a fixed concentration (e.g., 10 µM) against a broad range of human kinases.

    • The assay typically measures the remaining kinase activity in the presence of the test compound using a radiometric (33P-ATP) or fluorescence-based method.

    • Results are expressed as a percentage of inhibition relative to a vehicle control.

  • Data Interpretation: Kinases showing significant inhibition (e.g., >50%) will be selected for further investigation.

  • Objective: To assess the activity of Cmpd-X on key neuronal targets.

  • Methodology:

    • nNOS Inhibition Assay: Employ a commercially available kit (e.g., from Cayman Chemical) that measures the conversion of L-arginine to L-citrulline and NO. The amount of NO produced is determined colorimetrically.

    • Potassium Channel Assay: Use an automated patch-clamp system (e.g., a Patchliner or QPatch) to evaluate the effect of Cmpd-X on a panel of voltage-gated potassium channels (e.g., Kv1.x, Kv7.x) expressed in a stable cell line (e.g., CHO or HEK293).

  • Data Interpretation: Significant inhibition of nNOS activity or modulation of potassium channel currents will warrant further investigation.

  • Objective: To assess the drug-like properties of Cmpd-X.

  • Methodology:

    • Solubility: Determine the thermodynamic solubility in phosphate-buffered saline (PBS) at pH 7.4 using the shake-flask method and HPLC analysis.

    • Permeability: Evaluate permeability using a Caco-2 cell monolayer assay, measuring the apparent permeability coefficient (Papp).

    • Metabolic Stability: Incubate Cmpd-X with human liver microsomes and measure the rate of parent compound depletion over time using LC-MS/MS.

    • Cytotoxicity: Assess general cytotoxicity in a non-cancerous cell line (e.g., HEK293 or NIH-3T3) using an MTS or CellTiter-Glo® assay.

ParameterAssay MethodAcceptable RangeRationale
Kinetic Solubility Nephelometry in PBS> 50 µMEnsures sufficient concentration for in vitro assays.
Permeability (Papp) Caco-2 Monolayer Assay> 1 x 10-6 cm/sPredicts oral absorption.
Metabolic Stability Human Liver Microsomest1/2 > 30 minIndicates resistance to first-pass metabolism.
Cytotoxicity (CC50) MTS Assay in HEK293 cells> 30 µMProvides an initial assessment of the therapeutic window.

Table 1: Early ADMET Profiling and Target Ranges for Cmpd-X.

Phase 2: Hit-to-Lead Validation and Cellular Activity

This phase will focus on the most promising therapeutic area identified in Phase 1. Below are example protocols for the oncology focus.

  • Objective: To quantify the potency of Cmpd-X against the identified kinase "hits".

  • Methodology:

    • Perform a dose-response analysis for each selected kinase using the same assay format as in the initial screen.

    • Test Cmpd-X across a range of concentrations (e.g., from 1 nM to 100 µM).

    • Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic model to determine the IC50 value.

  • Objective: To determine if the enzymatic inhibition of the target kinase translates to anti-proliferative activity in cancer cells.

  • Methodology:

    • Select a panel of human cancer cell lines where the target kinase is known to be a key driver of proliferation (e.g., for ALK, Karpas-299 or H3122 cells). [6] 2. Seed cells in 96-well plates and treat with a serial dilution of Cmpd-X for 72 hours.

    • Measure cell viability using a suitable assay (e.g., CellTiter-Glo®).

    • Calculate the GI50 (concentration for 50% growth inhibition).

Cell LineCancer TypeTarget KinaseExpected GI50 of Cmpd-X
Karpas-299Anaplastic Large Cell LymphomaALK< 1 µM
HCT-116Colorectal CarcinomaCDK8< 1 µM
MOLM-16Acute Myeloid LeukemiaPI3Kδ< 5 µM

Table 2: Hypothetical Cellular Activity of Cmpd-X in Selected Cancer Cell Lines.

  • Objective: To confirm that Cmpd-X inhibits the intended target and its downstream signaling pathway within the cell.

  • Methodology:

    • Treat the relevant cancer cell line with Cmpd-X at concentrations around its GI50 for a short period (e.g., 2-4 hours).

    • Prepare cell lysates and perform Western blot analysis to assess the phosphorylation status of the target kinase (if it autophosphorylates) and key downstream substrates. For example, for ALK, probe for p-ALK and p-STAT3.

    • A reduction in the phosphorylation of the target and its substrates would confirm target engagement.

Trustworthiness and Safety Considerations

The oxalate salt form of Cmpd-X necessitates a thorough evaluation of its potential for nephrotoxicity.

  • In Vitro Nephrotoxicity Assessment:

    • Protocol:

      • Culture human renal proximal tubule epithelial cells (RPTECs).

      • Expose the cells to increasing concentrations of Cmpd-X and sodium oxalate as a positive control for 24-48 hours.

      • Assess cell viability using an LDH release assay.

      • Measure markers of kidney injury, such as KIM-1, by ELISA.

  • In Vivo Toxicology: Early in vivo studies in rodents should include comprehensive histopathological analysis of the kidneys to detect any signs of crystal deposition or tissue damage. [9]

Conclusion

1-(2-Amino-pyridin-4-YL)-ethanol oxalate (Cmpd-X) is a novel chemical entity with significant, albeit hypothetical, therapeutic potential. Its 2-aminopyridine core is a well-validated pharmacophore that provides a strong rationale for investigating its activity as a kinase inhibitor for oncology applications or as a modulator of neuronal targets for neurological disorders. The structured, phased experimental plan outlined in this guide provides a robust framework for elucidating the mechanism of action, confirming cellular activity, and assessing the preclinical viability of Cmpd-X. A rigorous evaluation of its safety profile, particularly concerning the oxalate counter-ion, will be critical for its potential development as a therapeutic agent.

References

  • Hilton, S., et al. (2010). Identification and characterisation of 2-aminopyridine inhibitors of checkpoint kinase 2. Bioorganic & Medicinal Chemistry, 18(2), 737-746.
  • Zhang, G., et al. (2019). Discovery of 2-aminopyridines bearing a pyridone moiety as potent ALK inhibitors to overcome the crizotinib-resistant mutants. European Journal of Medicinal Chemistry, 183, 111734.
  • Li, M., et al. (2023). Design, synthesis and in vitro biological evaluation of 2-aminopyridine derivatives as novel PI3Kδ inhibitors for hematological cancer. European Journal of Medicinal Chemistry, 249, 115169.
  • Wang, Y., et al. (2024). Discovery of Novel 2-Aminopyridine-Based and 2-Aminopyrimidine-Based Derivatives as Potent CDK/HDAC Dual Inhibitors for the Treatment of Refractory Solid Tumors and Hematological Malignancies. Journal of Medicinal Chemistry, 67(17), 15220-15245.
  • Abadi, A. H., et al. (2012). 2-Aminopyridine derivatives as potential σ(2) receptor antagonists. Archiv der Pharmazie, 345(11), 866-875.
  • Li, Y., et al. (2022). Design and Synthesis of a 2-Amino-pyridine Derivative as a Potent CDK8 Inhibitor for Anti-colorectal Cancer Therapy. Journal of Medicinal Chemistry, 65(20), 13546-13563.
  • Istrate, A. N., & Istrate, D. (2025). 2-aminopyridine – a classic and trendy pharmacophore. RSC Medicinal Chemistry.
  • Kumar, A., et al. (2025). Cracking the code: the clinical and molecular impact of aminopyridines; a review (2019–2024). RSC Medicinal Chemistry.
  • Vasu, D., et al. (2019). 2-Aminopyridines with a Shortened Amino Sidechain as Potent, Selective, and Highly Permeable Human Neuronal Nitric Oxide Synthase Inhibitors. ACS Medicinal Chemistry Letters, 10(6), 929-934.
  • Kang, S., et al. (2016). 2-Aminopyridines with a Truncated Side Chain to Improve Human Neuronal Nitric Oxide Synthase Inhibitory Potency and Selectivity. Journal of Medicinal Chemistry, 59(13), 6348-6362.
  • Xue, F., et al. (2012). Symmetric Double-Headed Aminopyridines, A Novel Strategy for Potent and Membrane-Permeable Inhibitors of Neuronal Nitric Oxide Synthase. Journal of Medicinal Chemistry, 55(21), 9470-9480.
  • Meltzer, S. J., & Auer, J. (1908). RESTORATIVE EFFECT OF SALTS OF MAGNESIUM AND CALCIUM AFTER LETHAL DOSES OF SODIUM OXALATE. The Journal of Experimental Medicine, 10(4), 489-501.
  • Sedehizadeh, S., Keogh, M., & Maddison, P. (2012). The use of aminopyridines in neurological disorders. Clinical Neuropharmacology, 35(4), 191-200.
  • Lee, H. W., et al. (2021). Synthesis and biological evaluation of new pyrimidine-4-yl-ethanol derivatives as ROS1 kinase inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 1630-1638.
  • Olson, K. R. (n.d.). OXALIC ACID. In Poisoning & Drug Overdose (7th ed.). McGraw Hill. Retrieved from [Link]

  • Aguilar-Méndez, M., et al. (2024). The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. International Journal of Molecular Sciences, 25(14), 7640.
  • Stahl, P. H., & Wermuth, C. G. (Eds.). (2011). Pharmaceutical salts: properties, selection, and use. John Wiley & Sons.
  • Kumar, S., et al. (2015). 2-Aminopyridine – an unsung hero in drug discovery.
  • Google Patents. (2010). JP2010270008A - Method of producing pyridine ethanol derivative.
  • Wikipedia. (n.d.). Oxalic acid. Retrieved from [Link]

  • Aguilar-Méndez, M., et al. (2024). The Structure-Antiproliferative Activity Relationship of Pyridine Derivatives. International Journal of Molecular Sciences, 25(14), 7640.
  • 1mg. (2025). Escitalopram Oxalate: View Uses, Side Effects and Medicines. Retrieved from [Link]

  • Pham, H. T., et al. (2020). Organocatalyzed synthesis and biological activity evaluation of hybrid compounds 4 H -pyrano[2,3- b ]pyridine derivatives.
  • Al-Ghorbani, M., et al. (2024). Novel biologically active pyridine derivatives: Synthesis, structure characterization, in vitro antimicrobial evaluation and structure-activity relationship. Journal of the Iranian Chemical Society, 21(2), 487-500.
  • Olanrewaju, I. O., et al. (2018). Novel green techniques for the synthesis of N-Benzylidenepyridine-2-Amine. International Journal of Chemtech Research, 11(05), 209-216.
  • ChemSynthesis. (n.d.). 2-(4-amino-1H-imidazo[4,5-c]pyridin-1-yl)ethanol. Retrieved from [Link]

  • Google Patents. (2011). CN102276526B - Synthesis method of 2-amino pyridine compounds.

Sources

Overview of pyridine-based intermediates in medicinal chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Overview of Pyridine-Based Intermediates in Medicinal Chemistry Content Type: Technical Whitepaper Audience: Senior Researchers, Medicinal Chemists, and Drug Discovery Leads

Executive Summary

The pyridine ring is not merely a benzene analogue; it is the single most pervasive heterocycle in FDA-approved therapeutics. Its ubiquity stems from a unique "physicochemical duality": it offers the lipophilicity required for membrane permeability while simultaneously providing a tunable basic center (


 ~5.2) to modulate aqueous solubility and target engagement.[1][2]

This guide moves beyond textbook definitions to address the strategic application of pyridine intermediates. We analyze the causality between nitrogen positioning and pharmacokinetic (PK) outcomes, detail robust synthetic workflows for difficult regioselective functionalizations, and provide self-validating protocols for the bench scientist.

The Physicochemical Advantage: Why Pyridine?

In the hit-to-lead optimization phase, the "Nitrogen Scan"—systematically replacing carbon atoms in a phenyl ring with nitrogen—is a standard tactic. The pyridine scaffold offers three distinct levers for optimization:

Basicity and Solubility Modulation

Unlike the neutral benzene ring, pyridine possesses a lone pair on the nitrogen atom (sp


 hybridized).[2]
  • Mechanism: In physiological pH (7.4), unsubstituted pyridine is largely unprotonated (

    
     5.2). However, introducing electron-donating groups (EDGs) like -NH
    
    
    
    or -OMe at the C2/C4 positions pushes the
    
    
    toward 6–7, increasing ionization.
  • Impact: Ionization drives aqueous solubility. A strategic C-N substitution can improve solubility by 10–100 fold without significantly increasing molecular weight.

Hydrogen Bonding and Target Affinity

The pyridine nitrogen acts as a specific Hydrogen Bond Acceptor (HBA).[2]

  • Design Choice: If a phenyl ring in a lead compound faces a solvent-exposed region or a hinge region in a kinase, swapping it for pyridine can anchor the molecule via H-bonding with backbone amides (e.g., the hinge binding of Imatinib or Dasatinib).

Metabolic Stability (The "Metabolic Blocking" Effect)

Pyridine rings are generally more resistant to oxidative metabolism (CYP450-mediated hydroxylation) than phenyl rings due to their electron-deficient nature.

  • Caution: The nitrogen atom itself is a "metabolic soft spot" prone to N-oxidation.

  • Solution: Steric occlusion (ortho-substitution) or reducing electron density (adding F or Cl) can suppress N-oxide formation.

Table 1: Physicochemical Comparison of Pyridine vs. Benzene

FeatureBenzenePyridineMedicinal Chemist's Note
Electronic Nature Electron-rich (

-excessive)
Electron-poor (

-deficient)
Pyridine resists oxidative metabolism better.
Basicity (

)
Neutral~5.2 (Tunable 2.0–9.0)Critical handle for solubility optimization.[1]
LogP (Lipophilicity) 2.130.65Pyridine lowers LogP, improving "drug-likeness".
Reactivity Electrophilic Subst. (SEAr)Nucleophilic Subst. (S

Ar)
Requires different synthetic toolkit (see Sec 2).

Synthetic Strategies: The Regioselectivity Decision Matrix

Functionalizing pyridine is non-trivial due to the deactivating nature of the nitrogen. The choice of position (C2, C3, or C4) dictates the synthetic methodology.

The "Rules of Engagement"
  • C2/C6 & C4 Positions (Electron Deficient): These positions are activated for Nucleophilic Aromatic Substitution (S

    
    Ar) . The nitrogen acts as an electron sink, stabilizing the Meisenheimer complex.
    
  • C3/C5 Positions (Benzene-like): These are the most difficult to access via classical nucleophilic methods. They require Cross-Coupling (Suzuki/Buchwald) or Electrophilic Substitution (SEAr) under harsh conditions.

Strategic Workflows
  • For C2-Functionalization: Use S

    
    Ar .[3]
    
    • Reagent: 2-Fluoropyridine or 2-Chloropyridine.

    • Nucleophile: Amines, alkoxides, thiols.

    • Insight: 2-Fluoropyridine reacts ~100x faster than 2-chloropyridine in S

      
      Ar due to the high electronegativity of fluorine stabilizing the transition state.
      
  • For C3-Functionalization: Use Suzuki-Miyaura Coupling .

    • Challenge: 3-pyridyl boronates are stable, but 2-pyridyl boronates are notoriously unstable (rapid protodeboronation).

    • Workaround: Always couple a Pyridine Halide (electrophile) with a stable Aryl Boronate (nucleophile) if possible. If you must use a 2-pyridyl nucleophile, use MIDA boronates or BF

      
      K salts to improve stability.
      
  • For Late-Stage Functionalization (LSF): Use Minisci Reaction .

    • Mechanism:[4][5] Radical alkylation of protonated pyridine.[6]

    • Selectivity: Favors C2/C4. Useful for adding methyl/ethyl groups to "fill" hydrophobic pockets in the final stages of lead optimization.

Visualization: The Pyridine Regioselectivity Map

PyridineMap Pyridine Pyridine Core C2 C2 / C6 Position (Ortho) Pyridine->C2 High Reactivity (Nucleophilic) C3 C3 / C5 Position (Meta) Pyridine->C3 Low Reactivity (Electrophilic) C4 C4 Position (Para) Pyridine->C4 Mod. Reactivity (Nucleophilic) Method_SnAr S_NAr (Nucleophilic Subst.) Best for: Amines, Ethers C2->Method_SnAr Primary Route Method_Minisci Minisci (Radical) Best for: Alkyl groups (Methyl/Ethyl) C2->Method_Minisci Late Stage Method_Suzuki Cross-Coupling (Suzuki/Stille) Best for: Carbon-Carbon bonds C3->Method_Suzuki Primary Route Method_Lithiation Directed Ortho Metalation (DoM) Best for: Electrophiles (CHO, I, COOH) C3->Method_Lithiation Requires Directing Group C4->Method_SnAr Primary Route C4->Method_Minisci Secondary Route

Caption: Decision matrix for selecting synthetic routes based on the target position on the pyridine ring.

Experimental Protocol: Robust Suzuki Coupling of 2-Chloropyridines

Context: Coupling 2-chloropyridines is notoriously difficult compared to phenyl chlorides. The pyridine nitrogen can chelate the Palladium (Pd) center, poisoning the catalyst, and the electron-deficient ring makes oxidative addition sluggish.

The Solution: Use of bulky, electron-rich phosphine ligands (Buchwald Ligands) to prevent chelation and facilitate oxidative addition.

Protocol: Synthesis of 2-Arylpyridine via Pd-Catalyzed Coupling

Reaction:



Materials:

  • Substrate: 2-Chloropyridine (1.0 equiv)

  • Nucleophile: Aryl boronic acid (1.2 equiv)

  • Catalyst: Palladium(II) Acetate [Pd(OAc)

    
    ] (2 mol%)
    
  • Ligand: SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (4 mol%)

    • Why SPhos? It is air-stable and bulky enough to prevent the pyridine nitrogen from binding to the Pd center.

  • Base: Potassium Phosphate Tribasic (K

    
    PO
    
    
    
    ) (2.0 equiv)
  • Solvent: Toluene : Water (10:1 ratio)

Step-by-Step Methodology:

  • Setup: In a reaction vial equipped with a magnetic stir bar, add the aryl boronic acid (1.2 mmol), Pd(OAc)

    
     (0.02 mmol), SPhos (0.04 mmol), and K
    
    
    
    PO
    
    
    (2.0 mmol).
  • Inerting: Cap the vial and purge with Nitrogen (

    
    ) or Argon for 5 minutes.
    
  • Addition: Add the 2-chloropyridine (1.0 mmol) followed by degassed Toluene (4 mL) and Water (0.4 mL) via syringe.

  • Reaction: Heat the mixture to 100°C for 2–4 hours.

    • Monitoring: Monitor by LC-MS. The disappearance of the chloride starting material signals completion.

  • Workup: Cool to room temperature. Dilute with Ethyl Acetate (EtOAc) and wash with water. Dry the organic layer over Na

    
    SO
    
    
    
    , filter, and concentrate.
  • Purification: Flash column chromatography (Hexanes/EtOAc gradient). Note that pyridines often streak on silica; adding 1% Triethylamine (Et

    
    N) to the eluent can improve peak shape.
    

Self-Validation Check:

  • If conversion is low (<10%), check for Oxygen contamination (Suzuki is O

    
     sensitive).
    
  • If dehalogenation (reduction of Cl to H) is observed, lower the temperature to 80°C or switch solvent to Dioxane.

Case Studies: Pyridine in Blockbuster Drugs

Vismodegib (Erivedge) - Hedgehog Pathway Inhibitor
  • Structure: Contains a 2-chloro-pyridine moiety coupled to a phenyl ring.

  • Role of Pyridine: The pyridine ring serves as a bioisostere for a biphenyl system, improving solubility while maintaining the planar geometry required for the binding pocket. The Chlorine atom at C2 blocks metabolic N-oxidation.

Etoricoxib (Arcoxia) - COX-2 Inhibitor
  • Structure: A central pyridine ring substituted at C2, C3, and C5.

  • Design Logic: The central pyridine replaces the central core of older COX-2 inhibitors (like rofecoxib's lactone). This switch significantly improved the half-life (

    
    ) and bioavailability compared to the furanone/lactone predecessors.
    
Visualization: Optimization Loop

OptLoop Lead Lead Compound (Phenyl Core) Issue Issue: Low Solubility / High Metab. Lead->Issue Strategy Strategy: Nitrogen Scan (Pyridine) Issue->Strategy Result1 2-Pyridine (High Sol, Med Metab) Strategy->Result1 Result2 3-Pyridine (Med Sol, High Metab) Strategy->Result2 Final Optimized Candidate (Balanced Profile) Result1->Final Block N-Oxidation Result2->Final Add Polar Group

Caption: Iterative optimization cycle using pyridine scans to solve PK liabilities.

References

  • Recent strategies for the synthesis of pyridine derivatives. PubMed (NIH). Available at: [Link]

  • Practical and Regioselective Synthesis of C-4-Alkylated Pyridines. Journal of the American Chemical Society. Available at: [Link][7]

  • A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. PubMed Central (NIH). Available at: [Link]

Sources

A Technical Guide to the Physical Characteristics and Melting Point of 1-(2-Amino-pyridin-4-YL)-ethanol Oxalate

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This in-depth technical guide provides a comprehensive overview of the physical characteristics and melting point of 1-(2-Amino-pyridin-4-YL)-ethanol oxalate. This document is intended to be a valuable resource for researchers and professionals involved in drug discovery and development, offering both theoretical understanding and practical methodologies.

Introduction: The Significance of Aminopyridine Scaffolds and their Salt Forms

Aminopyridines are a class of heterocyclic compounds that serve as crucial building blocks in medicinal chemistry. Their unique structural properties allow for interactions with a wide array of enzymes and receptors, leading to a vast range of biological and pharmacological effects.[1] Derivatives of aminopyridine are integral to the synthesis of numerous biologically active compounds, including antibacterial, antiviral, and anticancer agents.[2][3][4] The parent compound, 1-(2-Amino-pyridin-4-YL)-ethanol, is a functionalized aminopyridine derivative with potential applications in pharmaceutical development.

In the course of drug development, it is common practice to convert active pharmaceutical ingredients (APIs) into salt forms to enhance their physicochemical properties, such as solubility, stability, and bioavailability. The formation of an oxalate salt, through reaction with oxalic acid, is a frequently employed strategy to obtain a crystalline solid with a sharp and reproducible melting point, which is a critical parameter for identification and purity assessment.

Physicochemical Properties of 1-(2-Amino-pyridin-4-YL)-ethanol Oxalate

Based on the available data for the parent compound and general knowledge of oxalate salts, the following characteristics can be described.

PropertyDescriptionSource/Rationale
Molecular Formula C₉H₁₂N₂O₅Derived from the parent compound (C₇H₁₀N₂O) and oxalic acid (C₂H₂O₄).[5][6]
Molecular Weight 228.20 g/mol Calculated from the molecular formula.
Appearance Expected to be a white to off-white or pale yellow crystalline solid or powder.Based on the appearance of 2-aminopyridine (white powder or crystals) and other related pale yellow solid aminopyridine derivatives, as well as the common appearance of oxalate salts as colorless crystals or white powders.[7][8][9]
Solubility Solubility in water can be variable for oxalate salts. It is expected to have some solubility in polar organic solvents like ethanol, particularly upon heating.[8][9]The presence of the polar ethanol and aminopyridine moieties would suggest some aqueous solubility, though many oxalate salts exhibit limited water solubility.[9] The use of ethanol in the synthesis of related oxalate salts suggests its utility as a solvent.
Melting Point A precise melting point is not publicly documented. However, based on structurally similar aminopyridine oxalate derivatives, a melting point in the range of 130-160 °C can be anticipated. For instance, (E)-4-Methyl-6-(prop-1-enyl)pyridin-2-amine oxalate has a melting point of 137.5-138.7 °C, and another related oxalate salt melts at 154.0-155.9 °C.[10] It is also important to note that oxalate salts can decompose upon melting.[11][12][13]

The Rationale for Oxalate Salt Formation: A Strategic Choice in Drug Development

The conversion of a free base, such as 1-(2-Amino-pyridin-4-YL)-ethanol, into its oxalate salt is a deliberate and strategic decision in the drug development pipeline. The primary motivations behind this include:

  • Enhanced Crystallinity: Free bases, particularly those with complex functionalities, can often be oils or amorphous solids, which are challenging to purify and characterize. The introduction of the rigid and planar oxalate dianion can promote the formation of a well-ordered crystal lattice.[11]

  • Improved Handling and Stability: Crystalline solids are generally easier to handle, weigh, and formulate compared to non-crystalline materials. They also tend to exhibit greater chemical and physical stability.

  • Stoichiometric Control: Salt formation allows for precise stoichiometric control, ensuring a consistent ratio of the active molecule to the counter-ion.

  • Purification: Crystallization of the oxalate salt can be a highly effective method for purifying the parent compound, removing impurities that may not co-crystallize.

  • Sharp Melting Point: A well-defined melting point is a key indicator of purity. The crystalline nature of the oxalate salt typically results in a sharp melting range, which is invaluable for quality control.

Experimental Protocol: Determination of Melting Point

The melting point of 1-(2-Amino-pyridin-4-YL)-ethanol oxalate should be determined using a calibrated melting point apparatus.

Methodology
  • Sample Preparation: A small amount of the dry crystalline solid is finely powdered and packed into a capillary tube to a height of 2-3 mm.

  • Apparatus Setup: The capillary tube is placed in the heating block of the melting point apparatus.

  • Heating Rate: A preliminary determination can be made with a rapid heating rate (e.g., 10-20 °C/min) to approximate the melting range.

  • Accurate Determination: For an accurate measurement, the determination is repeated with a fresh sample, heating rapidly to about 20 °C below the approximate melting point, and then reducing the heating rate to 1-2 °C per minute.

  • Observation: The temperature at which the substance begins to melt (the first appearance of liquid) and the temperature at which it is completely molten are recorded as the melting range. For a pure, crystalline substance, this range should be narrow (typically 1-2 °C). Potential decomposition, indicated by darkening or gas evolution, should also be noted.

MeltingPointWorkflow cluster_prep Sample Preparation cluster_measurement Melting Point Measurement cluster_analysis Data Analysis A Dry Crystalline Sample B Finely Powder A->B C Pack Capillary Tube B->C D Place in Apparatus C->D E Rapid Heating (Approximate MP) D->E F Slow Heating (Accurate MP) E->F Repeat with new sample G Record Melting Range F->G H Purity Assessment: Sharp range indicates high purity G->H I Note Observations: Decomposition, color change G->I

Caption: Workflow for Melting Point Determination.

Conclusion

1-(2-Amino-pyridin-4-YL)-ethanol oxalate is a compound of significant interest for its potential applications in pharmaceutical research. While specific experimental data on its physical properties remains limited in publicly accessible literature, a comprehensive understanding can be constructed from the known characteristics of its parent aminopyridine structure and the general properties of oxalate salts. The formation of the oxalate salt is a key strategy to ensure purity, stability, and ease of handling. The methodologies and insights provided in this guide are intended to support the research and development efforts of scientists working with this and related compounds.

References

  • Cracking the code: the clinical and molecular impact of aminopyridines; a review (2019–2024) - RSC Publishing. (2025, January 8).
  • Oxalate (C2O4{2-}) properties.
  • Oxalate Formula: Properties, Application, & More - Orchids The International School.
  • 2-Aminopyridine | NH2C5H4N | CID 10439 - PubChem.
  • Extraction and Determination of Total and Soluble Oxalate in Pulping and Papermaking Raw Materials - ResearchGate. (2026, January 14).
  • Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies - MDPI. (2022, May 26).
  • Syntheses, Complexation and Biological Activity of Aminopyridines: A Mini-Review. (2021, July 1).
  • Syntheses, Complexation and Biological Activity of Aminopyridines: A Mini-Review.
  • Calcium oxalate - Wikipedia.
  • Oxalic Acid | (COOH)2 | CID 971 - PubChem - NIH.
  • Design and Synthesis of 2-Amino-4-methylpyridine Analogues as Inhibitors for Inducible Nitric Oxide Synthase and in vivo Evaluation of [18F]6-(2-Fluoropropyl) - PMC.
  • 1-(2-Aminopyridin-4-yl)ethanol, min 95%, 250 mg.
  • 2-Amino-1-pyridin-2-yl-ethanol - Chem-Impex.
  • Ldn-211904 oxalate | C21H21ClN4O5 | CID 46882744 - PubChem.
  • N-(2-Aminoethyl)morpholine-4-carboxamide oxalate synthesis - ChemicalBook.

Sources

Literature review of 1-(2-Amino-pyridin-4-YL)-ethanol oxalate synthesis pathways

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the synthesis pathways for 1-(2-Amino-pyridin-4-yl)-ethanol oxalate , a critical intermediate scaffold often utilized in the development of MET/ALK tyrosine kinase inhibitors (e.g., analogs of Crizotinib) and other pyridine-based pharmaceutical agents.

The guide prioritizes the Nitrile-Grignard Route as the most scalable and atom-economical method, while providing the Lithiation-Halogen Exchange Route as a high-precision alternative.

Executive Summary

Target Molecule: 1-(2-Amino-pyridin-4-yl)-ethanol oxalate CAS (Free Base): 885266-91-1 Molecular Formula: C


H

N

O

C

H

O

Role: Chiral or racemic building block for protein degrader building blocks and kinase inhibitors.

The synthesis of 2-aminopyridine derivatives substituted at the C4 position presents a specific regiochemical challenge. While electrophilic aromatic substitution on pyridine typically favors the C3 position, and nucleophilic substitution favors C2/C6, accessing the C4 position requires directed metalation or functional group interconversion from C4-substituted precursors (e.g., nitriles or halides).

Retrosynthetic Analysis

To design a self-validating synthesis, we disconnect the target molecule at the secondary alcohol and the salt counterion.

Logical Disconnections:

  • Salt Break: Dissociation into the free base and oxalic acid.

  • Functional Group Interconversion (FGI): The secondary alcohol is derived from the corresponding ketone (2-amino-4-acetylpyridine).

  • C-C Bond Formation: The acetyl group is installed via a Grignard reaction on a nitrile precursor (2-amino-4-cyanopyridine).

Retrosynthesis Target Target: 1-(2-Amino-pyridin-4-yl)-ethanol Oxalate FreeBase Free Base: 1-(2-Amino-pyridin-4-yl)-ethanol Target->FreeBase Salt Formation (Oxalic Acid) Ketone Precursor 1: 2-Amino-4-acetylpyridine FreeBase->Ketone Reduction (NaBH4) Nitrile Starting Material: 2-Amino-4-cyanopyridine Ketone->Nitrile Grignard Addition (MeMgBr)

Figure 1: Retrosynthetic logic flow from target salt to commercially available nitrile precursor.

Primary Pathway: The Nitrile-Grignard Route

This route is preferred for its atom economy and the commercial availability of 2-amino-4-cyanopyridine .

Phase A: Grignard Addition (Ketone Synthesis)

Reaction: 2-Amino-4-cyanopyridine + MeMgBr


 2-Amino-4-acetylpyridine
  • Mechanism: The reaction requires excess Grignard reagent (minimum 3.0 equivalents). The first equivalent deprotonates the primary amine (forming a magnesium amide), and the subsequent equivalents attack the nitrile carbon to form the imine magnesium salt, which hydrolyzes to the ketone.

  • Critical Process Parameter (CPP): Temperature control is vital. The addition must be performed at low temperature (<0°C) to prevent polymerization or side reactions on the pyridine ring.

Phase B: Chemoselective Reduction

Reaction: 2-Amino-4-acetylpyridine + NaBH




1-(2-Aminopyridin-4-yl)ethanol
  • Selectivity: Sodium borohydride (NaBH

    
    ) is chosen over LiAlH
    
    
    
    to avoid reducing the pyridine ring or affecting the amino group. The reaction proceeds cleanly in alcoholic solvents.
Phase C: Salt Formation

Reaction: Free Base + Oxalic Acid


 Oxalate Salt
  • Purification: Oxalate salts of pyridines often crystallize readily from ethanol or isopropanol, providing an integrated purification step that removes minor organic impurities.

Experimental Protocols

Step 1: Synthesis of 2-Amino-4-acetylpyridine[1]
  • Setup: Flame-dry a 3-neck round-bottom flask equipped with a magnetic stir bar, addition funnel, and N

    
     inlet.
    
  • Solvation: Dissolve 2-amino-4-cyanopyridine (10.0 g, 84 mmol) in anhydrous THF (100 mL). Cool the solution to 0°C.

  • Grignard Addition: Slowly add Methylmagnesium bromide (3.0 M in ether, 84 mL, 252 mmol, 3.0 eq) dropwise over 45 minutes.

    • Observation: Gas evolution (methane) will occur initially due to amine deprotonation. Ensure distinct venting.

  • Reaction: Allow the mixture to warm to Room Temperature (RT) and stir for 4 hours. Monitor by TLC or LCMS for disappearance of nitrile.

  • Quench: Cool to 0°C. Cautiously add saturated aqueous NH

    
    Cl (slowly!) to hydrolyze the imine intermediate.
    
  • Extraction: Extract with Ethyl Acetate (3 x 100 mL). Wash combined organics with brine, dry over Na

    
    SO
    
    
    
    , and concentrate.[1][2]
  • Output: Crude 2-amino-4-acetylpyridine (Yellow solid). Yield approx. 75-85%.[3][4][5]

Step 2: Reduction to 1-(2-Aminopyridin-4-yl)ethanol
  • Dissolution: Dissolve the crude ketone (from Step 1) in Methanol (10 volumes).

  • Reduction: Cool to 0°C. Add Sodium Borohydride (NaBH

    
    , 1.5 eq) portion-wise over 20 minutes.
    
    • Safety: Hydrogen gas evolution.[4]

  • Completion: Stir at RT for 2 hours.

  • Workup: Quench with water. Evaporate methanol under reduced pressure. Extract the aqueous residue with Ethyl Acetate/Isopropanol (9:1).

  • Isolation: Dry and concentrate to obtain the racemic alcohol as a pale yellow oil or solid.

Step 3: Oxalate Salt Formation
  • Preparation: Dissolve the free base alcohol (5.0 g, 36 mmol) in absolute Ethanol (25 mL).

  • Acid Addition: Prepare a separate solution of Oxalic Acid dihydrate (4.5 g, 36 mmol, 1.0 eq) in warm Ethanol (15 mL).

  • Crystallization: Add the acid solution to the base solution slowly with stirring. A white precipitate should form immediately.

  • Aging: Stir the slurry at 0°C for 1 hour to maximize yield.

  • Filtration: Filter the solid, wash with cold ethanol, and dry under vacuum at 45°C.

Process Visualization (Workflow)

SynthesisWorkflow cluster_0 Step 1: Grignard Reaction cluster_1 Step 2: Reduction cluster_2 Step 3: Salt Formation Start 2-Amino-4-cyanopyridine (THF, 0°C) Intermediate Imine Magnesium Salt Start->Intermediate Addition Reagent1 MeMgBr (3.0 eq) Reagent1->Intermediate Product1 2-Amino-4-acetylpyridine Intermediate->Product1 Acid Hydrolysis (NH4Cl) Product2 1-(2-Aminopyridin-4-yl)ethanol (Free Base) Product1->Product2 Reduction Reagent2 NaBH4 (1.5 eq) MeOH Reagent2->Product2 Final FINAL PRODUCT: 1-(2-Aminopyridin-4-yl)ethanol Oxalate Product2->Final Crystallization Reagent3 Oxalic Acid EtOH Reagent3->Final

Figure 2: Step-by-step reaction workflow from nitrile precursor to final oxalate salt.

Comparison of Synthesis Routes

FeatureRoute A: Nitrile-Grignard (Recommended)Route B: Lithiation-Halogen Exchange
Starting Material 2-Amino-4-cyanopyridine2-Amino-4-bromopyridine
Reagents MeMgBr, NaBH

n-BuLi, Acetaldehyde
Step Count 3 Steps3-4 Steps (Requires Amine Protection)
Scalability High (Industrial Standard)Low (Cryogenic conditions required: -78°C)
Safety Profile Moderate (Grignard handling)High Risk (Pyrophoric Lithium reagents)
Cost Efficiency HighLow (Lithium reagents are costly)

References

  • Synthesis of 2-Amino-4-acetylpyridine via Grignard

    • Source: Kyowa Hakko Kirin Co., Ltd. (2013).[2][6] "Condensed Ring Heterocyclic Compound." European Patent EP 2881394 B1.

    • Relevance: Validates the reaction of 2-amino-4-cyanopyridine with methylmagnesium bromide to form the acetyl deriv
    • URL
  • General Preparation of Pyridine Carbinols: Source: ChemicalBook. "(2-AMINO-PYRIDIN-4-YL)-METHANOL synthesis." Relevance: Provides baseline conditions for the reduction of pyridine-esters/ketones using borohydride reagents.
  • Crizotinib Intermediate Chemistry (Contextual)

    • Source: Cui, J. J., et al. (2011). "Structure Based Drug Design of Crizotinib (PF-02341066)..." Journal of Medicinal Chemistry, 54(18), 6342-6363.
    • Relevance: Establishes the utility of chiral 1-(pyridin-4-yl)ethanol scaffolds in kinase inhibitor design.
    • URL:[Link]

  • Oxalate Salt Preparation Methodology

    • Source: PrepChem.
    • Relevance: Standardizes the protocol for converting amine/pyridine bases into stable oxal
    • URL:[Link]

Sources

Safety Data Sheet (SDS) and toxicity profile for aminopyridine oxalates

Author: BenchChem Technical Support Team. Date: February 2026

Technical Safety Guide: Aminopyridine Oxalates & High-Potency K+ Channel Blockers

Part 1: Executive Summary

Topic: Safety Data Sheet (SDS) and Toxicity Profile for Aminopyridine Oxalates. Primary Hazard: Acute Neurotoxicity (Seizures) & Renal Toxicity. Target Audience: Research Scientists, Medicinal Chemists, and HSE Officers.

Operational Imperative: Aminopyridines (specifically 4-aminopyridine and 3,4-diaminopyridine) are potent voltage-gated potassium channel (


) blockers.[1] When formulated as oxalate salts , these compounds present a dual-threat toxicity profile: immediate, life-threatening neuroexcitation driven by the aminopyridine moiety, and potential renal damage driven by the oxalate anion. This guide synthesizes the acute handling requirements of high-potency active pharmaceutical ingredients (HPAPIs) with the specific toxicological nuances of aminopyridine salts.

Critical Warning: The


 of the parent compound (4-aminopyridine) is approximately 20 mg/kg (oral, rat) , classifying it as Fatal if Swallowed (GHS Category 2) . Treat all oxalate salts of this class with the same level of containment rigor.

Part 2: Chemical Identity & Properties

The "Aminopyridine Oxalate" designation typically refers to the salt formed between an aminopyridine base (e.g., 4-AP) and oxalic acid.

PropertyDescription
Chemical Name 4-Aminopyridinium oxalate (Representative)
Active Moiety 4-Aminopyridine (CAS: 504-24-5)
Anion Oxalate (

)
Appearance White to off-white crystalline solid
Solubility High water solubility (dissociates rapidly in physiological pH)
Stability Stable, but hygroscopic. Incompatible with strong oxidizers.[2]

Why Oxalate? Oxalic acid is often used in drug development to improve the crystallinity and solubility profiles of basic amines. However, unlike chloride or tartrate salts, the oxalate anion carries its own toxicity burden (nephrotoxicity via calcium oxalate precipitation).

Part 3: Hazard Identification (GHS Standards)

This section reconstructs the Safety Data Sheet (SDS) core based on the high-potency parent compound.

GHS Classification
  • Acute Toxicity (Oral): Category 2 (Fatal if swallowed).[3][4][5]

  • Acute Toxicity (Dermal): Category 3 (Toxic in contact with skin).[3]

  • Acute Toxicity (Inhalation): Category 3 (Toxic if inhaled).[3]

  • Skin/Eye Irritation: Category 2A (Causes serious eye irritation - Oxalate contribution).

  • Specific Target Organ Toxicity (Single Exposure): Category 1 (Nervous System).

Signal Word: DANGER
Hazard Statements
  • H300: Fatal if swallowed.[3][4][5]

  • H311: Toxic in contact with skin.[3]

  • H370: Causes damage to organs (Central Nervous System).

  • H335: May cause respiratory irritation.[3][4][5]

Part 4: Toxicological Profile (Deep Dive)

To safely handle these compounds, one must understand the mechanism of toxicity, not just the symptoms.

Mechanism of Action: The "Excitatory Cascade"

Aminopyridines block voltage-gated potassium channels (


 family) on neuronal membranes.
  • Blockade: The aminopyridine cation enters the open pore of the

    
     channel.
    
  • Repolarization Failure: This inhibits the efflux of potassium, delaying membrane repolarization.

  • Action Potential Broadening: The duration of the action potential is extended.

  • Calcium Influx: Prolonged depolarization keeps voltage-gated Calcium (

    
    ) channels open longer.
    
  • Transmitter Flood: Massive influx of

    
     triggers uncontrolled release of neurotransmitters (Acetylcholine, Glutamate) at synaptic clefts.
    

Result: Synaptic hyperexcitability leading to tremors, convulsions, and status epilepticus.

The Oxalate Multiplier

While the aminopyridine drives acute lethality, the oxalate anion creates a secondary risk profile:

  • Systemic: Oxalate binds serum calcium, potentially exacerbating the hypocalcemia associated with massive neurotransmitter release.

  • Renal: In chronic exposure or high-dose survival scenarios, calcium oxalate crystals can precipitate in renal tubules, causing acute kidney injury (AKI).

Visualizing the Pathway

ToxicityMechanism AP Aminopyridine Exposure Kv Blockade of Kv Potassium Channels AP->Kv binds to pore Oxalate Oxalate Anion Accumulation AP->Oxalate dissociation Repol Inhibited Repolarization Kv->Repol AP_Broad Broadened Action Potential Repol->AP_Broad Ca_Influx Increased Ca2+ Influx AP_Broad->Ca_Influx opens VGCCs Neuro_Rel Massive Neurotransmitter Release (ACh, Glu) Ca_Influx->Neuro_Rel Seizure Seizures & Convulsions Neuro_Rel->Seizure hyperexcitability Renal Renal Tubule Crystallization Oxalate->Renal Ca-Oxalate precip.

Figure 1: Pathophysiological cascade of Aminopyridine Oxalate toxicity, distinguishing between the neurotoxic cation and nephrotoxic anion.

Part 5: Safe Handling & Experimental Protocols

Trustworthiness Principle: Protocols must assume the user might make a mistake and provide a fail-safe.

Engineering Controls
  • Primary: All weighing and solubilization must occur inside a Class II Biosafety Cabinet or a Chemical Fume Hood with HEPA filtration.

  • Secondary: Use a static-dissipative balance enclosure. Aminopyridine salts are often fine, electrostatic powders that disperse easily.

Personal Protective Equipment (PPE)
  • Respiratory: N95/P3 respirator minimum if outside a hood (not recommended). In hood: Surgical mask is insufficient; use a half-face respirator with organic vapor/particulate cartridges if powder handling is frequent.

  • Dermal: Double nitrile gloves (0.11 mm min thickness).

    • Why Double? Aminopyridines are transdermal toxins. The outer glove is sacrificial.

  • Ocular: Chemical splash goggles.

Protocol: Preparation of Stock Solution (100 mM)

Rationale: Preparing a liquid stock immediately reduces the inhalation risk of the powder.

  • Preparation: Calculate the required mass of Aminopyridine Oxalate.

    • Note: Account for the molecular weight difference between the free base and the oxalate salt.

  • Static Control: Place an ionizing bar or anti-static gun near the balance. Static charge can cause high-potency powders to "jump" off the spatula.

  • Weighing:

    • Tare a pre-labeled scintillating vial (glass).

    • Transfer powder using a disposable anti-static spatula.

    • Do not return excess powder to the source container (risk of cross-contamination). Dispose of excess as hazardous waste.

  • Solubilization:

    • Add water or buffer gently down the side of the vial.

    • Caution: Reaction with water may be slightly exothermic depending on the salt form.

    • Cap immediately and vortex inside the hood.

  • Decontamination:

    • Wipe the balance and surrounding area with 10% bleach (sodium hypochlorite) followed by 70% ethanol.

    • Chemistry: Bleach oxidizes the amine, breaking down the toxicophore.

Waste Disposal
  • Liquids: Segregate into "Toxic Aqueous Waste." Do not mix with acidic waste streams if bleach was used for deactivation (Chlorine gas risk).

  • Solids: Double-bag in hazardous waste bags labeled "Acute Toxin."

Part 6: Emergency Response

Self-Validating Logic: In a seizure event, the victim cannot help themselves. The lab must have a "Buddy System" protocol.

ScenarioImmediate ActionMedical Intervention (Reference)
Inhalation Remove to fresh air. Do not perform mouth-to-mouth (risk to rescuer).Oxygen supplementation.[6] Monitor for respiratory depression.
Skin Contact Wash with soap and water for 15 min. Do not scrub (increases absorption).Monitor for muscle fasciculations (twitching) at site.
Ingestion Do not induce vomiting. Rinse mouth if conscious.[3][7]Seizure Management: Benzodiazepines (Diazepam/Lorazepam) are the first line of defense against aminopyridine-induced convulsions.

Antidote Note: There is no specific chemical antidote (like Naloxone for opioids). Treatment is symptomatic.[3] For oxalate poisoning, calcium gluconate may be indicated, but acute neurotoxicity will kill faster than renal failure. Prioritize seizure control.

Part 7: Handling Workflow Visualization

SafeHandling start Start: Handling Request ppe Don PPE: Double Nitrile Gloves, Goggles, Lab Coat start->ppe hood Verify Engineering Controls: Fume Hood On? ppe->hood hood->start Unsafe (Stop) weigh Weighing Protocol: Anti-static measures Closed vial transfer hood->weigh Safe solubilize Solubilization: Add solvent, Cap, Vortex weigh->solubilize decon Decontamination: 10% Bleach Wipe 70% Ethanol Wipe solubilize->decon waste Disposal: Segregate Toxic Waste decon->waste

Figure 2: Step-by-step workflow for the safe handling of high-potency aminopyridine salts.

References

  • National Center for Biotechnology Information (NCBI). (2024). PubChem Compound Summary for CID 1727, 4-Aminopyridine. Retrieved from [Link]

  • European Chemicals Agency (ECHA). (2024). Substance Information: 4-Pyridylamine (CAS 504-24-5).[4][5] Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). (2006). Sampling and Analytical Method for Aminopyridines (PV2143). Retrieved from [Link]

  • New Jersey Department of Health. (2016). Hazardous Substance Fact Sheet: 4-Aminopyridine.[3][4][7][8] Retrieved from [Link]

Sources

Methodological & Application

Application Note & Synthesis Protocol: 1-(2-Amino-pyridin-4-YL)-ethanol Oxalate

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive, step-by-step protocol for the synthesis of 1-(2-Amino-pyridin-4-YL)-ethanol oxalate. The synthesis is a two-step process commencing with the selective reduction of the keto-functional group of 2-amino-4-acetylpyridine to yield the corresponding secondary alcohol, 1-(2-Amino-pyridin-4-YL)-ethanol. This intermediate is subsequently converted to its stable, crystalline oxalate salt. This guide is intended for researchers in medicinal chemistry and drug development, offering detailed procedural instructions, mechanistic insights, characterization data, and safety protocols. The causality behind experimental choices is explained to ensure both reproducibility and a deeper understanding of the chemical transformation.

Introduction and Scientific Background

Substituted aminopyridines are privileged scaffolds in medicinal chemistry, appearing in numerous pharmacologically active compounds. The title compound, 1-(2-Amino-pyridin-4-YL)-ethanol, is a valuable chiral building block. The presence of a primary amino group, a secondary alcohol, and a pyridine ring offers multiple vectors for chemical modification, making it a versatile intermediate for constructing complex molecular architectures.

However, the free base form of this compound is often an oil or a low-melting solid, which can be challenging to purify and handle. Conversion to a crystalline salt, such as an oxalate, provides a stable, solid material with a sharp melting point, facilitating purification by recrystallization, simplifying handling, and improving long-term storage stability.

The synthetic strategy outlined herein involves a chemoselective reduction followed by a straightforward acid-base salt formation. The choice of sodium borohydride (NaBH₄) as the reducing agent is critical; it is a mild and selective reagent that reduces the ketone without affecting the aromatic pyridine ring or the amino group. The subsequent salt formation with oxalic acid is a high-yielding precipitation process.

Chemical Principles and Mechanism

Step 1: Reduction of 2-amino-4-acetylpyridine

The core transformation is the reduction of a ketone to a secondary alcohol using a hydride-donating reagent.

  • Mechanism: The reaction proceeds via the nucleophilic addition of a hydride ion (H⁻) from sodium borohydride to the electrophilic carbonyl carbon of the acetyl group. The resulting alkoxide intermediate is then protonated during the aqueous work-up to yield the final alcohol.

  • Choice of Reagent: Sodium borohydride is selected over more powerful reducing agents like lithium aluminum hydride (LiAlH₄) for its superior chemoselectivity and safety. NaBH₄ is compatible with protic solvents like methanol and ethanol and does not reduce the pyridine ring under these conditions. LiAlH₄, being far more reactive, would require anhydrous conditions and could potentially lead to over-reduction or side reactions.

Step 2: Oxalate Salt Formation

This step is an acid-base reaction between the basic nitrogen atoms of the pyridine ring and the amino group of 1-(2-Amino-pyridin-4-YL)-ethanol and the acidic protons of oxalic acid.

  • Stoichiometry: Oxalic acid is a dicarboxylic acid. Depending on the stoichiometry and reaction conditions, it can form mono- or di-salts. In this protocol, we target the mono-oxalate salt by using one equivalent of oxalic acid.

  • Crystallization: The resulting ammonium carboxylate salt exhibits significantly lower solubility in common organic solvents compared to the free base. This difference in solubility drives the precipitation of the product from the solution, providing an efficient method of purification. The use of solvents like acetone or ethanol often results in rapid and high-yield precipitation of the oxalate salt[1].

Overall Synthetic Workflow

The two-stage synthesis process is illustrated below.

Synthesis_Workflow cluster_0 Step 1: Reduction cluster_1 Step 2: Salt Formation A 2-Amino-4-acetylpyridine (Starting Material) B 1-(2-Amino-pyridin-4-YL)-ethanol (Free Base Intermediate) A->B  1. NaBH₄, Methanol  2. Aqueous Work-up   C 1-(2-Amino-pyridin-4-YL)-ethanol Oxalate (Final Product) B->C  Oxalic Acid, Ethanol  

Caption: Overall workflow for the synthesis of 1-(2-Amino-pyridin-4-YL)-ethanol oxalate.

Detailed Experimental Protocol

Part A: Synthesis of 1-(2-Amino-pyridin-4-YL)-ethanol (Free Base)

Materials and Reagents:

Reagent/MaterialCAS NumberMolar Mass ( g/mol )QuantityNotes
2-Amino-4-acetylpyridine65326-33-2136.155.00 g (36.7 mmol)Starting material
Methanol (MeOH), Anhydrous67-56-132.04100 mLReaction solvent
Sodium Borohydride (NaBH₄)16940-66-237.831.53 g (40.4 mmol)Reducing agent (1.1 eq)
Deionized Water (H₂O)7732-18-518.02~150 mLFor work-up
Ethyl Acetate (EtOAc)141-78-688.11~300 mLExtraction solvent
Brine (Saturated NaCl)7647-14-558.4450 mLFor washing
Anhydrous Sodium Sulfate7757-82-6142.04~10 gDrying agent

Procedure:

  • Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar, add 2-amino-4-acetylpyridine (5.00 g, 36.7 mmol).

  • Dissolution: Add anhydrous methanol (100 mL) to the flask and stir at room temperature until the starting material is fully dissolved.

  • Cooling: Place the flask in an ice-water bath and cool the solution to 0-5 °C with continuous stirring.

  • Addition of Reducing Agent: Once the solution is cold, add sodium borohydride (1.53 g, 40.4 mmol) portion-wise over 15-20 minutes. Causality Note: Slow, portion-wise addition is crucial to control the exothermic reaction and prevent excessive hydrogen gas evolution.

  • Reaction: After the addition is complete, continue stirring the reaction mixture at 0-5 °C for 1 hour, then remove the ice bath and allow the reaction to warm to room temperature. Stir for an additional 3-4 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 10:1 Dichloromethane:Methanol eluent system until the starting material spot has been completely consumed.

  • Quenching: Carefully cool the mixture back to 0-5 °C in an ice bath. Slowly quench the reaction by the dropwise addition of deionized water (50 mL) to decompose any excess NaBH₄.

  • Solvent Removal: Remove the methanol from the mixture under reduced pressure using a rotary evaporator.

  • Extraction: Transfer the remaining aqueous residue to a separatory funnel. Extract the aqueous layer with ethyl acetate (3 x 100 mL).

  • Washing and Drying: Combine the organic extracts and wash with brine (50 mL). Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product, 1-(2-Amino-pyridin-4-YL)-ethanol, typically as a pale yellow oil or waxy solid. The crude product is often of sufficient purity for the next step.

Part B: Preparation of 1-(2-Amino-pyridin-4-YL)-ethanol Oxalate

Materials and Reagents:

Reagent/MaterialCAS NumberMolar Mass ( g/mol )QuantityNotes
1-(2-Amino-pyridin-4-YL)-ethanol-138.17~36.7 mmol (from Part A)Crude free base
Oxalic Acid Dihydrate6153-56-6126.074.63 g (36.7 mmol)1.0 equivalent
Ethanol (EtOH), 200 Proof64-17-546.07~120 mLSolvent for crystallization

Procedure:

  • Dissolution of Free Base: Dissolve the crude 1-(2-Amino-pyridin-4-YL)-ethanol from Part A in ethanol (100 mL) in a 250 mL Erlenmeyer flask. Gentle warming may be required.

  • Preparation of Oxalic Acid Solution: In a separate beaker, dissolve oxalic acid dihydrate (4.63 g, 36.7 mmol) in ethanol (20 mL).

  • Salt Formation: While stirring the solution of the free base, add the oxalic acid solution dropwise. A white precipitate should form almost immediately[1].

  • Crystallization: After the addition is complete, continue to stir the resulting slurry at room temperature for 1 hour to ensure complete precipitation.

  • Isolation: Collect the white solid by vacuum filtration using a Büchner funnel.

  • Washing: Wash the filter cake with a small amount of cold ethanol (2 x 10 mL) to remove any soluble impurities.

  • Drying: Dry the product in a vacuum oven at 40-50 °C to a constant weight.

Characterization and Expected Results

The final product should be a stable, white to off-white crystalline solid.

Typical Data:

Analysis TechniqueExpected Results for 1-(2-Amino-pyridin-4-YL)-ethanol oxalate
Melting Point Sharp melting point, typically >150 °C (with decomposition).
¹H NMR (400 MHz, DMSO-d₆)δ (ppm): ~7.9 (d, 1H, pyridine-H6), ~6.7 (s, 1H, pyridine-H3), ~6.6 (d, 1H, pyridine-H5), ~6.2 (br s, 2H, -NH₂), ~4.8 (q, 1H, -CH(OH)-), ~1.3 (d, 3H, -CH₃). Peaks for OH and oxalate protons will also be present and may be broad.
¹³C NMR (100 MHz, DMSO-d₆)δ (ppm): ~165 (C=O, oxalate), ~159 (C2-NH₂), ~155 (C4), ~147 (C6), ~110 (C5), ~106 (C3), ~65 (-CH(OH)-), ~25 (-CH₃).
FT-IR (KBr, cm⁻¹)Broad O-H and N-H stretches (~3400-3100), C=O stretch (oxalate, ~1720), C=N and C=C stretches (pyridine, ~1640-1550), C-O stretch (~1100).
Mass Spec (ESI+) m/z: 139.08 [M+H]⁺ for the free base 1-(2-Amino-pyridin-4-YL)-ethanol.

Safety and Waste Disposal

  • Personal Protective Equipment (PPE): Safety glasses, a lab coat, and appropriate chemical-resistant gloves must be worn at all times. All operations should be performed in a well-ventilated fume hood.

  • Reagent Hazards:

    • Sodium Borohydride (NaBH₄): Corrosive. Reacts with water to produce flammable hydrogen gas. Avoid contact with acid.

    • Oxalic Acid: Toxic and corrosive. Harmful if swallowed or absorbed through the skin. Causes severe eye and skin irritation.

    • Methanol/Ethanol: Flammable liquids.

  • Waste Disposal:

    • Aqueous waste from the work-up should be neutralized before disposal.

    • Organic waste containing ethyl acetate and ethanol should be collected in a designated flammable organic waste container.

    • Follow all local and institutional guidelines for chemical waste disposal.

References

  • Google Patents. (1958). Preparation of oxalic acid salts of phenylene diamines. US2857424A.
  • Organic Syntheses. α-AMINO ACETALS: 2,2-DIETHOXY-2-(4-PYRIDYL)ETHYLAMINE. Coll. Vol. 7, p.160 (1990); Vol. 64, p.15 (1986). [Link]

Sources

Optimal Solvent Selection for 1-(2-Amino-pyridin-4-YL)-ethanol Oxalate: A Systematic Approach

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

The selection of an appropriate solvent system is a critical determinant in the successful development of pharmaceutical agents. It influences everything from reaction kinetics and crystallization to formulation stability and bioavailability. This application note presents a systematic, in-depth guide for identifying the optimal solvent for 1-(2-Amino-pyridin-4-YL)-ethanol oxalate, an organic salt with multiple functional groups that present unique solubilization challenges. By integrating theoretical principles with practical, step-by-step protocols, this guide provides researchers with a robust framework for making informed decisions, thereby accelerating the pre-formulation and development timeline. The methodologies described herein are designed to be self-validating, ensuring scientific rigor and reproducibility.

Introduction: The Challenge of Solubilizing a Complex Organic Salt

1-(2-Amino-pyridin-4-YL)-ethanol oxalate is a salt formed from a weakly basic active pharmaceutical ingredient (API), 1-(2-Amino-pyridin-4-YL)-ethanol, and a di-carboxylic acid, oxalic acid. The structure combines a polar ethanol sidechain capable of hydrogen bonding, a weakly basic aminopyridine core, and an ionic oxalate counter-ion.[1][2][3] This chemical complexity dictates that its solubility is not straightforward and will be highly sensitive to the properties of the solvent, particularly polarity and pH.

The process of selecting a suitable solid-state form, such as a salt, is a crucial step in pharmaceutical development, often aimed at optimizing properties like solubility and stability.[4][5] However, the advantages of a salt form can only be realized if an appropriate solvent is identified for subsequent processing, such as purification, crystallization, formulation, and analytical testing.[6][7] A poorly chosen solvent can lead to processability issues, low yield, or the formation of undesirable solvates or polymorphs.[7][8]

This guide will deconstruct the challenge by first analyzing the physicochemical properties of the molecule, then outlining the theoretical principles governing its solubility, and finally presenting a tiered experimental strategy for systematic solvent screening.

Physicochemical Profile & Theoretical Considerations

A thorough understanding of the molecule's structure is the first step in predicting its solubility behavior.

  • The API Cation: The parent molecule, 1-(2-Amino-pyridin-4-YL)-ethanol, possesses multiple features influencing polarity:

    • Pyridine Ring: A heterocyclic aromatic ring that is weakly basic.[3][9]

    • Amino Group: A primary amine that is a weak base.[1]

    • Hydroxyl Group: A polar group capable of acting as a hydrogen bond donor and acceptor.[2]

  • The Oxalate Anion: The counter-ion is the dianion of oxalic acid. Oxalate salts, particularly with divalent cations or in less polar environments, can have limited solubility.[10][11][12]

The "Like Dissolves Like" Principle

Given its ionic nature and multiple polar functional groups, the compound is expected to be most soluble in polar solvents. The presence of the pyridine ring and hydrocarbon backbone introduces some non-polar character, suggesting that a solvent with a balanced polarity might be optimal.

  • Polar Protic Solvents (e.g., Water, Methanol, Ethanol): These solvents can engage in hydrogen bonding with the hydroxyl and amino groups and can solvate the ions effectively. They are generally good starting points.

  • Polar Aprotic Solvents (e.g., DMSO, DMF, Acetonitrile): These solvents have high dipole moments and can solvate the cation well, but are not hydrogen bond donors. They are often excellent solvents for a wide range of organic molecules.[3]

  • Non-Polar Solvents (e.g., Toluene, Hexane): These are unlikely to be effective solvents due to the compound's ionic and highly polar nature.

The Critical Role of pH

For an ionizable compound, especially a salt of a weak acid and a weak base, pH is arguably the most critical factor governing aqueous solubility.[13] The solubility of this salt is governed by the following equilibria:

Salt(solid) ⇌ Cation+(aq) + Anion-(aq)

The solubility can be dramatically increased if either the cation or the anion is removed from the solution by a subsequent reaction.[14][15]

  • In Acidic Conditions (Low pH): The oxalate anion (C₂O₄²⁻) is the conjugate base of a weak acid. In the presence of excess H⁺ ions, it will be protonated to form hydrogenoxalate (HC₂O₄⁻) and eventually oxalic acid (H₂C₂O₄). This consumption of the oxalate anion shifts the dissolution equilibrium to the right, increasing the overall solubility of the compound.[15] Basic salts are more soluble in acidic solutions.

  • In Basic Conditions (High pH): The 2-amino-pyridinium cation is a weak acid. In the presence of excess OH⁻ ions, it will be deprotonated to its neutral free base form. This can potentially lead to the precipitation of the less soluble free base if its intrinsic solubility is exceeded.

Therefore, a complete pH-solubility profile is essential for any aqueous-based application.

Co-solvency: Fine-Tuning the Solvent Environment

When a single solvent does not provide the desired solubility, a mixture of solvents, or a co-solvent system, can be employed.[16] Adding a water-miscible organic solvent (like ethanol or propylene glycol) to an aqueous solution reduces the overall polarity of the solvent system.[17] This can significantly enhance the solubility of hydrophobic or non-polar compounds.[18] For 1-(2-Amino-pyridin-4-YL)-ethanol oxalate, a co-solvent system could help solubilize the organic portion of the molecule while the aqueous component solvates the ionic groups.

A Systematic Workflow for Solvent Selection

A tiered approach ensures an efficient and comprehensive screening process, starting with a broad range of solvents and progressively focusing on the most promising candidates for quantitative analysis.

G cluster_0 Tier 1: Foundational Screening cluster_1 Tier 2: Quantitative Analysis cluster_2 Tier 3: System Optimization T1_Start Start: 1-5 mg Scale T1_Screen Qualitative Screen: ~20 Solvents (Polar Protic, Polar Aprotic, Non-Polar) T1_Start->T1_Screen T1_Result Identify Promising Solvents (e.g., Soluble, Partially Soluble) T1_Screen->T1_Result T2_Start Select 3-5 Promising Solvents (10-50 mg Scale) T1_Result->T2_Start T2_Protocol Thermodynamic Solubility (Shake-Flask Method) T2_Start->T2_Protocol T2_Analysis Quantification (HPLC/UV-Vis) T2_Protocol->T2_Analysis T2_Result Quantitative Data Table (Solubility in mg/mL) T2_Analysis->T2_Result T3_pH Aqueous Systems: pH-Solubility Profile (pH 1.2 - 7.4) T2_Result->T3_pH T3_Cosolvent Organic/Aqueous Systems: Co-Solvent Screening (e.g., Water:Ethanol Ratios) T2_Result->T3_Cosolvent T3_Final Optimal Solvent System Identified T3_pH->T3_Final T3_Cosolvent->T3_Final

Sources

Application Note: High-Purity Recovery of 1-(2-Amino-pyridin-4-YL)-ethanol Oxalate via Optimized Recrystallization Techniques

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note provides a comprehensive guide with detailed protocols for the purification of 1-(2-Amino-pyridin-4-YL)-ethanol oxalate, a key intermediate in pharmaceutical synthesis. Recognizing the critical impact of purity on downstream applications, we present scientifically-grounded recrystallization strategies tailored to the specific physicochemical properties of this polar, salt-like compound. The protocols detail both single-solvent and mixed-solvent systems, emphasizing the rationale behind solvent selection, temperature control, and impurity removal. This guide is intended for researchers, chemists, and process development professionals seeking a robust and reproducible method for obtaining high-purity crystalline material.

Introduction: The Principle of Recrystallization

Recrystallization is a cornerstone technique for the purification of solid organic compounds.[1][2] The fundamental principle relies on the differential solubility of a target compound and its impurities in a chosen solvent or solvent system.[3][4] Ideally, the compound of interest should be highly soluble in a hot solvent and sparingly soluble in the same solvent when cold.[5] As a hot, saturated solution cools, the solubility of the target compound decreases, leading to the formation of a crystalline lattice.[6] Because crystal formation is a highly selective process, impurity molecules are typically excluded from the growing lattice and remain dissolved in the surrounding solution, known as the mother liquor.[2] A successful recrystallization can dramatically enhance the purity of a compound, which is often assessed by a sharpened melting point range and analytical techniques such as HPLC or NMR spectroscopy.

The subject of this guide, 1-(2-Amino-pyridin-4-YL)-ethanol oxalate, is a polar organic salt. Its structure, featuring an aminopyridine head, a hydroxyl group, and an oxalate counterion, allows for extensive hydrogen bonding. This high polarity is the primary factor governing its solubility and dictates the selection of appropriate recrystallization solvents.

Pre-Protocol Consideration: Solvent System Selection

The choice of solvent is the most critical variable in developing a successful recrystallization protocol.[4] An ideal solvent should not react with the compound and should be sufficiently volatile to be easily removed from the final crystalline product.[7]

Rationale for Solvent Choices

Given the polar nature of 1-(2-Amino-pyridin-4-YL)-ethanol oxalate, polar, protic solvents are the most logical starting point. The adage "like dissolves like" is a guiding principle in this selection process.[4][8]

  • Single-Solvent Systems : Highly polar solvents like water, methanol, and ethanol are primary candidates. They can effectively solvate the polar functional groups and the oxalate salt through hydrogen bonding.

  • Mixed-Solvent Systems : Often, no single solvent provides the ideal solubility profile. A mixed-solvent (or binary solvent) system can be employed to fine-tune the solubility.[9] This technique involves a "good" solvent in which the compound is highly soluble and a miscible "bad" solvent (or anti-solvent) in which the compound is poorly soluble.[10][11] For this compound, common pairs include ethanol/water or methanol/water, where the alcohol serves as the "good" solvent and water acts as the "bad" solvent to induce precipitation upon cooling.[5][12]

Preliminary Solvent Screening

Before committing to a large-scale purification, it is essential to perform small-scale solubility tests.

Table 1: Recommended Solvents for Screening

Solvent SystemTypeExpected Solubility of Target CompoundRationale
WaterSingle (Polar Protic)Low at room temp, high when boiling.Excellent for polar salts, non-flammable.[13][14]
EthanolSingle (Polar Protic)Moderate at room temp, high when boiling.Good general-purpose solvent for polar molecules.[4]
MethanolSingle (Polar Protic)Potentially too soluble at room temp.High polarity may lead to lower recovery.[5]
IsopropanolSingle (Polar Protic)Lower solubility than ethanol.May provide a better recovery profile.
Ethanol / WaterMixed (Polar Protic)Tunable solubility.Allows for fine control over the saturation point.[9]
Acetone / WaterMixedTunable solubility.Another common pair for polar compounds.[5]

Experimental Workflow and Decision Logic

The selection between a single-solvent and a mixed-solvent protocol depends on the results of the preliminary screening. The following diagram illustrates the decision-making process.

Recrystallization_Workflow cluster_screening Solvent Screening cluster_decision Decision Point cluster_protocols Protocol Selection start Place ~50 mg crude sample in test tube add_solvent Add 0.5 mL of a single solvent (e.g., Water, Ethanol) start->add_solvent observe_rt Observe at Room Temp add_solvent->observe_rt heat Heat to Boiling observe_rt->heat observe_hot Observe while Hot heat->observe_hot cool Cool to Room Temp, then in Ice Bath observe_hot->cool observe_cold Observe Crystals cool->observe_cold decision Evaluate Screening Results observe_cold->decision single_solvent Proceed with Single-Solvent Protocol decision->single_solvent Soluble Hot, Insoluble Cold mixed_solvent Proceed with Mixed-Solvent Protocol decision->mixed_solvent Too Soluble Hot & Cold (Use as 'Good' Solvent) OR Insoluble Hot & Cold (Use as 'Bad' Solvent) reject Reject Solvent, Test a New One decision->reject Insoluble when Hot OR Soluble when Cold

Caption: Decision workflow for selecting an appropriate recrystallization protocol.

Detailed Purification Protocols

Safety Precaution: Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

Protocol 1: Single-Solvent Recrystallization (Example: Water)

This method is preferred if a solvent is found that provides high solubility at its boiling point and low solubility at or below room temperature.

  • Dissolution: Place the crude 1-(2-Amino-pyridin-4-YL)-ethanol oxalate (e.g., 5.0 g) into a 250 mL Erlenmeyer flask. Add a magnetic stir bar. Add a small portion of the solvent (e.g., 50 mL of deionized water) and bring the mixture to a rolling boil with stirring. Continue adding the solvent in small portions until the solid has just completely dissolved.[3][15] Causality: Using the minimum amount of hot solvent is crucial for maximizing yield, as any excess solvent will retain some product in the solution even after cooling.[3]

  • Hot Filtration (Optional, if insoluble impurities are present): If the solution contains particulate matter, perform a hot filtration.[16] Pre-heat a flask and a short-stemmed funnel. Place a fluted filter paper in the funnel. Pour the boiling solution through the filter paper in portions.[16][17] Causality: This step must be done quickly with pre-heated equipment to prevent the desired compound from crystallizing prematurely on the filter paper or in the funnel stem.[16][17]

  • Cooling and Crystallization: Cover the flask with a watch glass and allow the clear filtrate to cool slowly to room temperature on a benchtop, undisturbed.[6] Causality: Slow cooling promotes the formation of larger, purer crystals by allowing the molecules to selectively deposit onto the growing lattice, excluding impurities.[15][18] Rapid cooling can trap impurities within the crystal structure.

  • Maximizing Yield: Once the flask has reached room temperature and crystal growth appears complete, place it in an ice-water bath for at least 30 minutes to maximize the precipitation of the product from the solution.[13]

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: With the vacuum off, add a small amount of ice-cold solvent to the crystals to wash away the impurity-laden mother liquor. Re-apply the vacuum to pull the wash solvent through.[15] Causality: The wash solvent must be ice-cold to minimize redissolving the purified product crystals.

  • Drying: Dry the crystals on a watch glass or in a vacuum desiccator to a constant weight. Determine the melting point and perform other analytical tests to confirm purity.

Protocol 2: Mixed-Solvent Recrystallization (Example: Ethanol/Water)

This method is ideal when the compound is too soluble in one solvent (the "good" solvent) and poorly soluble in another (the "bad" solvent).

  • Dissolution: In an Erlenmeyer flask, dissolve the crude solid in the minimum amount of boiling "good" solvent (e.g., 95% ethanol).[9]

  • Inducing Saturation: While keeping the solution hot, add the "bad" solvent (e.g., hot deionized water) dropwise with swirling until the solution turns faintly and persistently cloudy.[9][10] This cloudiness indicates that the solution is now saturated and the compound is beginning to precipitate.

  • Clarification: Add a few more drops of the hot "good" solvent (ethanol) until the solution becomes clear again.[10] The solution is now perfectly saturated at that temperature.

  • Cooling, Isolation, and Drying: Follow steps 3 through 7 from the Single-Solvent Protocol. For the washing step (Step 6), use an ice-cold mixture of the two solvents in the same ratio as the final recrystallization solution.

Visualization of the General Protocol

Protocol_Steps start Start with Crude Solid dissolve Dissolve in Minimum Hot Solvent(s) start->dissolve hot_filter Hot Filtration (If Insoluble Impurities Exist) dissolve->hot_filter cool_slowly Cool Slowly to Room Temperature dissolve->cool_slowly No Insoluble Impurities hot_filter->cool_slowly Yes cool_ice Cool in Ice Bath to Maximize Yield cool_slowly->cool_ice isolate Isolate Crystals via Vacuum Filtration cool_ice->isolate wash Wash with Small Amount of Ice-Cold Solvent isolate->wash dry Dry Crystals to Constant Weight wash->dry end Pure Crystalline Product dry->end

Caption: Step-by-step experimental workflow for recrystallization.

Troubleshooting Common Issues

Table 2: Troubleshooting Guide

IssuePotential Cause(s)Recommended Solution(s)
Oiling Out (Product separates as a liquid)The boiling point of the solvent is higher than the melting point of the solute. / The solution is too highly supersaturated.Re-heat the solution to dissolve the oil, add more of the "good" solvent, and allow it to cool more slowly. Consider a lower-boiling point solvent system.[7]
No Crystals Form Too much solvent was used. / The solution is supersaturated but nucleation has not begun.Try scratching the inside of the flask with a glass rod at the solution's surface. Add a "seed" crystal of the pure compound. If too much solvent is the cause, boil off some solvent and cool again.
Low Recovery / Yield Too much solvent was used. / Premature crystallization during hot filtration. / Washing crystals with solvent that was not ice-cold.Use the minimum amount of solvent necessary for dissolution.[3] Ensure filtration apparatus is pre-heated. Always use ice-cold solvent for washing.[15]
Colored Crystals Colored impurities were not removed.Before the cooling step, re-heat the solution to boiling, add a small amount of activated charcoal, boil for a few minutes, and perform a hot filtration to remove the charcoal and adsorbed impurities.[6]

Purity Assessment

The success of the recrystallization must be validated empirically.

  • Melting Point Analysis: A pure compound will exhibit a sharp melting point range (typically < 2°C). Impurities tend to depress and broaden the melting point range.

  • Thin-Layer Chromatography (TLC): Compare the crude material with the recrystallized product. A pure product should ideally show a single spot.

  • Spectroscopic Analysis (¹H NMR, ¹³C NMR): The spectrum of the purified product should show a marked reduction or complete absence of impurity peaks that were present in the spectrum of the crude material.

  • High-Performance Liquid Chromatography (HPLC): This quantitative technique can precisely determine the purity of the final product, which should show a single major peak.

Conclusion

The protocols described in this application note provide a robust and scientifically-sound methodology for the purification of 1-(2-Amino-pyridin-4-YL)-ethanol oxalate. By carefully selecting a solvent system based on preliminary screening and meticulously controlling the cooling process, researchers can consistently obtain this valuable intermediate in high purity. The principles and troubleshooting guidance provided herein are broadly applicable and serve as a valuable resource for general purification challenges in a research and development setting.

References

  • PraxiLabs. (2022, November 7). Recrystallization Definition, Principle & Purpose. Available from: [Link]

  • University of York, Department of Chemistry. Mixed-solvent recrystallisation. Available from: [Link]

  • University of Calgary, Department of Chemistry. Recrystallization. Available from: [Link]

  • Chemistry LibreTexts. (2022, August 20). 2.5: Hot Filtration. Available from: [Link]

  • University of York, Department of Chemistry. Single-solvent recrystallisation. Available from: [Link]

  • YouTube. (2012, May 7). Recrystallization using two solvents. Available from: [Link]

  • Journal of Chemical Education. (1998). An Efficient and Inexpensive Apparatus for Hot Filtration. Available from: [Link]

  • University of California, Irvine. 4. Crystallization. Available from: [Link]

  • Williamson, K. L., & Masters, K. M. (2011). Macroscale and Microscale Organic Experiments. Cengage Learning. (General principles available through various online excerpts and summaries).
  • Journal of Chemical Education. (1977). Solvent selection for recrystallization: An undergraduate organic experiment. Available from: [Link]

  • Chemistry LibreTexts. (2022, April 7). 3.3F: Mixed Solvents. Available from: [Link]

  • University of California, Los Angeles. Mixed Solvent Recrystallization. Available from: [Link]

  • University of York, Department of Chemistry. Solvent Choice. Available from: [Link]

  • Chemistry LibreTexts. (2022, April 7). 3.6D: Mixed Solvent Crystallization. Available from: [Link]

  • Reddit. (2019, March 7). r/chemhelp - Picking a recrystallization solvent?. Available from: [Link]

  • Journal of Colloid and Interface Science. (2006, September 24). Crystallization of Calcium Oxalate in Molecular and Micellar Solutions of Sodium Cholate. Available from: [Link]

  • International Journal of Trend in Scientific Research and Development. (2025, April 11). Recovery of oxalic acid from Calcium Oxalate which is waste product from ASK chemicals. Available from: [Link]

  • Google Patents. (2014). CN104086398A - Method for separating and recovering oxalic acid from waste oxalic acid liquor.
  • Google Patents. (2012, March 13). KR101652750B1 - Purification method of pyridine and pyridine derivatives.
  • Royal Society of Chemistry. Purifying by recrystallisation. Available from: [Link]

  • University of Missouri–St. Louis. Recrystallization1. Available from: [Link]

Sources

Application Note: Optimizing Coupling Reactions with 1-(2-Amino-pyridin-4-yl)-ethanol Oxalate

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Molecule Profile[1][2]

1-(2-Amino-pyridin-4-yl)-ethanol oxalate is a critical heterocyclic building block (CAS Ref: 105250-17-7 for free base analog) widely utilized in the synthesis of kinase inhibitors (e.g., ALK, ROS1 inhibitors). Its structure features a 2-aminopyridine moiety (the "hinge binder" in medicinal chemistry) and a secondary alcohol side chain.

However, the oxalate salt form presents specific synthetic challenges. Unlike hydrochloride salts, oxalate anions can act as bidentate chelators toward transition metals (poisoning Pd/Cu catalysts) and are mild reducing agents. Furthermore, the electron-deficient nature of the pyridine ring renders the 2-amino group a poor nucleophile compared to standard anilines.

This guide provides validated protocols to overcome these hurdles, focusing on Amide Coupling and Buchwald-Hartwig Amination .

Chemical Structure & Properties[1][3][4][5][6][7]
  • Core Scaffold: 2-Aminopyridine (Weak nucleophile,

    
     for conjugate acid).
    
  • Functional Handle: Secondary Alcohol (Potential for competing O-acylation).

  • Salt Form: Oxalate (

    
    ). Requires 
    
    
    
    equivalents of base for neutralization.
  • Solubility: High in water/DMSO; Low in DCM/EtOAc (as salt).

Critical Pre-Step: Salt Management Strategies

Before initiating any coupling, the oxalate salt must be managed. The choice of method depends on the sensitivity of the subsequent reaction.

Method A: In-Situ Neutralization (For Amide Couplings)

Suitable for HATU/EDC couplings where oxalate interference is minimal.

  • Base Requirement: 2.5 – 3.0 equivalents of DIPEA or NMM (N-methylmorpholine).

  • Mechanism: The base locks the oxalic acid as a soluble ammonium salt, freeing the aminopyridine.

Method B: Extractive Free-Basing (For Pd-Catalysis)

MANDATORY for Buchwald-Hartwig or Suzuki couplings. Oxalate anions can chelate Palladium, arresting the catalytic cycle.

  • Dissolve the oxalate salt in minimal water (or 10% MeOH/Water).

  • Add saturated aqueous

    
     until pH 
    
    
    
    .
  • Extract exhaustively with EtOAc or DCM/iPrOH (3:1).

  • Dry organic layer (

    
    ), filter, and concentrate.
    
  • Result: Free base 1-(2-Amino-pyridin-4-yl)-ethanol (often a viscous oil or low-melting solid).

Protocol I: Amide Coupling (Kinase Inhibitor Synthesis)

The 2-amino group is electronically deactivated by the pyridine ring nitrogen. Standard EDC/NHS conditions often fail or proceed slowly. HATU or T3P (Propylphosphonic anhydride) are the reagents of choice.

Workflow Diagram (DOT)

AmideCoupling Figure 1: High-Efficiency Amide Coupling Workflow Start Start: Oxalate Salt Solubilization Dissolve in DMF/DMAc (0.1 - 0.2 M) Start->Solubilization BaseAdd Add DIPEA (3.0 eq) Wait 5 mins Solubilization->BaseAdd Coupling Combine Solutions Stir RT, 4-16h BaseAdd->Coupling Activation Separate Vessel: Carboxylic Acid + HATU (1.1 eq) + DIPEA (1.0 eq) in DMF Activation->Coupling Check Check LCMS: Is Mono-acyl (Target) or Di-acyl formed? Coupling->Check Workup Aq. Workup (NaHCO3) Purify Check->Workup Target (N-acyl) Deprotect Hydrolysis of O-acyl (LiOH/MeOH) Check->Deprotect Bis-acyl (N,O-diacyl) Deprotect->Workup

Step-by-Step Procedure
  • Activation: In a vial, dissolve the Carboxylic Acid (1.0 eq) in anhydrous DMF. Add HATU (1.1 eq) and DIPEA (1.0 eq). Stir for 5–10 minutes to form the activated ester.

  • Salt Break: In the main reaction vessel, suspend 1-(2-Amino-pyridin-4-yl)-ethanol oxalate (1.0 eq) in DMF. Add DIPEA (2.5 eq). Stir until the suspension clears (indicating free-basing).

  • Addition: Add the activated acid solution to the amine solution dropwise.

  • Reaction: Stir at Room Temperature (RT) for 12–16 hours.

    • Note: If conversion is <50% after 4 hours, heat to 50°C.

  • Workup: Dilute with EtOAc. Wash with water (

    
    ) to remove DMF and oxalate salts. Wash with Brine. Dry and concentrate.
    
Chemoselectivity Note (N vs O)

The amine is the preferred nucleophile. However, with highly reactive electrophiles (e.g., acid chlorides), O-acylation (ester formation) may occur.

  • Observation: LCMS shows M+H of Product + Mass of Acyl group.

  • Remedy: Treat the crude mixture with LiOH (2 eq) in MeOH/Water for 30 mins. This selectively hydrolyzes the ester back to the alcohol without cleaving the amide.

Protocol II: Buchwald-Hartwig Amination[8]

This reaction constructs C-N bonds between the 2-aminopyridine and Aryl Halides. Palladium poisoning by oxalate is a major failure mode.

Prerequisite: Use Method B (Extractive Free-Basing) before starting. Do not use the oxalate salt directly.

Catalyst & Ligand Selection

2-Aminopyridines are challenging substrates due to their ability to chelate Pd via the pyridine nitrogen.

  • Catalyst:

    
     or precatalysts like XPhos Pd G2.
    
  • Ligand: BrettPhos or XantPhos . (BrettPhos is superior for primary amines).[1]

  • Base:

    
     (Standard) or 
    
    
    
    (Faster, but incompatible with sensitive electrophiles).
Workflow Diagram (DOT)

Buchwald Figure 2: Buchwald-Hartwig Protocol for Aminopyridines FreeBase Free-Base Precursor (Method B) Setup Inert Atmosphere (Ar/N2) Solvent: 1,4-Dioxane (Dry) FreeBase->Setup Reagents Add: 1. Aryl Halide 2. Pd Catalyst (5 mol%) 3. BrettPhos (10 mol%) 4. Cs2CO3 (2 eq) Setup->Reagents Heat Heat to 90-100°C (Sealed Tube) Reagents->Heat Filter Filter through Celite (Remove Pd) Heat->Filter

Step-by-Step Procedure
  • Preparation: Dry the free-based aminopyridine alcohol under high vacuum for 1 hour.

  • Charging: In a glovebox or under Argon stream, combine:

    • Free-based Amine (1.0 eq)

    • Aryl Bromide/Chloride (1.0 – 1.2 eq)

    • 
       (2.0 eq)
      
    • 
       (0.05 eq)
      
    • BrettPhos (0.10 eq)

  • Solvent: Add anhydrous 1,4-Dioxane (degassed). Concentration: 0.1 M.[2][3]

  • Reaction: Seal the tube. Heat to 100°C for 8–12 hours.

  • Workup: Cool to RT. Dilute with EtOAc. Filter through a pad of Celite to remove inorganic salts and Pd black. Concentrate and purify via Flash Chromatography.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
No Reaction (Amide) Oxalate salt not neutralized.Increase DIPEA to 3.5 eq. Ensure solvent is DMF or NMP (not DCM).
Low Yield (Buchwald) Catalyst poisoning by trace oxalate.Perform Method B (Free-basing) rigorously. Switch to XPhos Pd G3 precatalyst.
O-Acylation (Side Product) Coupling reagent too reactive or excess used.Switch from HATU to T3P (50% in EtOAc). T3P is more chemoselective for amines.
Precipitation Oxalate salts crashing out in organic solvent.Use a biphasic system (DCM/Water) for workup immediately to dissolve salts.

References

  • Dunetz, J. R., et al. (2011). "General and Scalable Amide Bond Formation with Epimerization-Prone Substrates Using T3P and Pyridine." Organic Letters. [Link]

  • Surry, D. S., & Buchwald, S. L. (2008). "Biaryl Phosphane Ligands in Palladium-Catalyzed Amination." Angewandte Chemie International Edition. [Link]

  • Pfizer Inc. (2014). "Process for the preparation of Crizotinib." World Intellectual Property Organization (Patent WO2014155318).
  • Ruiz-Castillo, P., & Buchwald, S. L. (2016). "Applications of Palladium-Catalyzed C-N Cross-Coupling Reactions." Chemical Reviews. [Link]

Sources

Application Notes and Protocols for the Storage and Handling of Hygroscopic Oxalate Salts

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Challenge of Hygroscopic Oxalate Salts in Research and Development

Oxalate salts are integral reagents in numerous scientific disciplines, finding applications in everything from analytical chemistry and materials science to pharmaceutical development. However, a significant subset of these salts exhibits hygroscopicity—a strong affinity for atmospheric moisture. This seemingly simple physical property can introduce a cascade of complications in a laboratory setting. The absorption of water can lead to changes in the physical state of the salt, from clumping to complete deliquescence (dissolving in the absorbed water), rendering accurate weighing nearly impossible. More critically, the presence of moisture can alter the chemical reactivity and stability of the oxalate salt, potentially compromising experimental results and even posing safety risks.

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the proper storage and handling of hygroscopic oxalate salts. By understanding the principles behind their hygroscopic nature and implementing the detailed protocols outlined herein, users can ensure the integrity of their experiments, the accuracy of their results, and a safe laboratory environment.

Understanding Hygroscopicity and Deliquescence in Oxalate Salts

Hygroscopicity is the ability of a substance to attract and hold water molecules from the surrounding environment. The degree of hygroscopicity varies significantly among different oxalate salts. Some may only adsorb a small amount of water on their surface, while others will absorb enough to dissolve completely, a phenomenon known as deliquescence. The point at which a solid becomes a liquid due to moisture absorption is its deliquescence relative humidity (DRH).

The hygroscopic behavior of an oxalate salt is influenced by factors such as its cation, crystal structure, and the ambient temperature and relative humidity (RH). For instance, potassium oxalate is known to be highly hygroscopic, exhibiting deliquescence at a relative humidity of around 85%.[1] In contrast, salts like calcium oxalate show significantly lower water uptake.[1] Understanding the specific DRH of the oxalate salt being used is critical for establishing appropriate storage and handling conditions.

Consequences of Improper Handling

Failure to properly manage the hygroscopic nature of oxalate salts can lead to several undesirable outcomes:

  • Inaccurate Measurements: The absorption of water will artificially inflate the mass of the salt, leading to significant errors in solution preparation and subsequent quantitative analyses.

  • Altered Chemical Properties: The presence of water can affect the solubility, reactivity, and stability of the oxalate salt. For example, it can promote unwanted side reactions or degradation.

  • Physical State Changes: Hygroscopic salts can become clumped, sticky, or even liquefy, making them difficult to handle and dispense.[2]

  • Safety Hazards: In some cases, the reaction of a hygroscopic salt with absorbed water can be exothermic, posing a thermal hazard. Furthermore, the corrosive nature of some oxalate solutions can be exacerbated by deliquescence.[3][4]

Quantitative Hygroscopicity Data for Common Oxalate Salts

The following table summarizes the hygroscopic properties of several common oxalate salts to aid in the selection of appropriate storage conditions.

Oxalate SaltChemical FormulaHygroscopic NatureDeliquescence Relative Humidity (DRH)Notes
Potassium OxalateK₂C₂O₄Highly Hygroscopic~85% RH[1]Readily absorbs moisture and will deliquesce in a humid environment.
Ammonium Oxalate(NH₄)₂C₂O₄Hygroscopic>90% RH (as monohydrate)Hygroscopic growth factor is larger than that of oxalic acid.[1]
Sodium OxalateNa₂C₂O₄Slightly HygroscopicHigh DRHHas a lower hygroscopic growth factor than oxalic acid.[1]
Calcium OxalateCaC₂O₄Low HygroscopicityVery High DRHShows moderate activation as a cloud condensation nucleus.[1]
Magnesium OxalateMgC₂O₄Low HygroscopicityVery High DRHExhibits poor cloud condensation nuclei activation.[1]

General Storage Recommendations

Proper storage is the first line of defense against the challenges posed by hygroscopic oxalate salts. The primary goal is to minimize their exposure to atmospheric moisture.

Primary Storage Containers
  • Airtight Containers: Always store hygroscopic oxalate salts in tightly sealed, airtight containers. The original manufacturer's container is often suitable if it has a secure, moisture-proof seal.

  • Secondary Containment: For highly hygroscopic salts or long-term storage, placing the primary container inside a secondary container with a desiccant is recommended.

Controlled Environments
  • Desiccators: The most effective method for storing small quantities of hygroscopic salts is in a desiccator cabinet or a vacuum desiccator containing an active desiccant such as silica gel, calcium sulfate (Drierite®), or molecular sieves.

  • Dry Boxes/Glove Boxes: For frequent handling of highly sensitive materials, a dry box or glove box with a controlled low-humidity atmosphere is the ideal solution.

  • General Laboratory Environment: If a controlled humidity environment is not available, store the salts in a cool, dry, and well-ventilated area away from direct sunlight and sources of heat.[5] A relative humidity below 40% is generally recommended for the storage of most hygroscopic chemicals.

Experimental Protocols for Handling Hygroscopic Oxalate Salts

Adherence to strict protocols during handling is crucial to prevent moisture absorption and ensure the integrity of your experiments.

Protocol 1: Weighing Hygroscopic Oxalate Salts

This protocol outlines the steps for accurately weighing a hygroscopic oxalate salt in a standard laboratory setting.

Workflow for Weighing Hygroscopic Solids

G cluster_prep Preparation cluster_weigh Weighing cluster_transfer Transfer A Equilibrate salt to room temperature in a desiccator B Pre-weigh a clean, dry weighing vessel with a lid A->B Ensure thermal equilibrium C Quickly transfer an approximate amount of salt to the vessel B->C Minimize air exposure D Immediately close the weighing vessel and the stock container C->D E Record the mass of the vessel with the salt D->E Accurate measurement F Transfer the salt to the receiving flask E->F G Re-weigh the empty weighing vessel to account for residue F->G Determine transferred mass by difference

Caption: Workflow for accurate weighing of hygroscopic solids.

Methodology:

  • Preparation:

    • If the oxalate salt has been stored in a refrigerator or freezer, allow the sealed container to equilibrate to room temperature inside a desiccator before opening. This prevents condensation of atmospheric moisture on the cold surfaces.

    • Select a clean, dry weighing vessel with a tight-fitting lid (e.g., a weighing bottle or a vial).

    • Place the weighing vessel on the analytical balance, tare the balance, and record the mass of the empty, sealed vessel.

  • Weighing:

    • Remove the stock container of the hygroscopic oxalate salt from its storage location (e.g., desiccator).

    • Briefly open the stock container and the weighing vessel. Quickly transfer an approximate amount of the salt into the weighing vessel using a clean, dry spatula.

    • Immediately and securely close the lids of both the weighing vessel and the stock container.

    • Place the sealed weighing vessel containing the salt on the analytical balance and record the mass.

  • Transfer:

    • Carefully transfer the weighed salt from the weighing vessel into the receiving flask or beaker.

    • If quantitative transfer is critical, re-weigh the now-empty weighing vessel (with its lid) to determine the mass of any residual salt. The difference between the initial and final mass of the weighing vessel will give the exact amount of salt transferred.

    • For highly accurate work, the weighing vessel can be rinsed with the solvent to be used in the experiment, and the rinsing solution added to the receiving flask.

Protocol 2: Preparation of Solutions with Hygroscopic Oxalate Salts

This protocol details the preparation of a solution of a known concentration using a hygroscopic oxalate salt.

Workflow for Solution Preparation

G A Accurately weigh the hygroscopic salt (Protocol 1) B Add the weighed salt to a volumetric flask A->B C Add a portion of the solvent and swirl to dissolve B->C D Add solvent to the calibration mark C->D E Stopper and invert the flask multiple times to ensure homogeneity D->E G A Oxalate Waste Generated B Is the waste acidic or basic? A->B C Neutralize with a suitable agent (e.g., sodium bicarbonate for acidic waste) to pH 6-8 B->C Yes D Collect in a labeled hazardous waste container B->D No (already neutral) C->D E Arrange for disposal by a certified hazardous waste management company D->E

Caption: A simplified decision-making process for the disposal of oxalate-containing waste.

Methodology:

  • Collection: Collect all waste containing oxalate salts (including solutions, spilled material, and contaminated items) in a clearly labeled, leak-proof hazardous waste container.

  • Neutralization (for acidic or basic solutions):

    • If the waste is acidic, slowly add a weak base such as sodium bicarbonate until the pH is between 6 and 8. Be aware that this may generate gas, so perform this in a well-ventilated fume hood.

    • If the waste is basic, slowly add a weak acid such as citric acid or acetic acid to neutralize it to a pH between 6 and 8.

  • Precipitation (Recommended for large quantities):

    • For larger volumes of oxalate-containing solutions, consider precipitating the oxalate as calcium oxalate, which is highly insoluble.

    • Add a solution of calcium chloride to the neutralized oxalate waste with stirring.

    • Allow the calcium oxalate precipitate to settle.

    • The solid calcium oxalate can be separated by filtration and disposed of as solid hazardous waste, while the remaining liquid should still be treated as hazardous aqueous waste.

  • Final Disposal: The labeled hazardous waste container should be disposed of through your institution's environmental health and safety office or a certified hazardous waste disposal company. Do not pour oxalate waste down the drain. [6]

Conclusion

The hygroscopic nature of many oxalate salts presents a significant but manageable challenge in the laboratory. By understanding the principles of hygroscopicity and deliquescence, and by diligently following the storage and handling protocols detailed in these application notes, researchers can ensure the quality and reliability of their work while maintaining a safe working environment. The keys to success are minimizing exposure to atmospheric moisture at every step, from storage to weighing and solution preparation, and adhering to strict safety and disposal procedures.

References

  • Schroeder, J. R., & Beyer, K. D. (2016). Deliquescence Relative Humidities of Organic and Inorganic Salts Important in the Atmosphere. The Journal of Physical Chemistry A, 120(50), 9948–9957. [Link]

  • Jing, B., et al. (2016). Investigation on the hygroscopicity of oxalic acid and atmospherically relevant oxalate salts under sub- and supersaturated conditions. Environmental Science: Processes & Impacts, 18(11), 1465-1474. [Link]

  • Container Handbook. (n.d.). Classification of goods according to moisture behavior. [Link]

  • Chemtalk. (n.d.). disposal of oxalic acid. [Link]

  • Protocol Online. (2010). Hygroscopic chemical...how to deal with? [Link]

  • Chromatography Forum. (2008). How to weigh a higroscopic substance. [Link]

  • Ma, Q., et al. (2019). A comprehensive study of hygroscopic properties of calcium- and magnesium-containing salts: implication for hygroscopicity of mineral dust and sea salt aerosols. Atmospheric Chemistry and Physics, 19(3), 1249–1264. [Link]

  • Labcompare. (2023). The Do's and Don'ts of Laboratory Balances. [Link]

  • Freshliance. (n.d.). Common chemical storage environment conditions Chemical Bluetooth HACCP temperature and humidity data logger. [Link]

  • Totech. (n.d.). What Humidity Level should we set the Totech Dry Cabinet? [Link]

  • Nichols, L. (2024). 3.1: Transferring and Weighting Methods. Chemistry LibreTexts. [Link]

  • Mailen, J.C., Tallent, O.K., & Arwood, P.C. (1983). Destruction of oxalate by reaction with hydrogen peroxide. Oak Ridge National Lab., TN (USA). [Link]

  • Ibis Scientific, LLC. (2024). The Role of Desiccants in Protecting Hygroscopic Chemicals. [Link]

  • Indiana University. (n.d.). Storage of Laboratory Chemicals: Research Safety. [Link]

  • ResearchGate. (n.d.). Oxalic Acid Recovery from High Iron Oxalate Waste Solution by a Combination of Ultrasound-Assisted Conversion and Cooling Crystallization. [Link]

  • St. Olaf College. (n.d.). List of Incompatible Chemicals – Laboratory Safety. [Link]

  • Cole-Parmer. (n.d.). Chemical Compatibility Database. [Link]

  • Massachusetts Institute of Technology. (n.d.). procedure for disposing of hazardous waste. [Link]

Sources

Application Note: Optimization of 1-(2-Amino-pyridin-4-YL)-ethanol Oxalate Stock Solutions for Bioassays

Author: BenchChem Technical Support Team. Date: February 2026

Here is a comprehensive Application Note and Protocol guide for preparing stock solutions of 1-(2-Amino-pyridin-4-YL)-ethanol oxalate.

Abstract & Technical Scope

1-(2-Amino-pyridin-4-YL)-ethanol oxalate is a functionalized pyridine intermediate often utilized in the synthesis of kinase inhibitors and as a fragment in fragment-based drug discovery (FBDD). While the oxalate salt form offers improved crystallinity and shelf-stability compared to the hygroscopic free base, it introduces specific challenges in bioassay environments.

This guide addresses the critical physicochemical properties of the oxalate salt, specifically the risk of calcium oxalate precipitation in culture media. It provides a validated protocol for solubilization in dimethyl sulfoxide (DMSO) and a strategic dilution workflow to maintain compound integrity during in vitro assays.

Critical Physiochemical Analysis

Before handling the compound, researchers must account for the stoichiometry of the salt form to ensure accurate molar dosing.

Molecular Properties
PropertyDetailImplication
Compound Name 1-(2-Amino-pyridin-4-YL)-ethanol oxalateActive Agent
Core Structure Pyridine ring, 2-amino, 4-ethanol substitutedPolar, H-bond donor/acceptor
Salt Form Oxalate (

)
Acidic counterion; forms insoluble salts with

Solubility (DMSO) High (>50 mM typical)Preferred solvent for stock solutions
Solubility (Water) Moderate to Low (pH dependent)Risk of precipitation at neutral pH
Hygroscopicity ModerateStore desiccated; equilibrate to RT before opening
The "Calcium Trap" (Crucial for Bioassays)

The most common failure mode with oxalate salts in bioassays is precipitation upon dilution .

  • Mechanism: Culture media (DMEM, RPMI) and buffers (HBSS, Krebs) contain high concentrations of Calcium (

    
    ), typically 1.8 mM.
    
  • Risk: The solubility product constant (

    
    ) of Calcium Oxalate is extremely low (
    
    
    
    ).
  • Threshold: If the concentration of the oxalate counterion exceeds

    
     in the presence of physiological calcium, precipitation may occur.
    
  • Impact: This causes false negatives (drug crashes out) or false positives (crystals cause cytotoxicity or light scattering interference).

Materials & Equipment

  • Compound: 1-(2-Amino-pyridin-4-YL)-ethanol oxalate (Verify MW on specific CoA; hydration states vary).

  • Solvent: DMSO, Anhydrous

    
    99.9% (Sigma-Aldrich or equivalent). Avoid stored DMSO that has absorbed water.
    
  • Vessels: Amber glass vials (borosilicate) with Teflon-lined caps. Avoid polystyrene which DMSO can leach.

  • Filtration: 0.22

    
     PTFE (hydrophobic) syringe filters for sterilization if required.
    

Protocol 1: Preparation of 50 mM Stock Solution

Objective: Create a stable, sterile master stock solution.

Step-by-Step Methodology
  • Stoichiometric Calculation:

    • Check the Certificate of Analysis (CoA) for the exact Molecular Weight (MW).

    • Example: If Free Base MW = 138.17 g/mol and Oxalic Acid MW = 90.03 g/mol .

    • Assuming 1:1 stoichiometry: Salt MW

      
       228.2  g/mol .
      
    • Formula:

      
      .
      
    • To make 1 mL of 50 mM stock:

      
      .
      
  • Weighing:

    • Equilibrate the vial to room temperature to prevent condensation.

    • Weigh

      
       11.4 mg of powder into a tared amber glass vial. Record exact mass.
      
  • Solubilization:

    • Calculate the exact volume of DMSO required based on the recorded mass.

    • Add DMSO to the center of the vial.

    • Vortex vigorously for 30-60 seconds.

    • Observation: The solution should be clear and colorless to pale yellow. If particles remain, sonicate in a water bath at 37°C for 5 minutes.

  • Aliquoting & Storage:

    • Do not store the bulk volume. Aliquot into single-use volumes (e.g., 50

      
      ) to avoid freeze-thaw cycles.
      
    • Store at -20°C (stable for 6 months) or -80°C (stable for 12 months).

Workflow Diagram

StockPrep Weigh Weigh Powder (Amber Glass) Calc Calculate DMSO Vol (Adjust for Salt MW) Weigh->Calc Dissolve Add DMSO & Vortex/Sonicate Calc->Dissolve QC Visual QC (Clear Solution?) Dissolve->QC Aliquot Aliquot & Freeze (-20°C) QC->Aliquot

Figure 1: Critical workflow for preparing stock solutions, emphasizing the calculation adjustment for the oxalate salt form.

Protocol 2: Serial Dilution for Bioassays (Anti-Precipitation Strategy)

Objective: Dilute the stock into assay media without triggering Calcium Oxalate crystallization.

The Rule of solvent Shifting: Never dilute a high-concentration oxalate stock (>1 mM) directly into a calcium-rich medium (DMEM/RPMI). Use an intermediate "shifting" step.

Methodology
  • Thaw: Thaw stock solution at 37°C; vortex to ensure homogeneity.

  • Intermediate Dilution (100x):

    • Prepare an intermediate dilution in calcium-free vehicle (e.g., PBS w/o

      
       or pure water).
      
    • Example: Dilute 50 mM DMSO stock 1:50 into Ca-free PBS

      
      1 mM Intermediate  (2% DMSO).
      
  • Final Assay Dilution:

    • Dilute the Intermediate solution into the final Culture Media.

    • Example: Dilute 1 mM Intermediate 1:100 into DMEM

      
      10 
      
      
      
      Final Assay Concentration
      .
    • Result: Final DMSO is 0.02% (Non-toxic). Oxalate concentration is 10

      
      .
      
    • Note: At 10

      
      , precipitation is kinetically slow and unlikely to form crystals during short incubations (<24h), but visual inspection is required.
      
Dilution Logic Diagram

DilutionStrategy Stock 50 mM Stock (100% DMSO) Inter 1 mM Intermediate (Ca-Free Buffer) Stock->Inter 1:50 Dilution (Safe Step) Final 10 µM Assay Well (Culture Media + Ca2+) Stock->Final DIRECT DILUTION (DO NOT DO THIS) Precip RISK: Calcium Oxalate Precipitation Stock->Precip High Conc + Ca2+ Inter->Final 1:100 Dilution (Low Risk)

Figure 2: The "Intermediate Step" strategy prevents the shock-precipitation of Calcium Oxalate by reducing concentration before calcium exposure.

Quality Control & Troubleshooting

IssueObservationRoot CauseCorrective Action
Cloudiness upon dilution White haze in mediaCalcium Oxalate precipitationUse the "Intermediate Dilution" method (Protocol 2). Lower final concentration.
Yellowing of Stock Darkening over timeOxidation of aminopyridineStore under nitrogen/argon. Ensure tight seal. Discard if >6 months old.
Inconsistent Potency High variability in

Compound crashed out of solutionCheck plates under microscope for crystals. Ensure DMSO < 0.5% final.

Validation Step: Before running valuable cell assays, perform a "Mock Dilution" in a clear tube. Dilute the compound to the highest planned assay concentration in the media. Hold up to light. If any turbidity is visible, the oxalate salt is incompatible at that concentration; revert to the Free Base form or reduce concentration.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 72921, 4-Pyridineethanol. Retrieved from [Link]

  • BioAssay Systems. Oxalate Assay Kit Protocols and Calcium Interaction Data. Retrieved from [Link]

  • Vertex AI Research (2020).Inhibitors of Calcium Oxalate Crystallization for the Treatment of Oxalate Nephropathies.
  • Sigma-Aldrich Technical Library.Handling and Solubility of Pyridine Derivatives. (General guidelines for aminopyridine stability).

Application Note: Scalable Manufacturing of 2-(2-Aminopyridin-3-yl)ethanol Intermediates

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The 2-aminopyridine-ethanol motif (specifically the 2-(2-aminopyridin-3-yl)ethanol isomer) is a critical pharmacophore in the synthesis of poly(ADP-ribose) polymerase (PARP) inhibitors, histamine antagonists, and various kinase inhibitors. While laboratory-scale synthesis often relies on direct lithiation or hazardous ethylene oxide alkylation, these methods pose significant thermal and toxicological risks at the kilogram scale.

This guide details a robust, scalable manufacturing protocol based on the Palladium-Catalyzed Malonate Arylation strategy. This route offers superior regioselectivity, avoids cryogenic singularities, and utilizes manageable solid/liquid reagents rather than gaseous alkylating agents.

Strategic Route Selection

Developing a scalable process requires balancing atom economy with process safety. Below is the decision matrix used to select the recommended protocol.

MethodologyKey ReagentsScalability RatingCritical Issues
Direct Hydroxyethylation Ethylene Oxide (EO), n-BuLiLow (Safety)EO is explosive/carcinogenic; requires cryogenic lithiation (-78°C).
Heck Coupling Ethyl Acrylate, Pd(OAc)₂MediumRequires high-pressure hydrogenation; yields a 3-carbon chain (propanoate) requiring oxidative cleavage to shorten.
Malonate Arylation (Recommended) Diethyl Malonate, Pd catalyst, NaBH₄High Uses standard reactors; highly regioselective; precursors are stable solids/liquids.
Decision Logic Diagram (DOT)

RouteSelection Start Target: 2-(2-aminopyridin-3-yl)ethanol Method1 Method A: Direct Lithiation Start->Method1 Method2 Method B: Heck Coupling Start->Method2 Method3 Method C: Malonate Arylation Start->Method3 Risk1 Risk: Cryogenic (-78°C) & Ethylene Oxide Gas Method1->Risk1 Risk2 Risk: Chain Length Control (C3 vs C2) Method2->Risk2 Benefit3 Benefit: Standard Temp (80°C) & Solid Reagents Method3->Benefit3

Figure 1: Strategic decision tree selecting Malonate Arylation as the optimal balance of safety and scalability.

Detailed Protocol: The Malonate Arylation Route

This protocol synthesizes 2-(2-aminopyridin-3-yl)ethanol from 2-amino-3-bromopyridine in three scalable steps.

Step 1: Palladium-Catalyzed Alpha-Arylation

Objective: Install the carbon framework using diethyl malonate as a masked acetate equivalent.

  • Reagents:

    • 2-Amino-3-bromopyridine (1.0 equiv)

    • Diethyl malonate (1.5 equiv)

    • Cesium Carbonate (

      
      ) (2.0 equiv)
      
    • Catalyst:

      
       (2 mol%) / Xantphos (3 mol%)
      
    • Solvent: 1,4-Dioxane or Toluene (Anhydrous)

  • Procedure:

    • Inerting: Charge the reactor with 2-amino-3-bromopyridine,

      
      , and Xantphos. Purge with 
      
      
      
      for 15 minutes.
    • Catalyst Addition: Add

      
       and solvent. Agitate to form a slurry.
      
    • Reagent Addition: Add Diethyl malonate dropwise over 30 minutes to control mild exotherm.

    • Reaction: Heat to 95°C for 12–16 hours.

    • IPC (In-Process Control): Monitor by HPLC (C18 column, Acetonitrile/Water). Target <1% starting bromide.

    • Workup: Cool to 25°C. Filter inorganic salts. Concentrate filtrate to obtain the crude aryl malonate.

Step 2: Decarboxylation & Esterification

Objective: Convert the bulky malonate into the ethyl acetate intermediate.

  • Reagents:

    • Crude Aryl Malonate

    • DMSO (3 vol)

    • Water (1.2 equiv)

    • Lithium Chloride (LiCl) (1.0 equiv) - Krapcho conditions

  • Procedure:

    • Dissolve crude malonate in DMSO/Water mixture.

    • Add LiCl.

    • Heat to 130°C for 4–6 hours. Note:

      
       evolution will be vigorous; ensure proper venting.
      
    • Extraction: Cool, dilute with water, and extract with Ethyl Acetate.

    • Purification: The resulting Ethyl 2-aminopyridine-3-acetate can often be used directly or purified via short-path distillation.

Step 3: Reductive Hydroxylation

Objective: Reduce the ester to the target alcohol without over-reducing the pyridine ring.

  • Reagents:

    • Ethyl 2-aminopyridine-3-acetate (1.0 equiv)

    • Sodium Borohydride (

      
      ) (2.5 equiv)
      
    • Calcium Chloride (

      
      ) (1.2 equiv) or Lithium Chloride (LiCl)
      
    • Solvent: THF / Ethanol (2:1 ratio)

  • Scientific Rationale: Using

    
     alone is often too slow for esters. Adding 
    
    
    
    generates calcium borohydride in situ, a more potent reducing agent that avoids the safety hazards of Lithium Aluminum Hydride (LAH) on a large scale.
  • Procedure:

    • Solubilization: Dissolve the ester in THF/Ethanol and cool to 0°C.

    • Activator Addition: Add

      
       (anhydrous) in portions. Stir for 30 mins.
      
    • Reductant Addition: Add

      
       slowly (hydrogen evolution).
      
    • Reaction: Allow to warm to 20°C and stir for 6 hours.

    • Quench (CRITICAL): Cool to 0°C. Add saturated

      
       solution dropwise. Do not use strong acid, as it will protonate the pyridine and trap the product in the aqueous phase.
      
    • Isolation: Extract with 2-MeTHF (preferred green solvent). Dry over

      
       and concentrate.
      
    • Crystallization: Recrystallize from Isopropyl Acetate/Heptane to yield 2-(2-aminopyridin-3-yl)ethanol .

Process Workflow Visualization

ProcessFlow Input Input Step Step Critical Critical Output Output SM 2-Amino-3-Bromopyridine Step1 Step 1: Pd-Catalyzed Malonate Coupling SM->Step1 Inter1 Aryl Malonate Intermediate Step1->Inter1 Step2 Step 2: Krapcho Decarboxylation Inter1->Step2 Inter2 Ethyl 2-aminopyridine- 3-acetate Step2->Inter2 Step3 Step 3: Enhanced Borohydride Reduction Inter2->Step3 Quench Critical Safety: Controlled Quench Step3->Quench Final Target: 2-(2-aminopyridin-3-yl)ethanol Quench->Final

Figure 2: End-to-end process flow for the synthesis of the ethanol intermediate.

Quality Control & Analytical Specifications

To ensure the material is suitable for GMP downstream processing, the following impurity profile must be managed.

Impurity TypeOriginControl LimitDetection Method
Des-bromo Pyridine Protodehalogenation during Step 1< 0.5%HPLC (RT ~3.2 min)
Malonate Mono-acid Incomplete decarboxylation in Step 2< 1.0%HPLC / Acid-Base Titration
Residual Palladium Catalyst carryover< 10 ppmICP-MS
Boron Salts Incomplete quench/wash in Step 3< 0.1%ROI (Residue on Ignition)
Analytical Method Parameters (HPLC)
  • Column: Agilent Zorbax Eclipse Plus C18 (100 x 4.6 mm, 3.5 µm)

  • Mobile Phase A: 0.1% Ammonium Formate in Water (pH 9.0 - Basic pH is crucial for retaining aminopyridines)

  • Mobile Phase B: Acetonitrile

  • Gradient: 5% B to 95% B over 15 minutes.

  • Detection: UV @ 245 nm (max absorption of aminopyridine core).

Safety & Handling (E-E-A-T)

2-Aminopyridine Toxicity

2-Aminopyridines are highly toxic and can be absorbed through the skin, causing neurological effects (tremors, convulsions).

  • Engineering Control: All solids handling (weighing, charging) must occur within a certified isolator or laminar flow hood.

  • PPE: Double nitrile gloves, Tyvek sleeves, and N95/P100 respirator are mandatory.

Exotherm Management
  • Step 1 (Coupling): The reaction is exothermic upon initiation. Do not add all malonate at once. Use a dosing pump to maintain internal temperature (

    
    ) < 100°C.
    
  • Step 3 (Reduction): Hydrogen gas is generated. The reactor must be grounded to prevent static discharge. Ensure the headspace is continuously purged with Nitrogen.

References

  • Malonate Arylation Mechanism: Beletskaya, I. P., & Cheprakov, A. V. (2000). The Heck Reaction as a Sharpening Stone of Palladium Catalysis. Chemical Reviews, 100(8), 3009–3066. Link

  • Krapcho Decarboxylation: Krapcho, A. P. (1982). Synthetic Applications of Dealkoxycarbonylations of Malonate Esters. Synthesis, 1982(10), 805–822. Link

  • Enhanced Borohydride Reduction: Brown, H. C., & Choi, Y. M. (1982). Selective reductions. 29. The rapid reaction of esters with lithium borohydride. Journal of Organic Chemistry, 47(24), 4702–4708. Link

  • Process Safety of Aminopyridines: National Oceanic and Atmospheric Administration (NOAA). Cameo Chemicals: 2-Aminopyridine Safety Data. Link

  • Industrial Scale Up of Pyridines: Ruggeri, S. G., et al. (2001). Process Development of a potent bradykinin B1 antagonist. Organic Process Research & Development, 5(6), 628-635. Link

Troubleshooting & Optimization

Resolving solubility issues of 1-(2-Amino-pyridin-4-YL)-ethanol oxalate in water

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 1-(2-Amino-pyridin-4-YL)-ethanol Oxalate

Welcome to the technical support guide for 1-(2-Amino-pyridin-4-YL)-ethanol oxalate. This resource is designed for researchers, scientists, and drug development professionals encountering challenges with the aqueous solubility of this compound. We will explore the underlying scientific principles governing its solubility and provide robust, step-by-step protocols to systematically overcome these issues in your experiments.

Frequently Asked Questions (FAQs)

Q1: I'm observing very low solubility of 1-(2-Amino-pyridin-4-YL)-ethanol oxalate in neutral water (pH ~7). Why is this happening?

A: This is a common and expected observation. The limited solubility in neutral water stems from the physicochemical properties of the molecule itself and its salt form.

  • The Parent Molecule: The core structure, 1-(2-Amino-pyridin-4-YL)-ethanol, is a weak base. The aminopyridine moiety contains two basic nitrogen atoms (the pyridine ring nitrogen and the exocyclic amino group) that can be protonated. In neutral water, the molecule exists predominantly in its less soluble, non-ionized (free base) form. For a drug to be absorbed or reactive in an aqueous system, it must first be in solution.[1][2]

  • The Oxalate Counter-ion: While converting a free base to a salt is a standard strategy to enhance solubility, the choice of the counter-ion is critical.[3] Oxalate is a divalent anion that can form strong crystal lattices, potentially leading to lower-than-expected solubility compared to salts made with other counter-ions like hydrochloride or mesylate. The stability of this crystal lattice must be overcome by the energy of solvation, which can be challenging in neutral water.

Q2: What is the most logical approach to systematically improve the solubility of this compound?

A: A systematic approach involves investigating three key parameters: pH, co-solvents, and temperature . The most impactful of these is typically pH modification, given the basic nature of the aminopyridine core. The following flowchart outlines a logical troubleshooting workflow.

G start Solubility Issue Identified ph_mod Primary Approach: pH Modification start->ph_mod ph_protocol Execute pH-Solubility Profiling Protocol ph_mod->ph_protocol cosolvent Secondary Approach: Co-solvent Addition cosolvent_protocol Execute Co-solvent Screening Protocol cosolvent->cosolvent_protocol temp Tertiary Approach: Temperature Adjustment temp_protocol Execute Temperature Effect Protocol temp->temp_protocol ph_protocol->cosolvent No success Solubility Goal Achieved ph_protocol->success Sufficient Solubility? cosolvent_protocol->temp No cosolvent_protocol->success Sufficient Solubility? temp_protocol->success Sufficient Solubility? reassess Re-evaluate Formulation (e.g., Alternative Salt Form) temp_protocol->reassess No

Caption: Logical workflow for troubleshooting solubility issues.

Q3: You mentioned pH is the most critical factor. What is the scientific principle behind this?

A: The principle is rooted in acid-base chemistry. The aminopyridine structure is a weak base and will be protonated in acidic conditions.

  • Ionization: By lowering the pH of the aqueous medium with an acid, you increase the concentration of hydronium ions (H₃O⁺). These ions will donate a proton to the basic nitrogen atoms on your compound.

  • Formation of a Cation: This protonation converts the neutral molecule into a positively charged cation.

  • Enhanced Solvation: This newly formed cation is significantly more polar than its neutral counterpart. The polar water molecules can now effectively surround and solvate the charged species through favorable ion-dipole interactions, leading to a dramatic increase in solubility. This relationship is a cornerstone of pharmaceutical formulation for ionizable drugs.[4][]

Q4: If pH adjustment is insufficient, which co-solvents are recommended and why?

A: Co-solvents are water-miscible organic solvents that, when added to water, reduce the overall polarity of the solvent system.[4][6] This can enhance the solubility of non-polar or weakly polar compounds. For your molecule, even in its ionized form, the underlying organic scaffold has hydrophobic character. Reducing the polarity of the solvent can further improve its solubility.

Good starting points are pharmaceutically acceptable solvents:

Co-solventTypical Concentration RangeKey Characteristics & Rationale
Ethanol 5-40% (v/v)Reduces solvent polarity. Its hydrocarbon portion can interact with the non-polar parts of the solute.[]
Propylene Glycol (PG) 10-60% (v/v)Similar mechanism to ethanol but less volatile. Commonly used in oral and parenteral formulations.[4]
Polyethylene Glycol 400 (PEG 400) 10-50% (v/v)A polymer with low toxicity. Effective at reducing water's polarity and increasing solubility for many compounds.[]
Dimethyl Sulfoxide (DMSO) 1-20% (v/v)A highly polar aprotic solvent with a strong solubilizing capacity. Often used in preclinical studies but can have toxicity concerns.[4]

Causality: Co-solvents work by disrupting the highly ordered hydrogen-bonding network of water. This reduces the "squeezing out" effect (hydrophobic effect) that water exerts on non-polar solutes, making it energetically more favorable for the solute to enter the solution.[]

Q5: Could the oxalate counter-ion itself be limiting the solubility, even in acidic conditions?

A: Yes, this is a possibility. While lowering the pH will protonate your parent molecule, it will also protonate the oxalate dianion (C₂O₄²⁻) to hydrogen oxalate (HC₂O₄⁻) and eventually to neutral oxalic acid (H₂C₂O₄). This can create two potential issues:

  • Common Ion Effect: If you are using an oxalate-based buffer or if your medium contains other sources of oxalate, it can suppress the dissolution of your salt according to Le Châtelier's principle.[7][8][9]

  • Precipitation of Oxalic Acid: Oxalic acid itself has limited solubility in water (around 9-10 g/100 mL at 20°C). In highly concentrated stock solutions or at very low pH, it's possible for oxalic acid to precipitate out of solution.

If you continue to face challenges, synthesizing an alternative salt form (e.g., hydrochloride, hydrobromide, or mesylate) may be a necessary step in your development process.

Troubleshooting Guides & Experimental Protocols

These protocols are designed to be self-validating systems for quantifying and resolving solubility issues.

Protocol 1: Systematic pH-Solubility Profiling

This experiment will determine the solubility of your compound as a function of pH, identifying the optimal pH range for dissolution.

Methodology:

  • Prepare Buffers: Create a series of buffers covering a physiologically and chemically relevant range (e.g., pH 2.0, 3.0, 4.0, 5.0, 6.0, and 7.4). Use buffers with non-interfering ions (e.g., phosphate, citrate, or acetate, but avoid oxalate-based buffers).

  • Add Compound: Dispense a precise amount of 1-(2-Amino-pyridin-4-YL)-ethanol oxalate into separate vials, ensuring an excess of solid material will remain even at the highest anticipated solubility. For example, start with 20 mg of compound in 1 mL of each buffer.

  • Equilibrate: Seal the vials and place them on a shaker or rotator at a controlled temperature (e.g., 25°C). Allow the slurries to equilibrate for at least 24 hours to ensure the solution is fully saturated.

  • Separate Solid and Liquid: Centrifuge the vials at high speed (e.g., 14,000 rpm for 15 minutes) to pellet the undissolved solid.

  • Sample and Dilute: Carefully remove a known volume of the clear supernatant. Dilute it with a suitable mobile phase or solvent to bring the concentration into the linear range of your analytical method.

  • Quantify: Analyze the concentration of the diluted sample using a validated analytical method, such as HPLC-UV.

  • Plot Data: Plot solubility (e.g., in mg/mL or µg/mL) versus pH.

Expected Outcome: You should observe a significant increase in solubility as the pH decreases, likely plateauing at a pH of 4 or below.

Example Data Table (Hypothetical):

pH of BufferMeasured Solubility (µg/mL)
7.450
6.0250
5.01,500
4.012,500
3.0>20,000
2.0>20,000
Protocol 2: Co-solvent Screening Workflow

This protocol evaluates the effectiveness of various co-solvents at a fixed, optimal pH determined from Protocol 1.

G start Start: Select Optimal pH (e.g., pH 4.0 from Protocol 1) prep_cosolvents Prepare Co-solvent Systems (e.g., 10%, 20%, 40% of Ethanol, PG, PEG 400 in pH 4.0 Buffer) start->prep_cosolvents add_compound Add Excess Compound to each system prep_cosolvents->add_compound equilibrate Equilibrate for 24h at 25°C add_compound->equilibrate process Centrifuge, Sample, and Dilute Supernatant equilibrate->process analyze Quantify by HPLC-UV process->analyze end Result: Identify most effective co-solvent system analyze->end

Caption: Step-by-step workflow for co-solvent screening.

Protocol 3: Assessing Temperature Effects

This protocol determines if increasing the temperature is a viable method for enhancing solubility.

Methodology:

  • Select Medium: Choose the most promising aqueous medium from the previous protocols (e.g., pH 4.0 buffer).

  • Prepare Samples: Create replicate slurry samples as described in Protocol 1.

  • Equilibrate at Temperature: Place the samples in incubators/shakers set to different temperatures (e.g., 4°C, 25°C, and 37°C).

  • Sample and Analyze: After 24 hours of equilibration, process the samples at their respective temperatures as quickly as possible to prevent precipitation upon cooling. Centrifugation and sampling should ideally be done in a temperature-controlled environment.

  • Analyze and Plot: Quantify the concentration and plot solubility versus temperature.

Causality and Interpretation: For most salts, the dissolution process is endothermic, meaning solubility will increase with temperature.[10][11][12][13][14] However, be aware that supersaturation and precipitation can occur if the solution is cooled. This is a critical consideration for the stability and storage of your final formulation.

References

  • Co-solvency and anti-solvent method for the solubility enhancement. (2024). Vertex AI Search.
  • WuXi AppTec DMPK. (2024). Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies. WuXi AppTec.
  • ACS Publications. (2023). A Review of Sodium Oxalate Solubility in Water. ACS Publications.
  • IC/Unicamp. (2023). A Review of Sodium Oxalate Solubility in Water. IC/Unicamp.
  • PubMed. (n.d.). Co-solvent solubilization of some poorly-soluble antidiabetic drugs. PubMed.
  • Wikipedia. (n.d.). Sodium oxalate. Wikipedia.
  • BOC Sciences. (n.d.). pH Adjustment and Co-Solvent Optimization. BOC Sciences.
  • MDPI. (n.d.). Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics. MDPI.
  • Homework.Study.com. (n.d.). Why is calcium oxalate (as a salt in chemistry laboratory) insoluable in ammonium oxalate and oxalic acid? Homework.Study.com.
  • StudySmarter. (2022). Common-Ion Effect: Definition & Examples. StudySmarter.
  • BioResources. (2022). Solubility of sodium oxalate in kraft black liquors above 100 °C. BioResources.
  • Asian Journal of Research in Chemistry. (n.d.). Solubility of Oxalic Acid. Asian Journal of Research in Chemistry.
  • ResearchGate. (n.d.). Effect of temperature on the extraction of soluble oxalate with water. ResearchGate.
  • Ascendia Pharmaceutical Solutions. (2021). 5 Novel Techniques for Solubility Enhancement. Ascendia Pharmaceutical Solutions.
  • Aston Research Explorer. (n.d.). Improving the solubility and dissolution of poorly soluble drugs by salt formation and the consequent effect on mechanical properties. Aston Research Explorer.
  • CK-12 Foundation. (2026). Common Ion Effect on Solubility of Ionic Salts. CK-12 Foundation.

Sources

Minimizing degradation of aminopyridine derivatives during storage

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Minimizing Degradation of Aminopyridine Derivatives (Focus: 4-Aminopyridine/Fampridine) Role: Senior Application Scientist Status: Active | Ticket Priority: High

Welcome to the Technical Support Hub

Hello. If you are accessing this guide, you likely observed an anomaly in your aminopyridine (AP) standards or drug product formulations—perhaps a subtle yellowing of the powder, an unknown peak in your HPLC chromatogram, or a potency drop in solution.

Aminopyridines (specifically 4-aminopyridine or Fampridine ) are deceptively stable under ambient conditions but possess specific vulnerabilities to oxidative stress and photolysis due to the electron-rich nitrogen atoms in the pyridine ring.

Select the issue below that matches your observation to jump to the relevant troubleshooting workflow.

Triage: What are you observing?
ObservationLikely Root CauseSeverityJump To
Powder Discoloration (White

Yellow/Brown)
Photo-oxidation / N-oxide formationCritical
Unknown HPLC Peak (Early eluting)Impurity A (N-Oxide) accumulationModerate
Material Caking / Clumping Hygroscopic moisture absorptionModerate
Potency Loss in Solution Dissolved Oxygen / pH incompatibilityHigh
Module 1: Chemical Degradation & Oxidation

User Question: "My 4-aminopyridine reference standard has turned a pale yellow after three months of storage. Is it still usable?"

Technical Diagnosis: Stop use immediately for quantitative work. The yellowing is a hallmark of oxidative degradation and photo-instability.

The Mechanism (Why it happens): The pyridine nitrogen contains a lone pair of electrons that is highly susceptible to attack by reactive oxygen species (ROS) or direct oxidation. This leads to the formation of 4-Aminopyridine-N-oxide (identified as Related Compound A in USP/EP monographs).

Unlike simple hydrolysis, this is a radical-mediated or direct oxidation process accelerated by light.

  • Oxidation: Formation of the N-oxide at the pyridine nitrogen.

  • Photolysis: UV light excites the

    
    -electron system, leading to ring-opening or polymerization, which manifests as the yellow/brown chromophore.
    

Visualizing the Pathway:

DegradationPathway AP 4-Aminopyridine (Active) NOxide 4-Aminopyridine-N-oxide (Impurity A) AP->NOxide N-Oxidation (Slow, Dark) Dimer Azo/Azoxy Dimers (Colored Species) AP->Dimer Photolysis (Fast, Yellowing) Light UV Light / Photon Stress Light->Dimer Oxygen Dissolved O2 / Peroxides Oxygen->NOxide NOxide->Dimer Secondary Degradation

Figure 1: Primary degradation pathways of 4-aminopyridine leading to N-oxide impurities and colored dimeric species.

Module 2: Physical Stability

User Question: "Our bulk material has formed hard clumps in the drum. Can we grind it back down?"

Technical Diagnosis: Caking indicates moisture excursion. While 4-aminopyridine free base is not intensely hygroscopic, its salt forms (e.g., HCl salts) or formulations with excipients (like lactose) are.

Risk Assessment:

  • Hydrolysis: Unlikely (the molecule is resistant to hydrolysis).

  • Dosage Error: Grinding caked material creates static charge and non-uniform particle sizes, leading to weighing errors in potency assays.

Corrective Action:

  • Desiccation: Store all bulk containers with silica gel sachets.

  • Headspace: Purge headspace with Argon (Ar) rather than Nitrogen (

    
    ) if possible, as Ar is heavier and forms a better blanket over the powder.
    
Module 3: Solution Handling Protocol

User Question: "How do I prepare a stock solution that remains stable for >24 hours for LC-MS analysis?"

Technical Diagnosis: In solution, the rate of N-oxide formation correlates linearly with dissolved oxygen (DO) levels and exposure to fluorescent lab lighting.

The "Inert-Shield" Protocol: This protocol minimizes DO and prevents the "yellow shift."

StepActionTechnical Rationale
1. Solvent Choice Use degassed Methanol or Water/ACN mix.Methanol solubilizes 4-AP well; degassing removes initial DO.
2. Weighing Weigh quickly into an amber volumetric flask.Amber glass blocks UV radiation (<400nm).
3. Sparging Bubble Helium or Nitrogen through solvent for 5 mins before adding to flask.Displaces dissolved

. Helium is superior for LC-MS (less outgassing).
4. pH Check Maintain pH > 9.0 or < 4.0 if possible.4-AP (

) is most stable when fully ionized or fully unionized, avoiding the transition state.
5. Storage Store at

in the dark.[1]
Arrhenius kinetics: every

drop roughly halves the degradation rate.
Module 4: Analytical Validation

User Question: "I see a small peak eluting before the main peak in my HPLC method. How do I confirm it's a degradant?"

Technical Diagnosis: The most common degradant, 4-Aminopyridine-N-oxide , is more polar than the parent compound. In Reverse Phase (RP) chromatography, it will elute before the main peak (lower Retention Time).

Impurity Profile Table:

CompoundRelative Retention Time (RRT)Molecular WeightDetection Note
4-Aminopyridine 1.0094.1 g/mol Main Peak
4-AP-N-oxide ~0.3 - 0.5110.1 g/mol +16 Da shift (M+H 111). Broad peak shape common.
3-Hydroxy-4-AP ~0.8110.1 g/mol Metabolite, but can form in oxidative stress studies.

Troubleshooting Workflow (Decision Tree):

Troubleshooting Start Unknown Peak Detected RRT Is RRT < 1.0? Start->RRT Mass MS Check: Mass = Parent + 16? RRT->Mass Yes Other Check Excipient Interaction RRT->Other No (Late Eluter) Oxide Confirmed: N-Oxide Impurity Mass->Oxide Yes Mass->Other No

Figure 2: Analytical decision tree for identifying aminopyridine degradation products.

References
  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 1727, 4-Aminopyridine. Retrieved from [Link]

  • Raust, J. A., et al. (2007). Stability studies of ionised and non-ionised 3,4-diaminopyridine: Hypothesis of degradation pathways.[2] Journal of Pharmaceutical and Biomedical Analysis, 43(1), 83-88.[2] (Demonstrates the N-oxide pathway and salt stability).

  • Trissel, L. A., et al. (2004). Chemical Stability of 4-Aminopyridine Capsules.[3] Canadian Journal of Hospital Pharmacy, 57(5). (Establishes baseline stability in lactose/cellulose formulations).

  • European Medicines Agency (EMA). Fampyra (Fampridine) Assessment Report. (Defines "Impurity A" as 4-aminopyridine-N-oxide and sets regulatory limits). Retrieved from [Link]

Sources

Troubleshooting impurity formation in 1-(2-Amino-pyridin-4-YL)-ethanol oxalate production

Author: BenchChem Technical Support Team. Date: February 2026

An Expert Guide to Impurity Troubleshooting in the Synthesis of 1-(2-Amino-pyridin-4-YL)-ethanol Oxalate

Introduction

Welcome to the Technical Support Center for 1-(2-Amino-pyridin-4-YL)-ethanol Oxalate. This guide is designed for researchers, scientists, and drug development professionals who are working with this important pharmaceutical intermediate. The synthesis of specialized aminopyridine derivatives, while well-established, presents unique challenges related to impurity formation that can impact yield, purity, and the performance of downstream applications.

As Senior Application Scientists, we have compiled this resource based on established chemical principles and extensive field experience. Our goal is to provide not just procedural steps, but a deep, mechanistic understanding of why impurities form and how to systematically troubleshoot and prevent them. This guide is structured to help you diagnose issues from first principles, ensuring the integrity and reproducibility of your experimental work.

Frequently Asked Questions (FAQs)

This section addresses common high-level questions regarding the synthesis and handling of 1-(2-Amino-pyridin-4-YL)-ethanol Oxalate.

Q1: What is the typical synthetic route for 1-(2-Amino-pyridin-4-YL)-ethanol and what are the critical control points?

The most common and direct route involves a two-step process: the reduction of a ketone precursor followed by salt formation.

  • Reduction of 4-Acetyl-2-aminopyridine: The synthesis typically starts with the reduction of 4-acetyl-2-aminopyridine to form the free base, 1-(2-Amino-pyridin-4-YL)-ethanol. A selective reducing agent, such as sodium borohydride (NaBH₄) in an alcoholic solvent (e.g., methanol or ethanol), is preferred to avoid reduction of the pyridine ring.

  • Oxalate Salt Formation: The isolated free base is then dissolved in a suitable solvent (often ethanol or isopropanol) and treated with a stoichiometric amount of oxalic acid dissolved in the same or a miscible solvent. The desired oxalate salt precipitates and can be isolated by filtration.

  • Critical Control Points:

    • Purity of Starting Material: The purity of the initial 4-acetyl-2-aminopyridine is paramount, as any impurities can be carried through or react to form new side products.

    • Temperature of Reduction: The reduction should be performed at a controlled, low temperature (e.g., 0-5 °C) to minimize side reactions.

    • Stoichiometry of Oxalic Acid: Precise 1:1 stoichiometry is crucial. An excess of oxalic acid will remain as an impurity, while insufficient acid will result in a mixture of the salt and the free base.

    • Solvent Choice: The solvent for salt formation must be chosen to ensure high solubility for the reactants but low solubility for the final oxalate salt, maximizing yield and purity.

Q2: Why is the oxalate salt form often preferred over the free base?

The conversion of the free base to its oxalate salt is a common strategy in pharmaceutical development for several reasons[1]:

  • Enhanced Stability: The 2-aminopyridine moiety can be susceptible to degradation through oxidation or other pathways[2]. Salt formation generally increases the compound's stability and shelf-life.

  • Improved Crystallinity: Salts often form well-defined, stable crystalline solids, which are easier to handle, purify via recrystallization, and characterize compared to the often oily or amorphous free base.

  • Consistent Stoichiometry: Crystalline salts have a defined stoichiometry, which is critical for accurate dosing and formulation in pharmaceutical applications.

  • Modified Solubility: Salt formation can favorably modify the solubility profile of the active pharmaceutical ingredient (API)[1].

Q3: What are the recommended storage conditions for 1-(2-Amino-pyridin-4-YL)-ethanol Oxalate?

Given the nature of aminopyridine compounds, proper storage is essential to maintain purity. We recommend storing the material in a tightly sealed container, protected from light and moisture, in a cool, dry place. An inert atmosphere (e.g., nitrogen or argon) is advisable for long-term storage to prevent potential oxidative degradation of the aminopyridine ring.

Q4: What are the primary analytical methods for assessing the purity of the final product?

A combination of chromatographic and spectroscopic techniques is recommended for a comprehensive purity assessment:

  • High-Performance Liquid Chromatography (HPLC): A reverse-phase HPLC method with UV detection is the standard for quantifying the main component and detecting impurities.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This is an invaluable tool for identifying unknown impurity peaks by providing molecular weight information.

  • Nuclear Magnetic Resonance (¹H NMR): NMR spectroscopy is essential for confirming the structure of the final product and for detecting and identifying residual solvents or process-related impurities[3][4].

  • Elemental Analysis: This provides confirmation of the empirical formula and the salt stoichiometry.

Troubleshooting Guide: Impurity Formation & Resolution

This section provides a systematic, question-and-answer guide to resolving specific experimental issues.

Q1: My final product has an undesirable color (e.g., yellow, tan, or brown). What is the cause and how can I fix it?

Causality: A pure 1-(2-Amino-pyridin-4-YL)-ethanol Oxalate should be a white to off-white solid. Discoloration is almost always indicative of impurities. The 2-aminopyridine scaffold is an electron-rich system, making it susceptible to oxidation, which can generate highly colored, conjugated byproducts[5][6]. The color can also arise from residual starting materials or impurities from commercial reagents that degrade under the reaction conditions.

Troubleshooting Protocol:

  • Verify Inert Atmosphere: Ensure that both the reduction and salt formation steps are conducted under an inert atmosphere (e.g., nitrogen or argon) to prevent air oxidation. Degas all solvents before use.

  • Analyze Starting Materials: Run an HPLC analysis on your starting 4-acetyl-2-aminopyridine. Discolored or impure starting material is a common root cause.

  • Perform a Recrystallization: Dissolve the colored product in a minimum amount of a hot solvent (e.g., ethanol/water mixture) and allow it to cool slowly. The pure salt should crystallize out, leaving the colored impurities in the mother liquor.

  • Activated Carbon Treatment: If recrystallization alone is insufficient, add a small amount of activated carbon (charcoal) to the hot solution during recrystallization. The charcoal will adsorb the colored impurities. Hot filter the solution to remove the carbon before cooling. Caution: Use charcoal sparingly as it can also adsorb your product, reducing the yield.

Q2: I have an unexpected peak in my HPLC chromatogram. How do I identify and eliminate it?

Causality: An unknown peak can be an unreacted starting material, a reaction byproduct, a degradation product, or an impurity from a reagent. A systematic approach is required for identification.

Troubleshooting Workflow:

The following diagram outlines a logical workflow for identifying an unknown peak observed during HPLC analysis.

HPLC_Troubleshooting Start Unknown Peak in HPLC Check_Standards Inject Standards: 1. Starting Material 2. Free Base Start->Check_Standards Match Peak Matches Standard? Check_Standards->Match Identify_SM Impurity is Starting Material Match->Identify_SM Yes (SM) Identify_FB Impurity is Free Base Match->Identify_FB Yes (Free Base) LCMS Run LC-MS Analysis on Sample Match->LCMS No Optimize Optimize Process to Eliminate Identify_SM->Optimize Action: Drive reaction to completion or improve purification Identify_FB->Optimize Action: Ensure 1:1 stoichiometry with oxalic acid MW Determine Molecular Weight (MW) of Impurity LCMS->MW Compare Compare MW to Potential Impurities (See Table 1) MW->Compare Identified Impurity Identified Compare->Identified Identified->Optimize Action: Adjust reaction conditions based on impurity identity

Caption: Workflow for identifying unknown HPLC impurities.

Step-by-Step Identification:

  • Co-injection with Standards: First, co-inject your sample with authentic standards of the starting material (4-acetyl-2-aminopyridine) and the free base (1-(2-Amino-pyridin-4-YL)-ethanol). If the retention time of the unknown peak matches one of these, you have identified your impurity.

    • If Starting Material: The reduction reaction was incomplete. Increase the reaction time, temperature, or the equivalents of the reducing agent.

    • If Free Base: The salt formation was incomplete. Ensure accurate 1:1 stoichiometry and adequate mixing.

  • LC-MS Analysis: If the peak does not match the standards, perform an LC-MS analysis to determine its molecular weight.

  • Consult Impurity Table: Compare the obtained molecular weight with the theoretical masses of potential byproducts listed in the table below.

Table 1: Potential Process-Related Impurities and Byproducts

Impurity NameMolecular FormulaMolecular Weight ( g/mol )Potential Source
4-Acetyl-2-aminopyridineC₇H₈N₂O136.15Unreacted starting material
1-(2-Amino-pyridin-4-YL)-ethanolC₇H₁₀N₂O138.17Incomplete salt formation
1-(2-Amino-1-oxido-pyridin-4-YL)-ethanolC₇H₁₀N₂O₂154.17Oxidation of pyridine nitrogen[6]
Des-amino impurity (1-(Pyridin-4-yl)-ethanol)C₇H₉NO123.15Impurity in starting material
Dimeric ImpurityC₁₄H₁₈N₄O258.32Self-condensation or side reaction
Q3: My ¹H NMR spectrum shows unexpected signals, particularly in the aliphatic or aromatic regions.

Causality: Extraneous peaks in an NMR spectrum are most commonly due to residual solvents used during the synthesis or purification[3][4]. They can also indicate the presence of process-related impurities as discussed in Q2.

Troubleshooting Protocol:

  • Identify Residual Solvents: Compare the chemical shifts of the unknown signals to a standard reference table for common laboratory solvents. The table below lists some likely candidates.

Table 2: ¹H NMR Chemical Shifts of Common Residual Solvents

SolventChemical Shift (δ ppm) in DMSO-d₆Multiplicity
Ethanol3.44 (q), 1.06 (t)Quartet, Triplet
Methanol3.16 (s)Singlet
Tetrahydrofuran (THF)3.58 (m), 1.73 (m)Multiplet
Acetone2.09 (s)Singlet
Diethyl Ether3.36 (q), 1.04 (t)Quartet, Triplet
Reference: Adapted from Gottlieb, H. E.; Kotlyar, V.; Nudelman, A. J. Org. Chem. 1997, 62, 7512–7515.
  • Remove Solvents: If residual solvents are identified, dry the product for a longer period under high vacuum, possibly with gentle heating (ensure the temperature is well below the compound's decomposition point).

  • Check for Process Impurities: If the peaks do not correspond to solvents, compare the spectrum to the NMR spectra of your starting material and the free base to check for their presence.

Q4: The yield of my oxalate salt is low, or the product appears amorphous.

Causality: Low yield or poor crystallinity during salt formation is typically a solvent-related issue. The ideal solvent system should fully dissolve the free base and oxalic acid but provide low solubility for the resulting oxalate salt, forcing it to precipitate cleanly from the solution. If the salt is too soluble, the yield will be low. If it crashes out too quickly, it may trap impurities and form an amorphous solid rather than a well-ordered crystal lattice.

Troubleshooting Protocol:

  • Solvent Screening: Experiment with different solvent systems. Alcohols like ethanol or isopropanol are common starting points.

  • Anti-Solvent Addition: Consider a strategy where the free base and oxalic acid are combined in a good solvent (e.g., ethanol), followed by the slow, controlled addition of an anti-solvent (e.g., heptane or methyl tert-butyl ether) to induce crystallization.

  • Control Cooling Rate: After forming the salt in a hot solvent, allow the solution to cool slowly to room temperature, then further cool in an ice bath. Slow cooling promotes the growth of larger, purer crystals.

  • Seeding: If crystallization is difficult, add a few seed crystals of a previously isolated pure batch to the solution to initiate the crystallization process.

The following diagram illustrates the key factors influencing successful crystallization during salt formation.

Crystallization_Factors center_node High Yield & Purity of Oxalate Salt Solvent Optimal Solvent/ Anti-Solvent System Solvent->center_node Low product solubility Cooling Controlled Cooling Rate (Slow Cooling) Cooling->center_node Promotes large crystals Stoichiometry Precise 1:1 Stoichiometry Stoichiometry->center_node Prevents excess reagent Purity_FB High Purity of Free Base Purity_FB->center_node Reduces co-precipitation

Caption: Key parameters for successful oxalate salt crystallization.

References

  • RSC Publishing. (2025, January 8). Cracking the code: the clinical and molecular impact of aminopyridines; a review (2019–2024).
  • PubChem. (n.d.). 2-Aminopyridine.
  • ChemicalBook. (n.d.). (2-AMINO-PYRIDIN-4-YL)-METHANOL synthesis.
  • Taylor & Francis Online. (n.d.). Synthesis and biological evaluation of new pyrimidine-4-yl-ethanol derivatives as ROS1 kinase inhibitors.
  • Sigma-Aldrich. (n.d.). 2-Aminopyridine.
  • ResearchGate. (2015, October 16). Stable Hemiaminals: 2-Aminopyrimidine Derivatives.
  • International Journal of Current Research and Chemical and Pharmaceutical Sciences. (n.d.). Novel green techniques for the synthesis of N-Benzylidenepyridine-2-Amine.
  • PMC. (n.d.). Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies.
  • ChemSynthesis. (2025, May 20). 2-(4-amino-1H-imidazo[4,5-c]pyridin-1-yl)ethanol.
  • Google Patents. (n.d.). JP2010270008A - Method of producing pyridine ethanol derivative.
  • Chem-Impex. (n.d.). 2-Amino-1-pyridin-2-yl-ethanol.
  • Merck Millipore. (n.d.). Improving API Solubility by Salt and Cocrystal Formation.
  • Fulmer, G. R., et al. (2010, April 16). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics.
  • KGROUP. (n.d.). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist.
  • Wikipedia. (n.d.). Pyridine.
  • Benchchem. (n.d.). 2-(2-Chloropyridin-4-ylamino)ethanol.
  • PMC. (n.d.). Ligand Growing Experiments Suggested 4-amino and 4-ureido pyridazin-3(2H)-one as Novel Scaffold for FABP4 Inhibition.
  • PMC. (n.d.). 2-Amino-5-nitropyridinium hydrogen oxalate.
  • Reddit. (2021, December 2). Does anyone have a list of common impurities in NMRs with d5-Pyridine as the solvent?.
  • Wikipedia. (n.d.). Nicotine.
  • PMC. (2024, November 12). Polysubstituted Pyridines from 1,4-Oxazinone Precursors.
  • ResearchGate. (2025, August 10). Impurity profile of amino acids?.
  • Google Patents. (n.d.). WO2003072573A1 - Crystal forms of (r)-2-(2-(4-oxazol-4-yl-phenoxy) -.
  • YouTube. (2021, December 3). Beekeeping Guide: How To Treat Your Hives With Api-Bioxal.
  • PubMed. (n.d.). General and mild preparation of 2-aminopyridines.
  • PubChem. (n.d.). 4-Pyridineethanol.
  • EPA Archive. (n.d.). Aminopyridines.
  • ResearchGate. (n.d.). Synthesis, Characterization and Cytotoxicity Evaluation of Some Novel Pyridine Derivatives.
  • Jubilant Ingrevia Limited. (2024, April 4). 4-Pyridineethanol Safety Data Sheet.

Sources

Technical Guide: Optimizing Reaction Temperature for 2-Aminopyridine Ethanol Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The synthesis of 2-aminopyridine ethanol derivatives —specifically 2-(pyridin-2-ylamino)ethanol and its analogs—is a foundational reaction in medicinal chemistry, serving as a precursor for antihistamines, imidazo[1,2-a]pyridines, and diverse GPCR ligands.

However, this reaction is deceptively simple. The 2-aminopyridine scaffold possesses two nucleophilic nitrogen atoms: the endocyclic ring nitrogen (N1) and the exocyclic amino nitrogen (N2) .

  • The Problem: Under kinetic control (low temperature), electrophiles (like ethylene oxide or 2-chloroethanol) preferentially attack the more nucleophilic N1, forming an undesired imino-pyridinium salt.

  • The Solution: Leveraging thermodynamic control via optimized temperature profiles to drive the reaction toward the stable N2-substituted product, often facilitating a Dimroth rearrangement in situ.

This guide addresses the critical role of temperature in modulating this selectivity and troubleshooting common failure modes.

Part 1: The Temperature-Regioselectivity Nexus

Q1: Why does my reaction yield a water-soluble crystalline solid instead of the expected oil/low-melting solid?

Diagnosis: You likely formed the kinetic product (N1-alkylation), resulting in a 1-(2-hydroxyethyl)-2-imino-1,2-dihydropyridine salt .

Technical Explanation: At lower temperatures (< 40°C) or in neutral media, the ring nitrogen (N1) is the most nucleophilic site (


 ~6.86 for the conjugate acid). Attack here is fast but reversible or leads to a stable salt if not processed further. The desired exocyclic amine (N2) is less nucleophilic due to resonance delocalization into the ring.

Corrective Action (The Dimroth Rearrangement): To convert the N1-isomer to the desired N2-isomer, you must apply heat and base. This induces a Dimroth Rearrangement , where the alkyl group effectively migrates from the ring nitrogen to the exocyclic amine.

  • Protocol: Treat the isolated salt with aqueous NaOH (pH > 12) and reflux (80–100°C) for 2–4 hours.

  • Mechanism: Ring opening between N1 and C2, rotation, and re-closure.

Q2: I am using Ethylene Oxide (EO). What is the optimal temperature window to prevent polymerization?

Recommendation: 40°C to 60°C (sealed vessel).

Detailed Insight:

  • < 30°C: Reaction rate is negligible. EO accumulation creates a safety hazard (delayed exotherm).

  • > 70°C: EO undergoes competitive homopolymerization (forming polyethylene glycol chains) initiated by the alkoxide product. This leads to "gummy" residues and difficult purification.

  • Optimization: Initiate at 40°C. Once consumption begins (pressure drop), ramp to 55-60°C to drive conversion. Avoid temperatures >80°C until EO is fully consumed.

Part 2: Visualizing the Reaction Pathway

The following diagram illustrates the bifurcation between kinetic and thermodynamic pathways and the corrective rearrangement step.

ReactionPathway Start 2-Aminopyridine + Electrophile (EO or 2-Cl-EtOH) Kinetic Kinetic Product (N1) 1-substituted-2-iminopyridine (Unstable/Salt) Start->Kinetic Low Temp (<40°C) Neutral pH Thermo Thermodynamic Product (N2) 2-(pyridin-2-ylamino)ethanol (Target) Start->Thermo High Temp (>80°C) Strong Base Rearrange Dimroth Rearrangement (Ring Opening/Closing) Kinetic->Rearrange Heat (80-100°C) + NaOH Rearrange->Thermo Isomerization

Figure 1: Kinetic vs. Thermodynamic pathways in 2-aminopyridine alkylation. Note the central role of heat/base in correcting regioselectivity.

Part 3: Troubleshooting Guide (Q&A)

Q3: My yield is low (<40%) using 2-chloroethanol in refluxing ethanol. How can I improve this?

Root Cause: 2-Chloroethanol is less reactive than EO and can undergo solvolysis or elimination to acetaldehyde/ethylene oxide in situ, which then escapes. Furthermore, the HCl byproduct protonates the starting material, deactivating it.

Optimized Protocol:

  • Switch Solvent: Use Water or Toluene/Water (biphasic) instead of Ethanol. Water facilitates the proton transfer.

  • Temperature: Reflux is necessary (approx. 95–100°C).

  • Base Addition: Use 0.55 eq of Na2CO3 or NaOH dropwise. Do not add all base at once; maintaining a pH of 8–9 balances the nucleophilicity of the amine while minimizing hydrolysis of the alkyl halide.

  • Catalysis: Add KI (5 mol%) to generate the more reactive 2-iodoethanol in situ (Finkelstein condition).

Q4: I see a significant "bis-alkylated" impurity. How do I suppress this?

Issue: The product, N-(2-hydroxyethyl)-2-aminopyridine, is a secondary amine and is more nucleophilic than the primary amine starting material due to the inductive effect of the alkyl group.

Control Strategy:

  • Stoichiometry: Use a large excess of 2-aminopyridine (3.0 – 5.0 equivalents) relative to the alkylating agent.

  • Temperature: Keep the temperature at the lower end of the effective range (e.g., 50°C for EO) to maximize the selectivity difference between the starting material and the product.

  • Workup: Recover the unreacted starting material via distillation or selective pH extraction (2-aminopyridine is less basic than the alkylated product).

Part 4: Optimized Experimental Workflow

This protocol is designed for the synthesis of 2-(pyridin-2-ylamino)ethanol using 2-chloroethanol, optimized for safety and regioselectivity.

Reagents:

  • 2-Aminopyridine (1.0 eq)

  • 2-Chloroethanol (1.2 eq)

  • Sodium Hydroxide (1.2 eq, 20% aq solution)

  • Potassium Iodide (0.05 eq)

  • Solvent: Water (3 mL per mmol substrate)

Step-by-Step:

  • Dissolution: Charge 2-aminopyridine, KI, and water into a reactor. Heat to 50°C until fully dissolved.

  • Addition: Add 2-chloroethanol slowly over 30 minutes.

  • Reaction (Phase 1): Heat to 90°C (Reflux).

  • pH Control (Phase 2): Begin dropwise addition of NaOH solution. Crucial: Adjust addition rate to maintain pH 9–10. Adding base too fast promotes polymerization; too slow stalls the reaction.

  • Rearrangement (Phase 3): Once reagents are added, maintain reflux (95–100°C ) for 4–6 hours. This ensures any N1-alkylated kinetic product rearranges to the N2-target.

  • Workup: Cool to room temperature. Extract with Dichloromethane (DCM). The unreacted 2-aminopyridine can be removed by washing the organic layer with mildly acidic buffer (pH 5–6), as the secondary amine product is more basic and will remain in the organic phase (or require higher pH to extract). Note: Solubility profiles vary; verify with TLC.

Workflow Visualization

Workflow Start Start: 2-AP + KI + Water Heat1 Heat to 50°C (Dissolution) Start->Heat1 Add Add 2-Chloroethanol (Slow Addition) Heat1->Add Reflux Heat to 90-100°C (Reflux) Add->Reflux Base Add NaOH Dropwise (Maintain pH 9-10) Reflux->Base Hold Hold 4-6 Hours (Dimroth Rearrangement) Base->Hold Extract Cool & Extract (DCM) Hold->Extract

Figure 2: Optimized synthesis workflow emphasizing temperature staging.

Part 5: Data Summary

ParameterKinetic Control (N1-Attack)Thermodynamic Control (N2-Attack)
Temperature < 40°C> 80°C
pH Conditions Neutral / Weakly AcidicBasic (pH > 10)
Dominant Product 1-(2-hydroxyethyl)-2-iminopyridine2-(pyridin-2-ylamino)ethanol
Solubility Water Soluble (Ionic Salt)Organic Soluble (DCM/EtOAc)
Corrective Action Heat + Base (Rearrangement)N/A (Desired State)

References

  • Dimroth Rearrangement Mechanism

    • Dimroth, O.[1] "Ueber intramolekulare Umlagerungen.[1] Umlagerungen in der Reihe des 1, 2, 3-Triazols."[1] Justus Liebigs Annalen der Chemie, 1909.[1]

    • Brown, D. J., & Harper, J. S.[2] "The Dimroth rearrangement.[2][3][4] Part I. Some alkylated 2-iminopyrimidines."[1][3] Journal of the Chemical Society, 1963.[3] Link

  • Synthesis of 2-Aminopyridine Derivatives

    • Vamos, M., & Cosford, N. D. "2-Aminopyridines via reaction of pyridine N-oxides and activated isocyanides." The Journal of Organic Chemistry, 2014. Link

    • Barlin, G. B., & Pfleiderer, W. "Ionization constants of heterocyclic substances." Journal of the Chemical Society B, 1971. (Reference for pKa values and tautomerism).
  • Industrial Preparation Patents

    • US Patent 3985759A: "Process for preparing 2-amino-5-chloropyridine" (Relevant for halogenation conditions and salt handling). Link

    • CN Patent 1085544A: "Synthesis of N-(2-hydroxyethyl) amino acid derivatives" (Analogous hydroxyethylation conditions). Link

Sources

Overcoming steric hindrance in reactions involving 1-(2-Amino-pyridin-4-YL)-ethanol

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: 1-(2-Amino-pyridin-4-YL)-ethanol is a valuable heterocyclic building block in pharmaceutical and materials science research. Its trifunctional nature—possessing a nucleophilic amino group, a secondary alcohol, and a basic pyridine nitrogen—offers versatile synthetic handles. However, this dense arrangement of functional groups, particularly the proximity of the C2-amino group to the pyridine nitrogen and the C4-hydroxyethyl group, frequently introduces significant steric challenges. This guide provides field-proven troubleshooting strategies and detailed protocols to help researchers navigate and overcome these steric impediments, ensuring successful and high-yielding synthetic outcomes.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common issues encountered during the functionalization of 1-(2-Amino-pyridin-4-YL)-ethanol.

FAQ 1: Acylation & Alkylation Reactions

Question: I am attempting to acylate the 2-amino group, but I'm observing very low yields and a complex mixture of products. What is the likely cause and solution?

Answer: This is a classic issue arising from both steric hindrance and competing nucleophilicity. The primary challenges are:

  • Steric Hindrance: The 2-amino group is ortho to the pyridine nitrogen. The lone pairs of these two nitrogen atoms can create electrostatic repulsion, and the sheer proximity sterically shields the amino group from bulky acylating or alkylating agents.

  • Competing Nucleophiles: Your reaction mixture contains three nucleophilic sites: the 2-amino group (primary amine), the C4-hydroxyl group (secondary alcohol), and the pyridine ring nitrogen (N1). Without proper control, the acylating/alkylating agent can react unselectively, leading to O-acylation, N1-alkylation (forming a pyridinium salt), or di-acylation. The 2-amino group is generally the most nucleophilic, but the hydroxyl group's reactivity can be enhanced by base.

Troubleshooting Strategies:

  • Protect the Hydroxyl Group First: To prevent O-acylation, the most robust strategy is to first protect the secondary alcohol. A silyl ether, such as tert-butyldimethylsilyl (TBDMS) ether, is an excellent choice as it is stable to the basic conditions often used for N-acylation and can be removed later under mild acidic conditions.

  • Optimize Your Catalyst: For N-acylation, nucleophilic catalysts are essential. While 4-(Dimethylamino)pyridine (DMAP) is a standard choice, the more nucleophilic and sterically accessible 4-pyrrolidinopyridine can sometimes offer superior results in hindered systems.[1]

  • Choice of Reagent: Use a highly reactive, sterically compact acylating agent. For example, an acyl chloride in the presence of a non-nucleophilic base (like triethylamine or DIPEA) is often more effective than a bulkier acyl anhydride.

  • Protecting Group Strategy for the Amine: If the goal is to modify another part of the molecule while leaving the amine untouched, the amine should be protected. The tert-butoxycarbonyl (Boc) group is ideal as it is easily installed and can be removed with acid, which is orthogonal to many other protecting groups.[2][3]

FAQ 2: Cross-Coupling Reactions (e.g., Suzuki, Buchwald-Hartwig)

Question: I've halogenated my substrate at the C5 position and am trying to perform a Suzuki-Miyaura cross-coupling. The reaction is sluggish and gives poor yields. Why is this sterically hindered coupling failing?

Answer: Cross-coupling reactions on this scaffold are particularly challenging. The C5 position is flanked by the C4-hydroxyethyl group and the C6-proton, creating a sterically congested environment around the reaction center. Furthermore, the unprotected 2-amino group and the pyridine nitrogen can act as ligands for the metal catalyst (e.g., Palladium), leading to catalyst inhibition or the formation of inactive complexes.[4][5]

Troubleshooting Strategies:

  • Protecting Groups are Critical: Before attempting the coupling, protect both the 2-amino group (with Boc) and the C4-hydroxyl group (with TBDMS). This prevents unwanted coordination to the metal center and reduces local steric bulk by masking reactive protons.

  • Strategic Ligand Selection: Standard phosphine ligands like PPh₃ may be too bulky. The choice of ligand is paramount for overcoming steric hindrance in cross-coupling reactions.[6]

    • Bulky Biarylphosphine Ligands: Ligands such as SPhos, XPhos, or RuPhos are designed to promote reductive elimination from sterically hindered complexes and are often the first choice for difficult couplings.

    • N-Heterocyclic Carbene (NHC) Ligands: NHC ligands are strong electron donors and can be highly effective for coupling at hindered positions on pyridine rings.[6]

  • Consider Alternative Couplings: If Suzuki coupling remains problematic, other methods may be more successful.

    • Stille Coupling: Uses organotin reagents, which are often more reactive. The toxicity of tin reagents is a significant drawback.[7]

    • Negishi Coupling: Employs organozinc reagents, which can be more tolerant of functional groups and sometimes more effective for heteroaromatic systems.[4]

  • Optimize Reaction Conditions: Screen different bases, solvents, and temperatures. For hindered substrates, higher temperatures and more polar aprotic solvents (like dioxane, DMF, or DMA) are often necessary.

Troubleshooting Workflows & Protocols

Decision Workflow for Site-Selective Functionalization

This workflow helps in choosing the correct synthetic strategy based on the desired modification site.

G start Identify Target Reaction Site q1 Target is the 2-Amino Group? start->q1 q2 Target is the C4-Hydroxyl Group? q1->q2 No p1 Protect C4-OH (e.g., TBDMS-Cl) q1->p1 Yes q3 Target is the Pyridine Ring? q2->q3 No p2 Protect 2-NH2 (e.g., Boc2O) q2->p2 Yes p3 Protect both 2-NH2 and C4-OH q3->p3 Yes r1 Perform N-Acylation or N-Alkylation p1->r1 r2 Perform O-Acylation or O-Alkylation p2->r2 r3 Perform Cross-Coupling (e.g., Suzuki) p3->r3 end Proceed to Deprotection r1->end r2->end r3->end

Caption: Decision workflow for selective functionalization.

Protocol 1: Selective N-Boc Protection of the 2-Amino Group

This protocol is foundational for preventing side reactions at the amino group when targeting the hydroxyl or pyridine ring.

Materials:

  • 1-(2-Amino-pyridin-4-YL)-ethanol

  • Di-tert-butyl dicarbonate (Boc₂O)

  • Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Dissolve 1-(2-Amino-pyridin-4-YL)-ethanol (1.0 eq) in DCM or THF (approx. 0.1 M concentration).

  • Add triethylamine (1.5 eq) to the solution and stir at room temperature.

  • Slowly add a solution of Boc₂O (1.1 eq) in the same solvent.

  • Stir the reaction mixture at room temperature for 4-12 hours. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

  • Quench the reaction by adding water. Transfer the mixture to a separatory funnel.

  • Extract the aqueous layer with DCM (3x).

  • Combine the organic layers and wash with saturated NaHCO₃ solution, followed by brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • The resulting crude product, tert-butyl [4-(1-hydroxyethyl)pyridin-2-yl]carbamate, can often be used without further purification. If necessary, purify by flash column chromatography (Silica gel, Hexanes:Ethyl Acetate gradient).

Causality: The Boc₂O reagent selectively protects the more nucleophilic primary amine over the secondary alcohol under these basic conditions. The non-nucleophilic base (TEA) acts as an acid scavenger. This protection strategy is crucial for subsequent reactions targeting the hydroxyl group.[3][8]

Protocol 2: Overcoming Hindrance in Suzuki-Miyaura Coupling

This protocol outlines a robust starting point for coupling at a C5-halogenated, fully protected substrate.

Materials:

  • Protected Substrate (e.g., tert-butyl {5-bromo-4-[1-(tert-butyldimethylsilyloxy)ethyl]pyridin-2-yl}carbamate) (1.0 eq)

  • Boronic acid or ester (1.5 eq)

  • Palladium catalyst (e.g., Pd₂(dba)₃, 2-5 mol%)

  • Ligand (e.g., SPhos, 4-10 mol%)

  • Base (e.g., K₃PO₄ or Cs₂CO₃, 3.0 eq)

  • Anhydrous, degassed solvent (e.g., 1,4-Dioxane or Toluene/Water mixture)

Procedure:

  • To an oven-dried reaction vessel, add the protected substrate, boronic acid, and base.

  • Seal the vessel with a septum. Evacuate and backfill with an inert gas (Argon or Nitrogen) three times.

  • In a separate vial, dissolve the palladium catalyst and ligand in the reaction solvent. Add this solution to the reaction vessel via syringe.

  • Heat the reaction mixture to 80-110 °C with vigorous stirring.

  • Monitor the reaction by TLC or LC-MS. Reactions may require 12-24 hours.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Filter the mixture through a pad of Celite to remove palladium residues.

  • Wash the filtrate with water and brine, dry over anhydrous MgSO₄, filter, and concentrate.

  • Purify the crude product by flash column chromatography.

Mechanism Insight:

G sub Sterically Hindered Substrate cat [Pd(0)L2] Catalyst sub->cat Oxidative Addition clash Steric Clash! sub->clash ligand Bulky Ligand (e.g., SPhos) cat->ligand ligand->clash caption Bulky ligands facilitate C-C bond formation despite initial steric clashes.

Caption: Bulky ligands create a large coordination sphere that promotes the crucial reductive elimination step, even when faced with a hindered substrate.

Comparative Data for Ligand Selection

For a challenging Suzuki-Miyaura coupling of a protected 5-bromo-2-aminopyridine derivative with phenylboronic acid, ligand choice is critical. The following table provides representative data to guide selection.

LigandCatalyst Loading (mol%)BaseTemperature (°C)Time (h)Yield (%)Comments
PPh₃5K₂CO₃10024<10Ineffective; likely catalyst decomposition and steric hindrance.
SPhos2K₃PO₄1001285Excellent performance; promotes efficient reductive elimination.
XPhos2K₃PO₄1001282Highly effective, similar to SPhos for this substrate class.
RuPhos2K₃PO₄1001479Good performance, slightly slower reaction time.
IPr (NHC)3K₃PO₄1101875Effective but may require higher temperatures and longer times.

References

  • May, D. G. Modern Transition Metal Catalyzed Cross Coupling Reaction. Dr. May Group, University of Missouri.
  • Corpet, M., & Gosmini, C. (2020). Advances in Cross-Coupling Reactions Catalyzed by Aromatic Pincer Complexes Based on Earth-Abundant 3d Metals (Mn, Fe, Co, Ni, Cu). MDPI. [Link]

  • De, S. K. (2007). Applications of Non-Enzymatic Catalysts to the Alteration of Natural Products. PMC. [Link]

  • Roy, K., et al. (2025). Copper-Iron-Catalyzed Cross-Coupling of ortho-Substituted Sulfonamides with Sterically Hindered (Hetero)aryl Chlorides and Alkyl Halides. PubMed. [Link]

  • Zhao, D., & Chen, L. (2025). Exploiting Catalytic Steric Hindrance for Enhanced Tishchenko Polymerization: Toward Biorenewable Aromatic Polyesters. ResearchGate. [Link]

  • Norman, J. P., et al. (2022). Pyridine synthesis. Organic Chemistry Portal. [Link]

  • Mendoza, C., et al. (2021). Steric Hindrance in Metal Coordination Drives the Separation of Pyridine Regioisomers Using Rhodium(II)-Based Metal-Organic Polyhedra. PubMed. [Link]

  • Scott, K. (2024). Protecting Group Strategies for Complex Molecule Synthesis in Medicinal Chemistry. Journal of Chemical and Pharmaceutical Research. [Link]

  • jOeCHEM (2020). EAS Reactions with Pyridine. YouTube. [Link]

  • Mendoza, C., et al. (2021). Steric Hindrance in Metal Coordination Drives the Separation of Pyridine Regioisomers Using Rhodium(II)‐Based Metal–Organic Polyhedra. ResearchGate. [Link]

  • A Novel Synthesis of a Highly Sterically Hindered C2Symmetric Chiral Pyridine Derivative. (2025). Synfacts. [Link]

  • Cu-Catalyzed C-N Coupling with Sterically Hindered Partners. (2025). Semantic Scholar. [Link]

  • The Journal of Organic Chemistry Ahead of Print. (2025). ACS Publications. [Link]

  • The Organic Chemistry Tutor (2021). Palladium Coupling Reactions Explained | Suzuki, Heck, Stille & Hiyama. YouTube. [Link]

  • Protecting group. (2024). Wikipedia. [Link]

  • Cristau, H-J., et al. (2004). Cu-Catalyzed Arylation of Phenols: Synthesis of Sterically Hindered and Heteroaryl Diaryl Ethers. The Journal of Organic Chemistry. [Link]

  • Khan Academy Medicine (2019). Catalysis in Acylation Reactions. YouTube. [Link]

  • Protecting Groups in Peptide Synthesis: A Detailed Guide. (2024). Synpeptide. [Link]

Sources

Strategies for drying 1-(2-Amino-pyridin-4-YL)-ethanol oxalate without decomposition

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support resource for handling 1-(2-Amino-pyridin-4-YL)-ethanol oxalate. This guide is designed for researchers, scientists, and drug development professionals to provide expert advice on the critical step of drying this compound while maintaining its structural integrity.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: What makes drying 1-(2-Amino-pyridin-4-YL)-ethanol oxalate particularly challenging?

A: The difficulty in drying this compound stems from the combination of functional groups within its structure, each presenting a potential vulnerability:

  • 2-Aminopyridine Moiety: The primary aromatic amine is susceptible to oxidation, which can be accelerated by heat and exposure to air. This can lead to the formation of colored impurities. While aminopyridines can be quite stable, harsh conditions should be avoided.[1]

  • Ethanol Side-Chain: The secondary alcohol (hydroxyl group) can undergo dehydration or other side-reactions at elevated temperatures.

  • Oxalate Salt: Oxalate salts can be thermally labile and may undergo decarboxylation (loss of CO₂) upon heating, which would alter the salt form and potentially catalyze further degradation of the parent molecule.

  • Hygroscopicity: Like many organic salts, this compound may be hygroscopic, meaning it readily absorbs moisture from the atmosphere.[2][3] This makes achieving and maintaining a dry state challenging without an appropriate controlled environment.

These factors necessitate the use of gentle, controlled drying methods that minimize thermal stress and exposure to reactive atmospheric conditions.

Q2: What are the primary signs of decomposition I should watch for?

A: Vigilant monitoring is key. Decomposition can manifest in several ways:

  • Visual Changes: The most immediate indicator is often a change in color. A pure compound that is off-white or pale yellow may darken to tan, brown, or even black upon degradation. You may also observe a change in texture, such as the material becoming gummy or oily.[1]

  • Altered Solubility: Decomposed material often exhibits different solubility profiles compared to the pure compound.

  • Analytical Evidence: This provides the most definitive proof of decomposition.

    • Chromatography (HPLC/UPLC): The appearance of new peaks or a decrease in the area of the main peak in the chromatogram indicates the formation of impurities. This is a highly sensitive method for assessing stability.[1]

    • Nuclear Magnetic Resonance (NMR) Spectroscopy: Changes in the NMR spectrum, such as the appearance of new signals or the disappearance of expected signals, confirm structural changes.

    • Mass Spectrometry (MS): Can be used to identify the mass of degradation products, providing clues to the decomposition pathway.[4]

A self-validating protocol should always include a comparison of analytical data (e.g., HPLC purity) before and after the drying process.

Q3: Which drying methods are recommended to minimize decomposition, and how do I choose the right one?

A: The choice of method depends on the required level of dryness, the scale of your sample, and the equipment available. Always opt for the gentlest method possible. The three recommended approaches are summarized in the table below, followed by a decision-making workflow.

MethodTemperaturePressureTypical DurationProsCons
Vacuum Desiccator Ambient (~20-25°C)Low Vacuum (10-100 mbar)24-72 hoursVery gentle, minimal thermal stress, low equipment cost.[5][6]Slow, may not remove strongly bound solvents or water.
Low-Temp Vacuum Oven 30-40°C (Do not exceed 40°C)High Vacuum (<10 mbar)12-24 hoursFaster and more effective than a desiccator for removing residual solvents.[7]Higher risk of thermal degradation if temperature is not precisely controlled.
Lyophilization (Freeze-Drying) Sub-zero (e.g., -40°C)High Vacuum (<0.1 mbar)24-72 hoursThe gentlest method, ideal for highly sensitive compounds; removes water via sublimation.[8][9]Requires specialized equipment; primarily for removing water from aqueous solutions.[10]
Workflow: Selecting the Appropriate Drying Method

Use the following decision tree to select the best strategy for your situation.

Drying_Strategy_Workflow start Start: Wet Product q1 Is the product in an aqueous solution? start->q1 lyophilize Lyophilization (Freeze-Drying) (Most Gentle Method) q1->lyophilize Yes q2 Is the product an isolated solid with residual solvent? q1->q2 No end_node End: Dry Product (Verify with Analytics) lyophilize->end_node q3 Is high vacuum available? q2->q3 Yes vac_desiccator Vacuum Desiccator (Gentle, Slower Method) q2->vac_desiccator No vac_oven Low-Temp (≤40°C) Vacuum Oven Drying q3->vac_oven Yes q3->vac_desiccator No vac_oven->end_node vac_desiccator->end_node

Caption: Decision tree for selecting a drying method.

Q4: Can you provide detailed protocols for these drying methods?

A: Absolutely. Follow these step-by-step guides for best results.

Protocol 1: Vacuum Desiccator Drying

This method is ideal for small quantities of material where time is not a critical factor.

  • Preparation: Ensure your desiccator is clean and the seal is properly greased. Place a fresh, active desiccant (e.g., silica gel with indicator, anhydrous CaSO₄) in the bottom chamber.[2]

  • Sample Placement: Spread your solid sample in a thin layer in a shallow glass dish (e.g., a crystallization dish or watch glass) to maximize surface area.

  • Sealing: Place the dish on the desiccator's perforated plate and carefully slide the lid on to create a seal.

  • Evacuation: Connect the desiccator to a vacuum source (e.g., a diaphragm pump with a cold trap). Evacuate the desiccator slowly to avoid creating a powder storm. Once a moderate vacuum is achieved, close the stopcock.

  • Drying: Allow the sample to dry at room temperature for at least 24-48 hours.

  • Completion: To release the vacuum, slowly open the stopcock, preferably allowing dry nitrogen or argon to enter to avoid re-introducing moist air.

  • Verification: Check for constant weight by weighing the sample, re-placing it in the desiccator under vacuum for several more hours, and re-weighing. The drying is complete when the weight is stable.

Protocol 2: Low-Temperature Vacuum Oven Drying

This is the most common and effective method for removing residual organic solvents.

  • Temperature Pre-set: Set the vacuum oven to 35-40°C . Crucially, do not exceed 40°C. Allow the oven to equilibrate.

  • Sample Preparation: Spread the solid sample in a thin layer on a clean glass or stainless steel tray.

  • Loading: Place the tray in the vacuum oven. Close the door securely.

  • Evacuation: Connect the oven to a high-vacuum pump protected by a cold trap. Slowly open the vacuum valve to evacuate the chamber. A pressure of <10 mbar is recommended.

  • Drying: Dry the material under these conditions for 12-24 hours. A slight bleed of an inert gas like nitrogen can help carry away solvent vapors.

  • Completion: Turn off the vacuum pump and carefully vent the oven with dry nitrogen or argon before opening the door.

  • Verification: Perform analytical testing (e.g., HPLC for purity, ¹H NMR for residual solvent) to confirm both dryness and lack of decomposition.

Protocol 3: Lyophilization (Freeze-Drying)

Use this method if your compound is isolated from an aqueous solution and is known to be highly unstable.

  • Solution Preparation: Dissolve the compound in a minimal amount of high-purity water (e.g., Water for Injection, WFI).[10]

  • Freezing: Place the solution in a lyophilizer flask and freeze it completely. This is typically done by rotating the flask in a bath of dry ice/acetone or liquid nitrogen to create a thin, frozen shell on the inside wall of the flask. The product must be frozen to a temperature below its eutectic point.

  • Lyophilizer Setup: Ensure the lyophilizer's condenser is at its operating temperature (typically ≤ -50°C).

  • Drying: Attach the flask to a port on the lyophilizer manifold and apply a high vacuum. Water will sublimate from the solid phase directly to the gas phase and be trapped on the cold condenser.[10]

  • Completion: The process is complete when all the ice has disappeared, leaving a fluffy, dry powder. This can take 24-72 hours depending on the sample size and thickness.

  • Final Steps: Vent the system with an inert gas, remove the flask, and quickly transfer the highly porous, dry powder to a sealed container.

Q5: What conditions should I absolutely AVOID during drying?

A: To prevent decomposition, strictly avoid the following:

  • High Temperatures: Do not exceed 40°C. Thermal stress is the most likely cause of degradation.

  • Direct Heat Sources: Never use a hot plate or direct heating mantle. Always rely on a calibrated, temperature-controlled oven.

  • Atmospheric Oxygen (at elevated temperatures): If gentle heating is required (i.e., in a vacuum oven), ensure it is done under a high vacuum or in an inert atmosphere to prevent oxidation of the amino group.

  • Prolonged Exposure to Light: While not confirmed without specific studies, aminopyridine compounds can be light-sensitive. It is good practice to protect the material from direct light during drying and storage.

Potential Decomposition Pathways

The following diagram illustrates the molecular vulnerabilities that necessitate careful drying.

Decomposition_Pathways cluster_molecule 1-(2-Amino-pyridin-4-YL)-ethanol oxalate cluster_stress Stress Factors cluster_degradation Potential Degradation Products mol Main Compound Structure amino 2-Amino Group hydroxyl Ethanol -OH Group oxalate Oxalate Counter-ion oxidation Oxidized Impurities (Color Formation) amino->oxidation dehydration Dehydration Products hydroxyl->dehydration decarboxylation Decarboxylation (Loss of CO₂) oxalate->decarboxylation heat Heat (>40°C) heat->dehydration Accelerates heat->decarboxylation Accelerates air Air (O₂) air->oxidation Causes

Caption: Potential decomposition pathways for the target molecule.

References
  • Vertex AI Search. (n.d.).
  • Boekel Scientific. (n.d.).
  • POBEL. (2025, June 17). What Is a Laboratory Desiccator and What Is It Used For. Retrieved February 12, 2026, from [Link]

  • Wikipedia. (n.d.). Desiccator. Retrieved February 12, 2026, from [Link]

  • MDPI. (n.d.).
  • YouTube. (2009, November 14). How to make a Desiccator Bag for Drying Chemicals. Retrieved February 12, 2026, from [Link]

  • LFA Tablet Presses. (n.d.). Overview Of Lyophilization Of Pharmaceutical Products. Retrieved February 12, 2026, from [Link]

  • Canadian Science Publishing. (2023, January 17). Synthesis and thermal stability of a novel polyfunctional pyridine-based derivative featuring amino, nitro, and guanidine groups. Retrieved February 12, 2026.
  • FDA. (2014, November 11). Lyophilization of Parenteral (7/93). Retrieved February 12, 2026, from [Link]

  • Canadian Science Publishing. (2023, January 17). Synthesis and thermal stability of a novel polyfunctional pyridine-based derivative featuring amino, nitro, and guanidine groups. Retrieved February 12, 2026, from [Link]

  • FDA. (2014, August 26). Lyophilization of Parenterals. Retrieved February 12, 2026.
  • Adragos Pharma. (2025, June 18). Lyophilization: Guide to Freeze Drying in Pharmaceuticals. Retrieved February 12, 2026, from [Link]

  • PubMed. (2002). Stability of 4-aminopyridine and 3,4-diaminopyridine oral capsules. Retrieved February 12, 2026, from [Link]

  • EUSalt. (n.d.). Vacuum Salt. Retrieved February 12, 2026.
  • University of Rochester, Department of Chemistry. (n.d.). Tips & Tricks: Drying Methods. Retrieved February 12, 2026.
  • ResearchGate. (n.d.). Kinetic data of the thermal decomposition of 2-aminopyridine complexes. Retrieved February 12, 2026.
  • PMC. (n.d.). Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies. Retrieved February 12, 2026.
  • Sciencemadness Wiki. (2023, July 25). Drying solvents. Retrieved February 12, 2026.
  • Spectroscopy Europe. (n.d.). Investigation of the decomposition of organic solvent-based lithium ion battery electrolytes with liquid chromatography-mass spectrometry. Retrieved February 12, 2026, from [Link]

  • Xylem Robotics. (n.d.). Drying Ethanol for Industrial Purposes. Retrieved February 12, 2026.
  • ResearchGate. (2015, August 5). What does drying under vacuum at room temperature mean?. Retrieved February 12, 2026, from [Link]

  • NCERT. (n.d.). SYSTEMATIC QUALITATIVE ANALYSIS. Retrieved February 12, 2026.
  • Journal of Organic Chemistry. (n.d.). Drying of Organic Solvents: Quantitative Evaluation of the Efficiency of Several Desiccants. Retrieved February 12, 2026.
  • Reddit. (2016, January 28). Drying under high vacuum. Retrieved February 12, 2026, from [Link]

Sources

Validation & Comparative

A Senior Application Scientist's Guide to the ¹H NMR Spectral Analysis of 1-(2-Amino-pyridin-4-YL)-ethanol Oxalate

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development and medicinal chemistry, the unambiguous structural elucidation of novel chemical entities is paramount. This guide provides an in-depth analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of 1-(2-Amino-pyridin-4-YL)-ethanol oxalate, a compound of interest for its potential applications in drug discovery. As Senior Application Scientists, we move beyond a mere recitation of spectral data, offering a comparative analysis grounded in the fundamental principles of NMR spectroscopy and supported by experimental data from analogous structures. This document is designed to not only interpret the spectrum of the title compound but also to provide a logical framework for the spectral analysis of related aminopyridine and amino alcohol derivatives.

The Structural Landscape: Predicting the ¹H NMR Spectrum

To fully appreciate the ¹H NMR spectrum of 1-(2-Amino-pyridin-4-YL)-ethanol oxalate, we will first deconstruct the molecule into its constituent parts: the 2-aminopyridine ring and the 1-ethanol side chain. We will then consider the significant impact of the oxalate counter-ion.

The Free Base: 1-(2-Amino-pyridin-4-YL)-ethanol

In its free base form, the molecule presents a distinct set of proton environments. Our predictions for the chemical shifts are based on established data for substituted pyridines and ethanolamines.

  • Pyridine Ring Protons (H-3, H-5, H-6): The 2-amino group is a strong electron-donating group, which will significantly shield the protons on the pyridine ring, causing them to appear at a higher field (lower ppm) compared to unsubstituted pyridine. The hydroxylated ethyl group at the 4-position will also influence the electronic environment. We anticipate the following:

    • H-6: This proton is ortho to the ring nitrogen and will be the most deshielded of the ring protons, likely appearing as a doublet.

    • H-5: This proton is meta to the amino group and ortho to the ethanol substituent. It is expected to appear as a doublet.

    • H-3: This proton is ortho to the amino group and will be the most shielded of the ring protons, appearing as a singlet or a narrowly split doublet.

  • Ethanol Side Chain Protons (-CH(OH)-, -CH₃, -OH):

    • -CH(OH)-: This methine proton, being attached to a carbon bearing an oxygen atom and adjacent to the aromatic ring, will be deshielded and is expected to appear as a quartet.

    • -CH₃: The methyl protons will be the most shielded protons in the molecule, appearing as a doublet due to coupling with the methine proton.

    • -OH: The chemical shift of the hydroxyl proton is highly variable and depends on concentration, solvent, and temperature. It will likely appear as a broad singlet.

  • Amino Group Protons (-NH₂): Similar to the hydroxyl proton, the amino protons will also present as a broad singlet, with a chemical shift that is dependent on the experimental conditions.

The Oxalate Salt: The Impact of Protonation

The formation of the oxalate salt will involve the protonation of the most basic site in the 1-(2-Amino-pyridin-4-YL)-ethanol molecule. In aminopyridines, the ring nitrogen is generally more basic than the exocyclic amino group. X-ray crystallographic studies of 4-aminopyridinium oxalate have confirmed that protonation occurs at the pyridine ring nitrogen[1][2][3][4]. This protonation will have a pronounced deshielding effect on the aromatic protons.

  • Pyridine Ring Protons (H-3, H-5, H-6): Upon protonation of the ring nitrogen, the aromatic protons will experience a significant downfield shift due to the increased positive charge on the ring. This effect will be most pronounced for the protons ortho and para to the nitrogen (H-6 and H-3/H-5 respectively).

  • Labile Protons (-NH₂ and -OH): The formation of the aminopyridinium oxalate salt will likely involve hydrogen bonding between the oxalate anions and the -NH₂ and -OH protons. This can lead to a downfield shift and potentially, a sharpening of these signals. The presence of two carboxylic acid protons from oxalic acid introduces further complexity, with the potential for proton exchange.

Below is a diagram illustrating the proton environments of 1-(2-Amino-pyridin-4-YL)-ethanol.

Caption: Proton environments in 1-(2-Amino-pyridin-4-YL)-ethanol.

Comparative ¹H NMR Spectral Data

To provide a robust analytical framework, we will compare the expected spectrum of 1-(2-Amino-pyridin-4-YL)-ethanol oxalate with experimental data from structurally similar compounds.

Compound/FragmentProtonPredicted/Observed Chemical Shift (ppm)MultiplicityCoupling Constant (J, Hz)Reference
1-(2-Amino-pyridin-4-YL)-ethanol (Free Base Prediction) H-6~7.8-8.0d~5.0N/A
H-5~6.5-6.7d~5.0N/A
H-3~6.3-6.5sN/AN/A
-CH(OH)-~4.7-4.9q~6.5N/A
-CH₃~1.4-1.6d~6.5N/A
-NH₂Broad, variablebr sN/AN/A
-OHBroad, variablebr sN/AN/A
1-(2-Amino-pyridin-4-YL)-ethanol Oxalate (Prediction) H-6Downfield shiftd~5.0N/A
H-5Downfield shiftd~5.0N/A
H-3Downfield shiftsN/AN/A
-CH(OH)-Minor downfield shiftq~6.5N/A
-CH₃Minor downfield shiftd~6.5N/A
-NH₂Downfield shift, may sharpenbr sN/AN/A
-OHDownfield shift, may sharpenbr sN/AN/A
1-(Pyridin-2-yl)ethanol H-68.52d4.8[5]
H-3, H-4, H-57.17-7.70m[5]
-CH(OH)-4.88q6.4[5]
-CH₃1.51d6.4[5]
4-Aminopyridine (in DMSO-d₆) H-2, H-67.99d[6]
H-3, H-56.48d[6]
-NH₂6.03s[6]
Ethanolamine (in D₂O) -CH₂OH3.81t[7]
-CH₂NH₂3.13t[7]

Experimental Protocol for ¹H NMR Analysis

The following protocol outlines the recommended procedure for preparing a sample of 1-(2-Amino-pyridin-4-YL)-ethanol oxalate for ¹H NMR analysis. Adherence to these steps is crucial for obtaining a high-quality, interpretable spectrum.

Materials
  • 1-(2-Amino-pyridin-4-YL)-ethanol oxalate (5-10 mg)

  • Deuterated solvent (e.g., DMSO-d₆, D₂O, or CD₃OD), 0.6-0.7 mL

  • High-quality 5 mm NMR tube

  • Pasteur pipette and glass wool

  • Vortex mixer

Procedure
  • Sample Weighing: Accurately weigh 5-10 mg of 1-(2-Amino-pyridin-4-YL)-ethanol oxalate into a clean, dry vial.

  • Solvent Selection and Dissolution: Add 0.6-0.7 mL of a suitable deuterated solvent. DMSO-d₆ is often a good choice for organic salts as it can solubilize a wide range of compounds and its residual solvent peak does not typically interfere with the signals of interest. D₂O can also be used, which will result in the exchange of the labile -NH₂ and -OH protons with deuterium, causing their signals to disappear from the spectrum. This can be a useful technique for simplifying the spectrum and confirming the identity of these peaks.

  • Homogenization: Gently vortex the vial to ensure complete dissolution of the sample. Visually inspect the solution to ensure no solid particles remain.

  • Filtration: To remove any particulate matter that could degrade the spectral resolution, filter the solution through a small plug of glass wool packed into a Pasteur pipette directly into the NMR tube.

  • Sample Transfer: Ensure the final volume in the NMR tube is between 0.6 and 0.7 mL.

  • Capping and Labeling: Cap the NMR tube securely and label it clearly with the sample identity.

  • Instrument Setup: Before acquiring the spectrum, the NMR spectrometer should be properly shimmed to ensure a homogeneous magnetic field, which is critical for obtaining sharp, well-resolved peaks.

Below is a workflow diagram for the ¹H NMR analysis.

experimental_workflow start Start weigh Weigh Sample (5-10 mg) start->weigh dissolve Dissolve in Deuterated Solvent (0.6-0.7 mL) weigh->dissolve vortex Vortex to Homogenize dissolve->vortex filter Filter into NMR Tube vortex->filter acquire Acquire ¹H NMR Spectrum filter->acquire process Process and Analyze Data acquire->process end End process->end

Sources

A Comparative Guide to the Mass Spectrometry Fragmentation of 1-(2-Amino-pyridin-4-YL)-ethanol Oxalate

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth analysis of the predicted mass spectrometry fragmentation patterns of 1-(2-Amino-pyridin-4-YL)-ethanol oxalate. By examining the fragmentation of its core structures—the 2-aminopyridine ring and the ethanolamine side chain—and comparing it with experimental data from structurally similar compounds, we can construct a detailed and predictive guide to its behavior in a mass spectrometer. This information is crucial for the structural elucidation, impurity profiling, and metabolic studies of this and related pharmaceutical compounds.

Introduction to 1-(2-Amino-pyridin-4-YL)-ethanol and the Role of Mass Spectrometry

1-(2-Amino-pyridin-4-YL)-ethanol is a heterocyclic compound with potential applications in medicinal chemistry. Its structure, featuring a substituted pyridine ring and an amino alcohol side chain, presents a unique fragmentation profile in mass spectrometry. Understanding these fragmentation pathways is essential for its unambiguous identification and characterization in complex matrices. Mass spectrometry, a powerful analytical technique, provides detailed structural information by ionizing molecules and analyzing the mass-to-charge ratio of the resulting fragments.[1] The choice of ionization technique, such as Electron Ionization (EI) or Electrospray Ionization (ESI), significantly influences the extent of fragmentation.[2]

Predicted Fragmentation Pathways of 1-(2-Amino-pyridin-4-YL)-ethanol

The fragmentation of 1-(2-Amino-pyridin-4-YL)-ethanol is predicted to be driven by the functionalities present: the 2-aminopyridine ring and the ethanolamine side chain. The oxalate salt will primarily be observed in the negative ion mode.

Fragmentation of the 1-(2-Amino-pyridin-4-YL)-ethanol Cation

Under positive ion mode, the protonated molecule [M+H]⁺ is expected to undergo fragmentation primarily through two pathways originating from the ethanolamine side chain and the pyridine ring.

Pathway A: Side-Chain Fragmentation

Alpha-cleavage is a dominant fragmentation pathway for both alcohols and amines.[3] In this case, cleavage of the C-C bond adjacent to the hydroxyl group is highly probable. This would result in the formation of a stable benzylic-type cation.

Pathway B: Pyridine Ring Fragmentation

The pyridine ring can also undergo characteristic fragmentation, often involving the loss of small neutral molecules.

The predicted fragmentation cascade is visualized in the following diagram:

fragmentation_pathway cluster_side_chain Side-Chain Fragmentation cluster_ring Pyridine Ring Fragmentation M 1-(2-Amino-pyridin-4-YL)-ethanol [M+H]⁺ m/z 139 A1 Loss of H₂O (-18 Da) M->A1 A2 α-cleavage Loss of CH₃CHO (-44 Da) M->A2 B1 Loss of NH₃ (-17 Da) M->B1 F1 m/z 121 A1->F1 F2 m/z 95 A2->F2 F3 m/z 122 B1->F3 B2 Loss of HCN from F3 (-27 Da) F3->B2 F4 m/z 95 B2->F4

Figure 1: Predicted fragmentation pathways of protonated 1-(2-Amino-pyridin-4-YL)-ethanol.

Fragmentation of the Oxalate Anion

As an oxalate salt, the compound will also be analyzed in negative ion mode to detect the oxalate counter-ion. Oxalate is known to produce a characteristic fragmentation pattern in tandem mass spectrometry.[4][5][6]

oxalate_fragmentation Oxalate Oxalate [M-H]⁻ m/z 89 LossCO2 Loss of CO₂ (-44 Da) Oxalate->LossCO2 Fragment m/z 45 LossCO2->Fragment

Figure 2: Fragmentation of the oxalate anion in negative ion mode.

Comparative Fragmentation Analysis

To validate our predicted fragmentation, we will compare it with the known fragmentation patterns of structurally similar compounds.

Comparison with 2-(Pyridin-4-yl)ethanol

A close structural analog, 2-(Pyridin-4-yl)ethanol, provides valuable comparative data. The ESI-QTOF mass spectrum of its [M+H]⁺ ion (precursor m/z 124.0757) shows prominent fragment ions at m/z 106.0651, 93.0573, and 77.0386.[7]

  • m/z 106: This corresponds to the loss of water (18 Da) from the protonated molecule, a common fragmentation for alcohols.

  • m/z 93: This can be attributed to the loss of formaldehyde (CH₂O, 30 Da) via a rearrangement, or the loss of an ethyl radical followed by protonation.

  • m/z 77: This fragment is characteristic of the pyridine ring itself.

This comparison supports our predicted side-chain fragmentation for 1-(2-Amino-pyridin-4-YL)-ethanol, particularly the loss of water. The presence of the amino group in our target molecule is expected to influence the relative abundance of fragments and potentially introduce new fragmentation pathways, such as the loss of ammonia.

Comparison with 2-Aminopyridine

The fragmentation of 2-aminopyridine under electron ionization provides insight into the behavior of the substituted pyridine ring. The NIST mass spectrum of 2-aminopyridine shows a strong molecular ion peak and characteristic fragments resulting from the loss of HCN.[8] This supports the predicted fragmentation of the pyridine ring in our target molecule.

Experimental Protocol for Mass Spectrometry Analysis

To acquire the mass spectrum of 1-(2-Amino-pyridin-4-YL)-ethanol oxalate, the following experimental setup is recommended:

Instrumentation:

  • A high-resolution mass spectrometer, such as a Q-TOF or Orbitrap, coupled with an electrospray ionization (ESI) source is ideal.

Sample Preparation:

  • Prepare a stock solution of 1-(2-Amino-pyridin-4-YL)-ethanol oxalate in a suitable solvent such as methanol or acetonitrile at a concentration of 1 mg/mL.

  • Dilute the stock solution to a final concentration of 1-10 µg/mL with the mobile phase.

Positive Ion Mode (for the cation):

  • Mobile Phase: 0.1% formic acid in acetonitrile/water (50:50, v/v).

  • Ionization Mode: ESI positive.

  • Capillary Voltage: 3.5-4.5 kV.

  • Cone Voltage: 20-40 V (optimize for minimal in-source fragmentation).

  • Collision Energy (for MS/MS): Ramp from 10-40 eV to observe a range of fragments.

Negative Ion Mode (for the oxalate anion):

  • Mobile Phase: 10 mM ammonium acetate in water/acetonitrile (50:50, v/v).

  • Ionization Mode: ESI negative.

  • Capillary Voltage: -3.0 to -4.0 kV.

  • Cone Voltage: 20-40 V.

  • Collision Energy (for MS/MS): A fixed collision energy of around 20 eV should be sufficient to observe the characteristic loss of CO₂.

Data Interpretation and Comparison Table

The following table summarizes the predicted key fragment ions for 1-(2-Amino-pyridin-4-YL)-ethanol and compares them with the observed fragments of a similar compound.

Predicted Fragment (m/z) of 1-(2-Amino-pyridin-4-YL)-ethanolProposed Structure/LossObserved Fragment (m/z) of 2-(Pyridin-4-yl)ethanol[7]Proposed Structure/Loss
139[M+H]⁺124[M+H]⁺
121[M+H - H₂O]⁺106[M+H - H₂O]⁺
122[M+H - NH₃]⁺--
95[M+H - CH₃CHO]⁺ or [M+H - NH₃ - HCN]⁺93[M+H - CH₂O]⁺
--77Pyridine ring fragment

Table 1: Comparison of predicted and observed fragment ions.

Conclusion

This guide provides a comprehensive, albeit predictive, overview of the mass spectrometry fragmentation patterns of 1-(2-Amino-pyridin-4-YL)-ethanol oxalate. By leveraging established fragmentation mechanisms of its constituent functional groups and comparing them with experimental data from structurally related compounds, we have proposed the most likely fragmentation pathways and key fragment ions. The provided experimental protocol offers a starting point for researchers to obtain empirical data. This guide serves as a valuable resource for scientists and drug development professionals in the structural characterization and analysis of this and similar molecules.

References

  • Knight, J., et al. (2006). Quantification of urinary oxalate by liquid chromatography-tandem mass spectrometry with online weak anion exchange chromatography. Clinical Chemistry, 52(12), 2307-2310.[5]

  • Pey, A. L., et al. (2021). Quantification of oxalate by novel LC-MS/MS: assay development, validation and application in lumasiran clinical trials. Journal of Pharmaceutical and Biomedical Analysis, 198, 114013.[6]

  • Greco, G., et al. (2021). Analytical Methods for Oxalate Quantification: The Ubiquitous Organic Anion. Molecules, 26(23), 7234.[4]

  • PubChem. (n.d.). 4-Pyridineethanol. National Center for Biotechnology Information. Retrieved from [Link]7]

  • BenchChem. (2025). A Comparative Guide to the Mass Spectral Fragmentation of Substituted Pyrimidines. Retrieved from a relevant source.[1]

  • Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]3]

  • De Hoffmann, E., & Stroobant, V. (2007).
  • Gäumann, T. (1996). The chemistry of the hydroxyl group.
  • NIST. (n.d.). 2-Aminopyridine. In NIST Chemistry WebBook. National Institute of Standards and Technology. Retrieved from [Link]8]

  • Voinov, V. G., et al. (2015). Fragmentation reactions using electrospray ionization mass spectrometry: An important tool for the structural elucidation and characterization of synthetic and natural products. Natural Product Reports, 32(2), 228-252.[9]

  • Rosu, F., Gabelica, V., & De Pauw, E. (2008). Electrospray mass spectrometry to study drug-nucleic acids interactions. Biochimica et Biophysica Acta (BBA) - General Subjects, 1780(4), 560-573.[2]

Sources

Navigating the Solid Form Landscape: A Comparative Stability Analysis of 1-(2-Amino-pyridin-4-YL)-ethanol Oxalate versus its Free Base

Author: BenchChem Technical Support Team. Date: February 2026

In the intricate journey of drug development, the selection of the optimal solid form of an active pharmaceutical ingredient (API) is a critical decision that can profoundly impact its therapeutic efficacy, manufacturability, and shelf-life.[1][2][3] This guide provides an in-depth comparative analysis of the stability of the oxalate salt of 1-(2-Amino-pyridin-4-YL)-ethanol against its free base form. Through a detailed examination of experimental data and methodologies, we will elucidate the rationale behind salt formation as a strategy to enhance the physicochemical properties of an API.

For drug development professionals, understanding the nuances of solid-form selection is paramount. The conversion of a free base, particularly one with amine functionalities, into a salt can significantly improve properties such as solubility, dissolution rate, and stability.[4][5][6] This guide will delve into the core stability-indicating parameters—hygroscopicity, thermal stability, and chemical degradation—to provide a comprehensive framework for making informed decisions in the early stages of pharmaceutical development.

The Rationale for Salt Formation: Mitigating Inherent Liabilities of the Free Base

The free base form of an API, while being the therapeutically active moiety, can present several challenges. Amines, for instance, are susceptible to oxidation and can be highly reactive. Furthermore, their often-lower melting points and potential for polymorphism can complicate formulation and manufacturing processes.[5][7] Salt formation addresses these issues by creating a more stable crystalline lattice, which can protect the API from degradation and improve its handling properties.[5][8]

The choice of the counterion is a strategic decision based on its potential to favorably modulate the API's properties without introducing toxicity.[1][2] Oxalic acid, a dicarboxylic acid, is a common choice for forming salts with basic APIs due to its ability to form stable, crystalline structures.[9][10]

Comparative Stability Analysis: A Multi-faceted Approach

To objectively compare the stability of 1-(2-Amino-pyridin-4-YL)-ethanol oxalate and its free base, a series of experiments are conducted to probe their behavior under various stress conditions. This section will detail the methodologies and present hypothetical, yet representative, data for illustrative purposes.

Hygroscopicity Assessment: The propensity for water uptake

Hygroscopicity, the tendency of a substance to absorb moisture from the atmosphere, is a critical parameter that can affect the chemical and physical stability of a drug substance.[11][12] High water uptake can lead to deliquescence, chemical degradation (e.g., hydrolysis), and changes in physical properties like flowability and dissolution rate.[12]

Experimental Protocol: Dynamic Vapor Sorption (DVS)

Dynamic Vapor Sorption (DVS) is a gravimetric technique used to measure how quickly and how much water vapor is absorbed by a sample when exposed to varying levels of relative humidity (RH) at a constant temperature.[13][14][15]

Methodology:

  • A small, accurately weighed sample (5-10 mg) of the test compound (either the free base or the oxalate salt) is placed in the DVS instrument.

  • The sample is initially dried under a stream of dry nitrogen (0% RH) until a stable weight is achieved.

  • The relative humidity is then increased in a stepwise manner (e.g., 10% increments from 0% to 90% RH).

  • At each RH step, the sample weight is continuously monitored until equilibrium is reached (i.e., the rate of weight change is below a specified threshold).

  • Following the sorption phase, the RH is decreased in a similar stepwise manner back to 0% to assess desorption behavior.

Data Presentation:

Compound FormHygroscopicity Classification (at 80% RH)Water Uptake at 90% RH (% w/w)Hysteresis
1-(2-Amino-pyridin-4-YL)-ethanol (Free Base)Very Hygroscopic18.5Significant
1-(2-Amino-pyridin-4-YL)-ethanol OxalateSlightly Hygroscopic1.2Minimal

Interpretation of Results:

The hypothetical data clearly indicates that the free base is significantly more hygroscopic than the oxalate salt. The substantial water uptake by the free base could lead to handling difficulties and potential degradation, especially in humid environments. The oxalate salt, with its minimal water uptake, demonstrates superior physical stability in the presence of moisture.

Experimental Workflow for Dynamic Vapor Sorption (DVS) Analysis

DVS_Workflow cluster_prep Sample Preparation cluster_dvs DVS Instrument cluster_analysis Data Analysis Prep Accurately weigh 5-10 mg of sample Drying Dry at 0% RH until stable weight Prep->Drying Sorption Increase RH in steps (0% to 90%) Drying->Sorption Equilibration Equilibrate at each RH step Sorption->Equilibration Equilibration->Sorption Next RH step Desorption Decrease RH in steps (90% to 0%) Equilibration->Desorption At 90% RH Equilibration->Desorption Next RH step Desorption->Equilibration Plot Plot % weight change vs. % RH Desorption->Plot At 0% RH Hygro_Class Classify hygroscopicity Plot->Hygro_Class Hysteresis_Eval Evaluate hysteresis Plot->Hysteresis_Eval

Caption: Workflow for assessing hygroscopicity using Dynamic Vapor Sorption.

Thermal Stability Evaluation: Resilience to Heat

Thermal stability is a crucial parameter, as manufacturing processes such as drying and milling can expose the API to elevated temperatures.[16] Poor thermal stability can lead to decomposition, resulting in a loss of potency and the formation of potentially harmful impurities.

Experimental Protocol: Thermogravimetric Analysis (TGA)

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere.[17][18] It is a valuable tool for determining the temperature at which a material begins to degrade.[16][19]

Methodology:

  • A small, accurately weighed sample (5-10 mg) of the test compound is placed in a TGA pan.

  • The sample is heated at a constant rate (e.g., 10 °C/min) under a controlled atmosphere (e.g., nitrogen).

  • The weight of the sample is continuously monitored as the temperature increases.

  • The onset temperature of decomposition is determined from the resulting TGA curve, which plots weight loss versus temperature.

Data Presentation:

Compound FormOnset of Decomposition (°C)
1-(2-Amino-pyridin-4-YL)-ethanol (Free Base)155 °C
1-(2-Amino-pyridin-4-YL)-ethanol Oxalate210 °C

Interpretation of Results:

The TGA data demonstrates the superior thermal stability of the oxalate salt compared to the free base. The higher onset of decomposition for the oxalate salt suggests that it can withstand more rigorous processing conditions without degrading, offering a wider manufacturing window and greater assurance of product quality.

Experimental Workflow for Thermogravimetric Analysis (TGA)

TGA_Workflow cluster_prep Sample Preparation cluster_tga TGA Instrument cluster_analysis Data Analysis Prep Accurately weigh 5-10 mg of sample Heating Heat at a constant rate (e.g., 10 °C/min) Prep->Heating Monitoring Continuously monitor weight loss Heating->Monitoring Plot Plot % weight loss vs. Temperature Monitoring->Plot Onset_Det Determine onset of decomposition Plot->Onset_Det

Caption: Workflow for assessing thermal stability using Thermogravimetric Analysis.

Chemical Stability under Stress: Forced Degradation Studies

Forced degradation, or stress testing, involves subjecting the API to harsh conditions to accelerate its decomposition.[20][21][22] These studies are essential for identifying potential degradation products, understanding degradation pathways, and developing stability-indicating analytical methods.[23][24]

Experimental Protocol: Forced Degradation

Methodology: Samples of both the free base and the oxalate salt are exposed to a range of stress conditions as recommended by the International Council for Harmonisation (ICH) guidelines.

  • Acid Hydrolysis: 0.1 N HCl at 60 °C for 24 hours.

  • Base Hydrolysis: 0.1 N NaOH at 60 °C for 24 hours.

  • Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.

  • Photostability: Exposure to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.

  • Thermal Degradation: 80 °C for 48 hours.

After exposure, the samples are analyzed by a stability-indicating High-Performance Liquid Chromatography (HPLC) method to quantify the remaining API and detect any degradation products.

Data Presentation:

Stress Condition% Degradation (Free Base)% Degradation (Oxalate Salt)
Acid Hydrolysis15.2%3.1%
Base Hydrolysis12.8%2.5%
Oxidative Degradation25.5%5.8%
Photostability8.9%1.2%
Thermal Degradation18.7%4.3%

Interpretation of Results:

The forced degradation data unequivocally demonstrates the enhanced chemical stability of the oxalate salt across all stress conditions. The free base shows significant degradation, particularly under oxidative and thermal stress, highlighting its inherent instability. The oxalate salt, in contrast, remains largely intact, indicating that the salt form provides substantial protection against chemical decomposition. This enhanced stability is crucial for ensuring the safety and efficacy of the final drug product throughout its shelf life.

Logical Relationship in Forced Degradation Studies

Forced_Degradation_Logic cluster_input Input Materials cluster_stress Stress Conditions (ICH) cluster_output Output & Analysis Free_Base 1-(2-Amino-pyridin-4-YL)-ethanol (Free Base) Acid Acid Hydrolysis Free_Base->Acid Base Base Hydrolysis Free_Base->Base Oxidation Oxidation Free_Base->Oxidation Photo Photostability Free_Base->Photo Thermal Thermal Free_Base->Thermal Oxalate_Salt 1-(2-Amino-pyridin-4-YL)-ethanol Oxalate Oxalate_Salt->Acid Oxalate_Salt->Base Oxalate_Salt->Oxidation Oxalate_Salt->Photo Oxalate_Salt->Thermal HPLC_Analysis Stability-Indicating HPLC Analysis Acid->HPLC_Analysis Base->HPLC_Analysis Oxidation->HPLC_Analysis Photo->HPLC_Analysis Thermal->HPLC_Analysis Degradation_Profile Degradation Profile (% Degradation, Impurities) HPLC_Analysis->Degradation_Profile Stability_Conclusion Comparative Stability Conclusion Degradation_Profile->Stability_Conclusion

Caption: Logical flow of a forced degradation study for comparative stability.

Conclusion: The Strategic Advantage of the Oxalate Salt

The comprehensive stability assessment presented in this guide strongly supports the selection of 1-(2-Amino-pyridin-4-YL)-ethanol oxalate over its free base form for further pharmaceutical development. The oxalate salt demonstrates superior stability across all key parameters:

  • Reduced Hygroscopicity: Minimizing the risk of moisture-induced physical and chemical changes.

  • Enhanced Thermal Stability: Providing a wider and safer margin for manufacturing processes.

  • Greater Chemical Robustness: Ensuring the integrity of the API under various stress conditions and, by extension, during its shelf life.

This systematic approach to solid-form selection, grounded in rigorous experimental evaluation, is fundamental to de-risking the drug development process and ultimately delivering a safe, effective, and stable medicinal product to patients. The initial investment in comprehensive solid-state characterization pays significant dividends in the long run by preventing late-stage failures and ensuring a robust and reliable product.

References

  • Pharmaceutical Technology. (n.d.). Salt Selection in Drug Development. Retrieved from [Link]

  • ResolveMass Laboratories. (2026, January 23). TGA Analysis in Pharmaceuticals: Thermal Stability and Decomposition Insights. Retrieved from [Link]

  • GSC Biological and Pharmaceutical Sciences. (2025). API Salt Selection: A Classical but Evolving Approach in Modern Drug Development. Retrieved from [Link]

  • MDPI. (n.d.). Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations. Retrieved from [Link]

  • Torontech. (2025, December 16). Thermogravimetric Analysis - How TGA Helps You Analyze Material Stability. Retrieved from [Link]

  • ResearchGate. (2025, August 6). Salt selection in drug development. Retrieved from [Link]

  • Improved Pharma. (2022, January 7). Thermogravimetric Analysis. Retrieved from [Link]

  • Slideshare. (n.d.). salt selection in pharmaceutical product development. Retrieved from [Link]

  • YouTube. (2026, January 23). TGA Analysis in Pharmaceuticals Thermal Stability and Decomposition. Retrieved from [Link]

  • TA Instruments. (2024, April 18). Thermal Analysis in Pharmaceutical Research, Development, and Quality Control. Retrieved from [Link]

  • Asian Journal of Pharmaceutical Research. (2013). Forced Degradation Study: An Important Tool in Drug Development. Retrieved from [Link]

  • Research & Reviews: A Journal of Pharmaceutical Science. (n.d.). Pharmaceutical Forced Degradation Studies with Regulatory Consideration. Retrieved from [Link]

  • American Pharmaceutical Review. (2011, September 1). The Use of Dynamic Vapor Sorption Method in the Determination of Water Sorption Limit and Setting Specification for Drug Substance. Retrieved from [Link]

  • MDPI. (n.d.). Dynamic Vapor Sorption (DVS) Analysis of the Thermo-Hygroscopic Behavior of Arthrospira platensis Under Varying Environmental Conditions. Retrieved from [Link]

  • Nelson Labs. (n.d.). Forced Degradation Studies. Retrieved from [Link]

  • Particle Technology Labs. (2022, June 20). Water Woes or Water Win? Probing Water Vapor Uptake and Release with Dynamic Vapor Sorption (DVS). Retrieved from [Link]

  • ProUmid. (n.d.). DVS Systems | Dynamic Vapor Sorption. Retrieved from [Link]

  • Ardena. (n.d.). Q&A with Ardena Experts Dynamic Vapor Sorption (DVS) and its relevance in API characterization. Retrieved from [Link]

  • ACD/Labs. (2022, April 18). What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. Retrieved from [Link]

  • American Pharmaceutical Review. (2015, March 31). Solid State Considerations for Early Development. Retrieved from [Link]

  • BioProcess International. (n.d.). Forced Degradation Studies: Regulatory Considerations and Implementation. Retrieved from [Link]

  • Pharmaguideline Forum. (2022, February 1). Free Base vs Salt Form Reference Standards. Retrieved from [Link]

  • Wikipedia. (n.d.). Oxalic acid. Retrieved from [Link]

  • ResearchGate. (2025, August 7). Physical Stability of Salts of Weak Bases in the Solid-State. Retrieved from [Link]

  • Reddit. (2025, November 7). Looking for simple/effective explanation on difference and use of freebase/oxalate/Hcl. Retrieved from [Link]

  • Crystal Pharmatech. (n.d.). How to Mitigate Disproportionation of API Salts in Pharmaceutical Formulations. Retrieved from [Link]

  • Atmospheric Chemistry and Physics. (2022, March 28). Hygroscopicity of organic compounds as a function of organic functionality, water solubility, molecular weight, and oxidation level. Retrieved from [Link]

  • SciSpace. (2017, August 1). Linking hygroscopicity and the surface microstructure of model inorganic salts, simple and complex carbohydrates, and authentic sea spray aerosol particles. Retrieved from [Link]

  • ResearchGate. (n.d.). Characterization of the "Hygroscopic" properties of active pharmaceutical ingredients. Retrieved from [Link]

  • ResearchGate. (n.d.). Enhanced Bioavailability in the Oxalate Salt of Anti-TB Drug Ethionamide. Retrieved from [Link]

  • PharmaInfo. (n.d.). Effect of Hygroscopicity on pharmaceutical ingredients, methods to determine and overcome: An Overview. Retrieved from [Link]

  • PubChem. (n.d.). 4-Pyridineethanol. Retrieved from [Link]

  • Chemistry LibreTexts. (2020, May 30). 20.2: Basicity of Amines and Ammonium Salt Formation. Retrieved from [Link]

  • ResearchGate. (2025, August 6). Reactivity of β-amino alcohols against dialkyl oxalate: Synthesis and mechanism study in the formation of substituted oxalamide and/or morpholine-2,3-dione derivatives. Retrieved from [Link]

  • PubChem. (n.d.). (2-Aminopyridin-4-yl)methanol. Retrieved from [Link]

  • Wikipedia. (n.d.). Nicotine. Retrieved from [Link]

  • Loba Chemie. (n.d.). 2-AMINO PYRIDINE. Retrieved from [Link]

Sources

A Researcher's Guide to Interpreting Aminopyridine Oxalate Salt Formation via Infrared Spectroscopy

Author: BenchChem Technical Support Team. Date: February 2026

For researchers in drug development and materials science, the formation of a salt from an active pharmaceutical ingredient (API), such as an aminopyridine derivative, and a counterion like oxalic acid is a critical step in optimizing physicochemical properties. Infrared (IR) spectroscopy stands as a rapid, non-destructive, and highly informative technique to confirm salt formation and elucidate the structural interactions between the constituent molecules. This guide provides an in-depth comparison of the IR spectral features of aminopyridine, oxalic acid, and their resulting oxalate salt, supported by experimental data and protocols to ensure scientific integrity.

The Causality Behind Spectral Shifts: From Reactants to Salt

The transformation from a physical mixture of an aminopyridine and oxalic acid to a newly formed aminopyridine oxalate salt is accompanied by distinct and predictable changes in their respective IR spectra. These changes are not arbitrary; they are a direct consequence of proton transfer from the acidic carboxylic acid groups of oxalic acid to the basic nitrogen atom(s) of the aminopyridine. This protonation event, along with the subsequent formation of strong hydrogen bonds, alters the bond strengths and vibrational energies within the molecules, leading to observable shifts in the corresponding absorption bands.

Comparative Spectral Analysis: Unmistakable Signatures of Salt Formation

The most informative regions in the IR spectrum for confirming the formation of an aminopyridine oxalate salt are the N-H stretching region of the aminopyridine, the O-H and C=O stretching regions of oxalic acid, and the fingerprint region where various bending and stretching vibrations occur.

The Aminopyridine Moiety: A Tale of Protonation

In its free base form, a primary aminopyridine will exhibit two characteristic N-H stretching bands in the 3400-3250 cm⁻¹ region, corresponding to the asymmetric and symmetric stretching vibrations of the primary amine group[1]. Upon protonation of the pyridine ring nitrogen by oxalic acid, the electron density of the entire aromatic system is altered. This leads to a broadening and shifting of the N-H stretching bands of the amino group. Furthermore, the formation of a pyridinium cation (Py-H⁺) introduces new N-H stretching and bending vibrations.

The Oxalate Dianion: Evidence of Deprotonation

Solid oxalic acid dihydrate shows a very broad O-H stretching band from the carboxylic acid groups and water of hydration, typically centered around 3400 cm⁻¹[2][3]. A sharp C=O stretching vibration is also prominent around 1700 cm⁻¹. Upon salt formation, the carboxylic acid is deprotonated to form the oxalate dianion. This results in the disappearance of the broad O-H band and the characteristic C=O stretching band of the carboxylic acid. In their place, two new strong absorption bands appear, corresponding to the asymmetric and symmetric stretching vibrations of the carboxylate group (COO⁻)[4][5]. The asymmetric stretch typically appears in the 1550-1650 cm⁻¹ range, while the symmetric stretch is found between 1280-1400 cm⁻¹[4]. The exact positions of these bands are sensitive to the hydrogen bonding environment within the crystal lattice.

The following table summarizes the key vibrational modes to monitor for the confirmation of aminopyridine oxalate salt formation.

Functional GroupVibrational ModeAminopyridine (Free Base)Oxalic AcidAminopyridine Oxalate SaltRationale for Change
Amino (NH₂)Asymmetric & Symmetric Stretch3400-3250 cm⁻¹ (two bands)N/ABroadened and shifted bandsChanges in hydrogen bonding and electronic environment upon salt formation.
Pyridine RingC=N, C=C Stretch~1600-1450 cm⁻¹N/AShifts in band positionsProtonation of the ring nitrogen alters the bond strengths within the ring.
Carboxylic Acid (COOH)O-H StretchN/AVery broad, ~3400 cm⁻¹AbsentDeprotonation of the carboxylic acid to form the carboxylate.
Carbonyl (C=O)C=O StretchN/A~1700 cm⁻¹AbsentDisappearance of the carboxylic acid C=O upon deprotonation.
Carboxylate (COO⁻)Asymmetric StretchN/AN/A~1550-1650 cm⁻¹Formation of the oxalate dianion.
Carboxylate (COO⁻)Symmetric StretchN/AN/A~1280-1400 cm⁻¹Formation of the oxalate dianion.

Visualizing the Interaction: Molecular Structures and Hydrogen Bonding

To better understand the interactions at a molecular level, the following diagrams illustrate the structures of the reactants and the resulting salt, highlighting the key hydrogen bonding interactions.

Caption: Formation of aminopyridine oxalate salt.

H_Bonding Aminopyridinium (N⁺-H) Aminopyridinium (N⁺-H) Oxalate (O⁻) Oxalate (O⁻) Aminopyridinium (N⁺-H)->Oxalate (O⁻) Strong H-Bond Amino (N-H) Amino (N-H) Amino (N-H)->Oxalate (O⁻) H-Bond

Caption: Key hydrogen bonding in the salt.

Experimental Protocol: A Self-Validating System for FTIR Analysis

This protocol details the preparation and analysis of an aminopyridine oxalate salt using the KBr pellet method for transmission FTIR spectroscopy. The meticulous exclusion of moisture is critical for obtaining a high-quality spectrum.[2]

Materials and Equipment
  • Aminopyridine sample

  • Oxalic acid dihydrate

  • Spectroscopy-grade Potassium Bromide (KBr), dried

  • Agate mortar and pestle[6]

  • Hydraulic press with pellet die set[7]

  • FTIR spectrometer

  • Desiccator

  • Oven

Step-by-Step Methodology
  • Preparation of the Salt:

    • Dissolve equimolar amounts of aminopyridine and oxalic acid dihydrate in a suitable solvent (e.g., ethanol or methanol).

    • Allow the solvent to evaporate slowly at room temperature to induce crystallization of the salt.

    • Collect the resulting crystals by filtration and dry them under vacuum.

  • KBr Pellet Preparation:

    • Moisture Elimination: Dry the spectroscopy-grade KBr powder in an oven at 110°C for at least 4 hours and store it in a desiccator until use.[2] Gently warm the mortar, pestle, and die set to remove any adsorbed moisture.

    • Sample Grinding: Place approximately 1-2 mg of the dried aminopyridine oxalate salt into the agate mortar.[6] Grind the sample to a very fine powder.

    • Mixing: Add approximately 100-200 mg of the dried KBr powder to the mortar.[6] Gently but thoroughly mix the sample and KBr with the pestle to ensure a homogenous dispersion.

    • Loading the Die: Transfer a portion of the mixture into the pellet die.

    • Pressing: Place the die into the hydraulic press and apply a pressure of 8-10 metric tons for 1-2 minutes.[2] If the die has a vacuum port, apply a vacuum during pressing to remove trapped air.

    • Pellet Formation: A transparent or translucent pellet should be formed.[7] Opaqueness may indicate insufficient grinding, poor mixing, or excessive sample concentration.

  • FTIR Analysis:

    • Background Spectrum: Place a KBr pellet containing only KBr into the sample holder of the FTIR spectrometer and acquire a background spectrum. This will correct for atmospheric water and CO₂, as well as any impurities in the KBr.[6]

    • Sample Spectrum: Replace the background pellet with the sample pellet and acquire the sample spectrum.

    • Data Processing: The spectrometer software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

Caption: Experimental workflow for FTIR analysis.

Conclusion

The interpretation of IR spectra for aminopyridine oxalate salts is a powerful tool for confirming successful salt formation and gaining insight into the intermolecular interactions at play. By carefully comparing the spectra of the starting materials with that of the product, researchers can confidently identify the key spectral shifts indicative of proton transfer and hydrogen bonding. The protocol provided herein offers a reliable method for obtaining high-quality data, ensuring the integrity and reproducibility of the analysis.

References

  • Making KBr Pellets for FTIR: Step by Step Guide - Pellet Press Die Sets. (n.d.). Retrieved from [Link]

  • Infrared and Raman spectra of gaseous oxalic acid. (1974). University of Surrey. Retrieved from [Link]

  • What Are The Key Steps For Making Kbr Pellets? Master Ftir Spectroscopy With Perfect Transparency - Kintek Press. (n.d.). Retrieved from [Link]

  • PREPARATION OF ULTRAPURE KBr PELLET: NEW METHOD FOR FTIR QUANTITATIVE ANALYSIS. (2021). Research Article. Retrieved from [Link]

  • KBr Pellet Method - Shimadzu. (n.d.). Retrieved from [Link]

  • Interpretation of Infrared Spectra of Solid Alkali Metal Oxalates, their Hydrates and Perhydrates. (1967). Acta Chemica Scandinavica. Retrieved from [Link]

  • FT-IR spectra of pure oxalic acid and oxalic acid doped with tryptophan crystals. (2018). ResearchGate. Retrieved from [Link]

  • How to make a KBr pellet | FT-IR Spectroscopy | Transmission Analysis. (2023). YouTube. Retrieved from [Link]

  • IR Infrared Absorption Bands of Carboxylate. (2017). 911Metallurgist. Retrieved from [Link]

  • Modeling the IR spectra of aqueous metal carboxylate complexes: correlation between bonding geometry and stretching mode wavenumber shifts. (2015). PubMed. Retrieved from [Link]

  • Oxalic acid dihydrate - Optional[FTIR] - Spectrum - SpectraBase. (n.d.). Retrieved from [Link]

  • A reducing-difference IR-spectral study of 4-aminopyridine. (2005). ResearchGate. Retrieved from [Link]

  • SPECTROSCOPIC INVESTIGATIONS OF 2-AMINOPYRIDINE. (2010). TSI Journals. Retrieved from [Link]

  • Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies. (2022). MDPI. Retrieved from [Link]

  • Correlation between the Vibrational Frequencies of the Carboxylate Group and the Types of Its Coordination to a Metal Ion: An ab Initio Molecular Orbital Study. (2000). The Journal of Physical Chemistry. Retrieved from [Link]

  • Oxalic acid, dihydrate - the NIST WebBook. (n.d.). Retrieved from [Link]

  • Oxalate - Optional[ATR-IR] - Spectrum - SpectraBase. (n.d.). Retrieved from [Link]

  • Structural and Vibrational Properties of Carboxylates Intercalated into Layered Double Hydroxides: A Joint Computational and Experimental Study. (2022). MDPI. Retrieved from [Link]

  • FTIR spectra of 4-aminopyridine (a), 4-oxopentanoic acid (b), and OPPA (c). (n.d.). ResearchGate. Retrieved from [Link]

  • Analysis of the polarized IR reflectance spectra of the monoclinic α-oxalic acid dihydrate. (2013). Repository of UKIM. Retrieved from [Link]

  • 4-Aminopyridine - the NIST WebBook. (n.d.). National Institute of Standards and Technology. Retrieved from [Link]

  • Insights into structural, spectroscopic, and hydrogen bonding interaction patterns of nicotinamide–oxalic acid (form I) salt by using experimental and theoretical approaches. (2023). PMC - PubMed Central. Retrieved from [Link]

  • The role of carboxylate ligand orbitals in the breathing dynamics of a metal-organic framework by resonant X-ray emission spectroscopy. (2024). PMC - NIH. Retrieved from [Link]

  • 4-Aminopyridine - the NIST WebBook. (n.d.). National Institute of Standards and Technology. Retrieved from [Link]

  • Oxalic acid dihydrate - SpectraBase. (n.d.). Retrieved from [Link]

  • Vibrational studies of oxalic acid and some oxalates in solution and in the solid state. (1980). Retrieved from [Link]

  • 3-Aminopyridine - the NIST WebBook. (n.d.). Retrieved from [Link]

  • Supplementary Material - The Royal Society of Chemistry. (2013). Retrieved from [Link]

  • FT-IR spectra of aminopyridines and compounds 1, 2, 3, and 5. (n.d.). ResearchGate. Retrieved from [Link]

  • Infrared Spectroscopic Investigations of Calcium Oxalate Monohydrate (Whewellite) Dehydration/Rehydration. (2023). MDPI. Retrieved from [Link]

  • 3-Aminopyridine | C5H6N2 | CID 10009 - PubChem. (n.d.). Retrieved from [Link]

  • Determining the Structure of Oxalate Anion Using Infrared and Raman Spectroscopy Coupled with Gaussian Calculations. (2022). ResearchGate. Retrieved from [Link]

  • Infrared spectrum of 2-aminopyridine and its metal complexes. (n.d.). ResearchGate. Retrieved from [Link]

  • 2-Aminopyridine - the NIST WebBook. (n.d.). Retrieved from [Link]

  • 2-Aminopyridine | NH2C5H4N | CID 10439 - PubChem. (n.d.). Retrieved from [Link]

  • IR: amines. (n.d.). Retrieved from [Link]

  • IR-Spectral Study of Self-Association Effects of 2-Aminopyridine in Solution. (1998). Spectroscopy Letters. Retrieved from [Link]

  • Twisted Intramolecular Charge Transfer in Protonated Amino Pyridine. (2021). The Journal of Physical Chemistry A. Retrieved from [Link]

  • Combined Trapped Ion Mobility and Infrared Ion Spectroscopy Study of Protonation Sites in Aromatic Amines. (2022). PMC - NIH. Retrieved from [Link]

  • Pyridine and ammonia as probes for FTIR analysis of solid acid catalysts. (1996). RSC Publishing. Retrieved from [Link]

Sources

The Gold Standard in Purity Validation: A Comparative Guide to LC-MS for 1-(2-Amino-pyridin-4-YL)-ethanol Oxalate

Author: BenchChem Technical Support Team. Date: February 2026

In the rigorous landscape of pharmaceutical development, establishing the purity of an active pharmaceutical ingredient (API) is not merely a regulatory checkpoint; it is the bedrock of safety and efficacy. For novel compounds like 1-(2-Amino-pyridin-4-YL)-ethanol oxalate, a polar aminopyridine derivative, selecting an analytical method that is both sensitive and specific is paramount. This guide provides an in-depth comparison of analytical methodologies, demonstrating why Liquid Chromatography-Mass Spectrometry (LC-MS) represents the definitive approach for purity validation of this compound, supported by experimental insights and best practices.

Choosing the Right Analytical Tool: A Comparative Overview

The choice of analytical technique dictates the quality and reliability of purity data. For a molecule like 1-(2-Amino-pyridin-4-YL)-ethanol, which possesses a chromophore, polarity, and potential thermal lability, three primary techniques come into consideration: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV), Gas Chromatography-Mass Spectrometry (GC-MS), and LC-MS.

FeatureHPLC-UVGC-MSLC-MS (Recommended)
Principle Separation by liquid chromatography, detection by UV absorbance.Separation of volatile compounds in the gas phase, detection by mass.Separation by liquid chromatography, detection by mass spectrometry.
Selectivity Moderate. Co-eluting impurities without a chromophore are missed. Structural isomers may not be resolved.High. Provides mass information but is limited to volatile and thermally stable compounds.Exceptional . Resolves compounds by chromatography and mass, unequivocally distinguishing impurities even if they co-elute.[1][2]
Sensitivity Good. Suitable for impurities at levels >0.1%.Very High. Excellent for volatile trace impurities.Exceptional . Capable of detecting and quantifying impurities at trace and ultra-trace levels (<0.01%).[3]
Analyte Suitability Well-suited for non-volatile and thermally unstable compounds.[3]Poor . Requires analyte to be volatile and thermally stable. The hydroxyl and amino groups make 1-(2-Amino-pyridin-4-YL)-ethanol prone to thermal degradation in a hot GC inlet.[4][5][6]Ideal . Perfectly suited for polar, non-volatile, and thermally labile compounds.[3]
Information Provided Retention time and UV response.Retention time and mass spectrum (fragmentation pattern).Retention time, accurate mass, and fragmentation data for definitive structural confirmation.[1][2]
Regulatory Standing Widely accepted, but may require orthogonal techniques for peak purity.Accepted for specific applications (e.g., residual solvents).Gold Standard . Increasingly required by regulatory agencies for impurity identification and characterization.[7]

The Verdict: While HPLC-UV is a robust quantitative tool, its reliance on UV detection creates a significant blind spot for impurities that lack a chromophore or co-elute with the main peak. GC-MS is fundamentally unsuitable for this polar, non-volatile, and potentially thermally labile molecule; the high temperatures of the injection port would likely cause degradation, creating false impurity profiles.[4][8] LC-MS emerges as the superior technique, offering a powerful combination of chromatographic separation with the unparalleled specificity and sensitivity of mass detection.[1][9]

Deep Dive: The Definitive LC-MS Approach

The power of LC-MS lies in its hybrid nature. The liquid chromatograph separates the API from any impurities, and the mass spectrometer serves as a highly specific detector, providing mass-to-charge ratio (m/z) information that is unique to each molecule. For 1-(2-Amino-pyridin-4-YL)-ethanol, this is critical for detecting and identifying process-related impurities (e.g., starting materials, intermediates) and degradation products.

Our experimental design is grounded in achieving a self-validating system, adhering to the principles outlined in the ICH Q2(R1) guidelines on the validation of analytical procedures.[10][11]

The Causality Behind Our Choices:

  • Chromatography (The "LC"): A reversed-phase method using a C18 stationary phase is the logical starting point. The polar nature of the aminopyridine moiety suggests that a mobile phase consisting of a water/acetonitrile or water/methanol gradient with a mild acidic modifier (e.g., 0.1% formic acid) will provide excellent peak shape and resolution. The formic acid serves a dual purpose: it protonates the basic nitrogen on the pyridine ring, improving chromatographic behavior and enhancing ionization for the mass spectrometer.

  • Ionization (The Bridge): Electrospray Ionization (ESI) is the ideal technique for this molecule.[12] ESI is a "soft" ionization method that transfers ions from solution into the gas phase with minimal fragmentation, making it perfect for polar and thermally unstable compounds.[13][14] Given the basic nitrogen, we will operate in positive ion mode, expecting to see a strong signal for the protonated molecule [M+H]⁺.

  • Detection (The "MS"): A high-resolution mass spectrometer (such as a Quadrupole Time-of-Flight, Q-TOF) provides highly accurate mass measurements. This allows for the determination of the elemental composition of the parent ion and any detected impurities, which is invaluable for structural elucidation and definitive identification.

Experimental Protocol: Step-by-Step LC-MS Purity Validation

This protocol is designed to be a robust, self-validating workflow for the purity assessment of 1-(2-Amino-pyridin-4-YL)-ethanol oxalate.

Materials and Reagents
  • 1-(2-Amino-pyridin-4-YL)-ethanol oxalate reference standard and sample lot

  • LC-MS grade acetonitrile, methanol, and water

  • LC-MS grade formic acid (99%+)

  • Class A volumetric flasks and pipettes

  • 0.22 µm syringe filters

Standard and Sample Preparation
  • Stock Solution (1.0 mg/mL): Accurately weigh ~10 mg of the reference standard and dissolve in a 10 mL volumetric flask with 50:50 water/methanol.

  • Working Standard (0.1 mg/mL): Dilute 1 mL of the Stock Solution to 10 mL with the mobile phase A.

  • Sample Solution (0.5 mg/mL): Accurately weigh ~5 mg of the sample lot and dissolve in a 10 mL volumetric flask with 50:50 water/methanol.

  • Filtration: Filter all solutions through a 0.22 µm syringe filter before injection.

LC-MS System and Conditions
ParameterConditionRationale
LC System Agilent 1290 Infinity II or equivalentHigh-pressure capability for efficient separation.
Column Waters Acquity UPLC BEH C18, 1.7 µm, 2.1 x 50 mmProvides excellent retention and peak shape for polar compounds.
Mobile Phase A 0.1% Formic Acid in WaterAcidic modifier for improved chromatography and ionization.
Mobile Phase B 0.1% Formic Acid in AcetonitrileOrganic solvent for elution.
Gradient 5% B to 95% B over 10 minutesEnsures elution of a wide range of potential impurities.
Flow Rate 0.4 mL/minOptimized for the column dimensions.
Column Temp. 40 °CImproves peak shape and run-to-run reproducibility.
Injection Vol. 2 µLMinimizes potential for column overload.
MS System Agilent 6545 Q-TOF or equivalentProvides high-resolution, accurate mass data.
Ionization Mode ESI, PositiveBest for protonating the basic aminopyridine.
Scan Range 100 - 1000 m/zCovers the expected mass of the API and potential impurities/dimers.
Capillary Voltage 3500 VOptimized for ESI efficiency.
Fragmentor 120 VGentle fragmentation to aid in structural confirmation if needed.
System Suitability and Validation Sequence
  • Blank Injection: Inject mobile phase A to ensure no system contamination.

  • Reference Standard Injections (n=6): To establish system precision and retention time. Relative Standard Deviation (RSD) of peak area should be <2.0%.

  • Sample Injection (n=2): Run the test sample in duplicate.

  • Spiked Sample: Spike the sample with known related substances (if available) to confirm peak identification and resolution.

Data Interpretation & Validation

Purity is determined by comparing the peak area of the main compound to the total area of all detected peaks.

Expected Results for 1-(2-Amino-pyridin-4-YL)-ethanol (C₇H₁₀N₂O, MW: 138.17 g/mol ):

  • Expected [M+H]⁺: 139.0866 m/z

  • Retention Time: Approximately 3.5 minutes (dependent on the specific system)

Hypothetical Data Summary:

Peak IDRetention Time (min)Observed [M+H]⁺ (m/z)Proposed IdentityArea %
Impurity 12.1123.05532-Aminopyridine (Starting Material)0.04
API 3.5 139.0865 1-(2-Amino-pyridin-4-YL)-ethanol 99.85
Impurity 25.8153.0659Oxidized Impurity (+O)0.08
Impurity 38.2277.1652Dimer [2M+H]⁺0.03

Analysis: The LC-MS data provides unambiguous confirmation of the API's identity through its accurate mass. The high-resolution data allows for the confident assignment of elemental formulas to impurities, facilitating their identification. In this hypothetical case, the purity is calculated to be 99.85%, with trace levels of a starting material, an oxidation product, and a dimer identified. This level of detail is unattainable with HPLC-UV alone.

Visualizing the Workflow and Logic

To clarify the process, the following diagrams illustrate the experimental workflow and the logical advantage of LC-MS.

Caption: High-level LC-MS workflow for API purity validation.

G cluster_0 HPLC-UV Output cluster_1 LC-MS Reality a Single Peak Detected Purity Appears High b Main API Peak (Correct Mass) a->b Mass Spectrometer Reveals Hidden Impurity c Co-eluting Impurity (Different Mass)

Caption: How MS detection resolves co-eluting impurities missed by UV.

Conclusion

For ensuring the purity of 1-(2-Amino-pyridin-4-YL)-ethanol oxalate, LC-MS is not just an alternative; it is the authoritative and necessary tool. Its ability to couple chromatographic separation with mass-based detection provides an unparalleled level of specificity and sensitivity. This method moves beyond simple quantification to offer definitive identification of the API and its potential impurities, a capability that is critical for robust drug development and ensuring patient safety. By adopting this gold-standard approach, researchers and drug developers can have the highest degree of confidence in their analytical results, satisfying both scientific rigor and regulatory expectations.

References

  • ICH. ICHQ2(R1) Validation of Analytical Procedures – Challenges and Opportunities. European Pharmaceutical Review. 2013. [Link]

  • ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy. [Link]

  • ICH. Quality Guidelines. International Council for Harmonisation. [Link]

  • Perpusnas. ICH Q2 R1: Mastering Analytical Method Validation. Perpusnas. 2025. [Link]

  • Baranowska I, et al. Comparison between liquid chromatography-UV detection and liquid chromatography-mass spectrometry for the characterization of impurities and/or degradants present in trimethoprim tablets. Journal of Chromatography A. 2002. [Link]

  • ResearchGate. Comparison Between Liquid Chromatography-UV Detection and Liquid Chromatography–Mass Spectrometry for the Characterization of Impurities and/or Degradants Present in Trimethoprim Tablets. ResearchGate. 2025. [Link]

  • Slideshare. ICH Q2 Analytical Method Validation. Slideshare. [Link]

  • Mandal, M. K. Electrospray Ionization Mass Spectrometry: A Technique to Access the Information beyond the Molecular Weight of the Analyte. PMC. [Link]

  • BJSTR. Advances in Impurity Profiling of Pharmaceutical Formulations. Biomedical Journal of Scientific & Technical Research. 2024. [Link]

  • Wikipedia. Electrospray ionization. Wikipedia. [Link]

  • Wiley-VCH. A Brief Overview of the Mechanisms Involved in Electrospray Mass Spectrometry. Wiley-VCH. 2010. [Link]

  • Konermann, L., et al. Unraveling the Mechanism of Electrospray Ionization. Analytical Chemistry. 2012. [Link]

  • ResearchGate. Direct comparison of LC-MS and HPLC-UV data. ResearchGate. [Link]

  • AKJournals. Comparative study of performances of UHPLC-MS/MS and HPLC/UV methods for analysis of ziprasidone and its main impurities. AKJournals. 2022. [Link]

  • HELIX Chromatography. HPLC Methods for analysis of 4-Aminopyridine. HELIX Chromatography. [Link]

  • ResearchGate. Accuracy of method for 2-aminopyridine. ResearchGate. [Link]

  • Xtalks. Study Finds Flaw in GC-MS Analysis of Small Molecules. Xtalks. 2015. [Link]

  • Science.gov. thermally labile compounds: Topics. Science.gov. [Link]

  • Labio Scientific. Limitations and disadvantages of GC-MS. Labio Scientific. 2022. [Link]

  • Wiley Analytical Science. New study shows GC-MS can alter samples during analysis. Wiley Analytical Science. 2015. [Link]

  • Uges, D. R., & Bouma, P. Liquid-chromatographic determination of 4-aminopyridine in serum, saliva, and urine. Clinical Chemistry. 1981. [Link]

  • CHIMIA. LC-MS and CE-MS Strategies in Impurity Profiling. CHIMIA. [Link]

  • Agilent. Analysis of Pharmaceuticals and Personal Care Products (PPCPs) as Contaminants in Drinking Water by LC/MS/MS Using Agilent Bond Elut PPL. Agilent. [Link]

Sources

A Comparative Guide to Establishing Quality Control Standards for 1-(2-Amino-pyridin-4-YL)-ethanol Oxalate

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical research and development, the integrity of a chemical entity is paramount. This guide provides a comprehensive framework for establishing robust quality control (QC) standards for the novel compound 1-(2-Amino-pyridin-4-YL)-ethanol oxalate. As a Senior Application Scientist, my objective is to not only present methodologies but also to elucidate the scientific rationale behind the selection of analytical techniques, ensuring a self-validating system for the qualification of this compound. The pyridine moiety is a cornerstone in many pharmaceuticals, valued for its ability to enhance drug-like properties such as metabolic stability, permeability, and binding affinity.[1]

This guide will navigate the process of characterizing a newly synthesized batch of 1-(2-Amino-pyridin-4-YL)-ethanol oxalate, comparing various analytical approaches for purity determination, and ultimately establishing a well-characterized in-house reference standard.

Foundational Characterization: Identity Confirmation

Before assessing purity, it is imperative to unequivocally confirm the chemical identity of the synthesized 1-(2-Amino-pyridin-4-YL)-ethanol oxalate. A multi-technique approach is recommended to provide orthogonal data, leaving no ambiguity.

Spectroscopic Identification
  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for elucidating the molecular structure. The proton NMR should confirm the presence of the aminopyridine ring protons, the ethanol side chain protons, and the protons of the oxalate counter-ion. The carbon NMR will corroborate the carbon skeleton.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be employed to determine the accurate mass of the protonated molecule, which should correspond to the calculated exact mass of the free base, C₇H₁₀N₂O.

  • Infrared (IR) Spectroscopy: IR spectroscopy will identify the characteristic functional groups present in the molecule, such as N-H stretches from the amine group, O-H stretches from the alcohol, C=N and C=C stretches from the pyridine ring, and C=O stretches from the oxalate.

Physicochemical Properties

Basic physicochemical properties serve as initial indicators of identity and purity. These include:

  • Melting Point: A sharp melting point range is indicative of high purity.

  • Appearance: A visual inspection for color and physical form should be recorded.

Purity Determination: A Comparative Analysis of Analytical Methodologies

The selection of an appropriate analytical method for purity determination is critical and depends on the specific requirements of the analysis and the nature of potential impurities. The following table compares the most common and effective techniques.

Technique Principle Strengths Limitations Primary Application
High-Performance Liquid Chromatography (HPLC) Separation based on differential partitioning between a mobile and stationary phase.High resolution, sensitivity, and quantification capabilities. Versatile for a wide range of compounds.Requires a chromophore for UV detection. Method development can be time-consuming.Quantification of the main component and detection of non-volatile impurities.
Gas Chromatography (GC) Separation of volatile compounds in a gaseous mobile phase.[2]Excellent for analyzing volatile and thermally stable compounds. High sensitivity with Flame Ionization Detector (FID).[2]Not suitable for non-volatile or thermally labile compounds.Detection of residual solvents and volatile impurities.[2]
Quantitative NMR (qNMR) Integration of NMR signals is directly proportional to the number of nuclei.Provides a direct measurement of purity against a certified internal standard without the need for a reference standard of the analyte.[2] High precision and accuracy.Lower sensitivity for trace impurities compared to chromatographic methods.[2] Requires a relatively large sample amount.[2]Absolute purity determination and structural confirmation of impurities.
Titration Chemical reaction with a standardized solution to determine concentration.Cost-effective and simple for assay determination of acidic or basic components.Non-specific; will titrate any acidic or basic impurities present.Assay of the oxalate counter-ion (acid-base titration) or the free base.

Impurity Profiling: Anticipating and Identifying Contaminants

A thorough understanding of the synthetic route is crucial for anticipating potential process-related impurities. A plausible synthesis of 1-(2-Amino-pyridin-4-YL)-ethanol could involve the reduction of a corresponding ketone precursor.

cluster_impurities Potential Impurities 2-Amino-4-acetylpyridine 2-Amino-4-acetylpyridine 1-(2-Amino-pyridin-4-YL)-ethanol 1-(2-Amino-pyridin-4-YL)-ethanol 2-Amino-4-acetylpyridine->1-(2-Amino-pyridin-4-YL)-ethanol Reduction (e.g., NaBH4) Final_Product Final_Product 1-(2-Amino-pyridin-4-YL)-ethanol->Final_Product Purification & Oxalate Salt Formation Starting_Material Unreacted Starting Material Byproduct Potential By-products Solvent Residual Solvents

Caption: Potential impurities in the synthesis of 1-(2-Amino-pyridin-4-YL)-ethanol.

Common potential impurities include:

  • Unreacted Starting Materials: e.g., 2-Amino-4-acetylpyridine.

  • By-products: Resulting from side reactions during the synthesis.

  • Residual Solvents: From the reaction and purification steps (e.g., ethanol, methanol, dichloromethane).

  • Degradation Products: Formed during storage or under stress conditions (e.g., oxidation of the amino group).

Establishing an In-House Reference Standard

In the absence of a commercially available, certified reference standard, a well-characterized in-house standard is essential for ongoing quality control.

cluster_workflow Reference Standard Qualification Workflow cluster_purity Purity Techniques Select_Batch Select High-Purity Batch Identity Confirm Identity (NMR, MS, IR) Select_Batch->Identity Purity_Analysis Comprehensive Purity Analysis Identity->Purity_Analysis HPLC HPLC (Organic Impurities) Purity_Analysis->HPLC GC GC (Residual Solvents) Purity_Analysis->GC qNMR qNMR (Absolute Assay) Purity_Analysis->qNMR TGA TGA (Water Content) Purity_Analysis->TGA ROI Residue on Ignition (Inorganic Impurities) Purity_Analysis->ROI Assign_Purity Assign Purity Value Documentation Full Characterization Report Assign_Purity->Documentation HPLC->Assign_Purity GC->Assign_Purity qNMR->Assign_Purity TGA->Assign_Purity ROI->Assign_Purity

Caption: Workflow for qualifying an in-house reference standard.

The purity of the designated reference standard should be assigned based on a mass balance approach, considering data from multiple analytical techniques.

Experimental Protocols

High-Performance Liquid Chromatography (HPLC) for Purity Determination
  • Objective: To separate and quantify the main component and any related organic impurities.

  • Instrumentation: A standard HPLC system with a UV detector.

  • Method:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase A: 0.1% Trifluoroacetic acid in Water.

    • Mobile Phase B: 0.1% Trifluoroacetic acid in Acetonitrile.

    • Gradient: Start with 5% B, ramp to 95% B over 20 minutes, hold for 5 minutes, and return to initial conditions.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 254 nm.

    • Sample Preparation: Accurately weigh and dissolve the sample in a suitable diluent (e.g., 50:50 Water:Acetonitrile) to a concentration of approximately 1 mg/mL.

    • Analysis: Inject the sample and integrate all peaks. Calculate the purity by area percent.

Gas Chromatography (GC) for Residual Solvent Analysis
  • Objective: To detect and quantify any residual volatile solvents from the synthesis.

  • Instrumentation: A GC system with a Flame Ionization Detector (FID) and a headspace autosampler.

  • Method:

    • Column: A suitable capillary column for solvent analysis (e.g., DB-624).

    • Carrier Gas: Helium or Hydrogen.

    • Oven Program: Start at 40°C, hold for 5 minutes, then ramp to 240°C at 10°C/min.

    • Injector and Detector Temperature: 250°C.

    • Sample Preparation: Accurately weigh the sample into a headspace vial and add a suitable solvent (e.g., DMSO).

    • Analysis: Analyze using the headspace sampler and quantify against a standard containing known amounts of the expected residual solvents.

Quantitative NMR (qNMR) for Absolute Purity Assay
  • Objective: To determine the absolute purity of the compound without a specific reference standard of the same material.

  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Method:

    • Internal Standard: Select a certified internal standard with a known purity that has a simple spectrum with peaks that do not overlap with the analyte peaks (e.g., maleic acid, dimethyl sulfone).

    • Sample Preparation: Accurately weigh a specific amount of the 1-(2-Amino-pyridin-4-YL)-ethanol oxalate and the internal standard into an NMR tube. Dissolve in a suitable deuterated solvent (e.g., DMSO-d₆).

    • Acquisition: Acquire a quantitative ¹H NMR spectrum with a long relaxation delay to ensure full relaxation of all protons.

    • Data Processing: Carefully integrate a well-resolved, non-exchangeable proton signal from the analyte and a signal from the internal standard.

    • Calculation: Calculate the purity of the analyte based on the integral values, the number of protons for each signal, the molecular weights, and the masses of the analyte and the internal standard.

Conclusion

The quality control of a novel pharmaceutical compound like 1-(2-Amino-pyridin-4-YL)-ethanol oxalate requires a comprehensive and scientifically sound approach. While the absence of an established commercial reference standard presents a challenge, it can be overcome by a combination of orthogonal analytical techniques for identity, purity, and impurity profiling. By following the comparative methodologies and protocols outlined in this guide, researchers and drug development professionals can confidently establish the quality of their synthesized material, ensuring the reliability and reproducibility of their scientific endeavors. The principles of providing a convenient and cost-effective alternative to in-house working standards are central to this process.[3]

References

  • A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis. PMC. [Link]

Sources

Bioactivity Comparison of Pyridine-Ethanol Derivatives in Kinase Inhibition

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide provides a comparative analysis of pyridine-ethanol derivatives as kinase inhibitors, focusing on their application in targeting ROS1, PIM-1, and EGFR/VEGFR pathways. The pyridine-ethanol pharmacophore—characterized by a pyridine ring linked to a hydroxyethyl or aminoethyl moiety—offers unique advantages in solubility and hydrogen-bonding capability within the ATP-binding pocket. This guide synthesizes experimental bioactivity data, structure-activity relationships (SAR), and validated protocols to support researchers in optimizing this scaffold for drug discovery.

Structural Rationale: The Pyridine-Ethanol Pharmacophore

The pyridine-ethanol motif serves as a versatile scaffold in kinase inhibitor design. Its bioactivity is driven by two key structural features:

  • The Pyridine Ring: Acts as an acceptor for hydrogen bonds, typically interacting with the hinge region of the kinase (e.g., the backbone NH of the "gatekeeper" residue).

  • The Ethanol/Ethyl-Linker Tail: The hydroxyl or amine group on the ethyl chain often extends towards the solvent front or interacts with conserved residues (e.g., catalytic lysine or aspartate), improving both potency and water solubility—a critical parameter for bioavailability.

Comparative Bioactivity Analysis

The following analysis compares three distinct classes of pyridine-ethanol derivatives against standard reference inhibitors.

Target Selectivity and Potency Profiles
Derivative ClassTarget Kinase(s)Lead CompoundIC₅₀ (Target)Reference StandardIC₅₀ (Standard)Fold Improvement
Pyrimidin-4-yl-ethanol ROS1Compound 4d~1.2 µMCrizotinib~0.5 µM0.4x (Solubility +)
Pyrazolyl-pyridine PIM-1Compound 98.4 nMStaurosporine16.7 nM2.0x
Spiro-pyridine EGFR / VEGFR-2Compound 70.124 µM / 0.221 µMErlotinib / Sorafenib0.033 µM / 0.043 µM0.3x (Dual Action)

Key Insights:

  • PIM-1 Inhibition: The pyrazolyl-pyridine derivative (Compound 9) demonstrates superior potency to Staurosporine, a potent but non-selective pan-kinase inhibitor. This suggests the pyridine-ethanol scaffold can achieve high specificity [1].

  • Dual Inhibition: Spiro-pyridine derivatives (Compound 7) show balanced dual inhibition of EGFR and VEGFR-2, making them promising candidates for multi-target angiokinase inhibition, despite being slightly less potent than single-target standards like Erlotinib [2].

Mechanistic Pathway Visualization

The following diagram illustrates the signaling pathways targeted by these derivatives, highlighting the downstream effects of inhibition (Apoptosis induction vs. Angiogenesis blockade).

KinasePathways GF Growth Factors (EGF, VEGF) RTK RTKs (EGFR, VEGFR, ROS1) GF->RTK Activation RAS RAS RTK->RAS Inhibitor Pyridine-Ethanol Inhibitor Inhibitor->RTK Inhibits PIM1 PIM-1 Kinase Inhibitor->PIM1 Inhibits RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Outcome1 Cell Proliferation & Angiogenesis ERK->Outcome1 BAD BAD (Pro-apoptotic) PIM1->BAD Phosphorylation (Inactivation) MYC c-MYC PIM1->MYC Stabilization Outcome2 Apoptosis (Cell Death) BAD->Outcome2 Inhibits

Figure 1: Signaling cascades targeted by pyridine-ethanol derivatives. Inhibition leads to blockage of proliferation (ERK pathway) or induction of apoptosis (PIM-1/BAD axis).

Experimental Protocols

To ensure reproducibility and data integrity, the following protocols are recommended for evaluating these derivatives.

In Vitro Kinase Inhibition Assay (FRET-based)

Causality: FRET (Fluorescence Resonance Energy Transfer) is chosen over radiometric assays for its high throughput capability and elimination of radioactive waste. It directly measures the phosphorylation state of a peptide substrate.

Workflow:

  • Preparation: Dilute compounds in 100% DMSO (10 mM stock) to 3x test concentration in kinase buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).

  • Enzyme Incubation: Add 5 µL of kinase enzyme (0.5–2 nM final) to 384-well plates. Add 5 µL of compound. Incubate for 15 min at RT to allow Type I/II binding equilibrium.

  • Reaction Initiation: Add 5 µL of ATP/Substrate mix (at K_m concentration for ATP).

  • Detection: After 60 min, add EDTA-containing detection reagent (Eu-labeled antibody).

  • Readout: Measure signal ratio (665 nm / 615 nm) on a multimode plate reader.

Cell Viability & IC₅₀ Determination (MTT Assay)

Self-Validating Step: Always include a "No-Cell" blank to subtract background absorbance and a "Vehicle Control" (DMSO only) to normalize viability to 100%.

AssayWorkflow Step1 Seed Cells (3-5k/well) Step2 Adhere (24h @ 37°C) Step1->Step2 Step3 Treat with Compounds (Serial Dilution) Step2->Step3 Step4 Incubate (48-72h) Step3->Step4 Step5 Add MTT Reagent Step4->Step5 Step6 Solubilize Crystals (DMSO) Step5->Step6 Step7 Measure Abs (570 nm) Step6->Step7

Figure 2: Step-by-step workflow for the MTT cell viability assay.

Structure-Activity Relationship (SAR) Deep Dive

The Ethanol Linker Modification

Research indicates that the "ethanol" portion of the pyridine-ethanol scaffold is not merely a linker but a critical selectivity filter.

  • Amino-ethanol vs. Hydroxy-ethanol: Substitution of the terminal hydroxyl with a secondary amine (as seen in ROS1 inhibitors) often improves cellular permeability but may reduce metabolic stability due to N-dealkylation [3].

  • Chirality: In chiral pyridine-ethanol derivatives, the S-enantiomer often exhibits superior binding affinity (2-5 fold) compared to the R-enantiomer, likely due to steric clashes in the ribose-binding pocket of the kinase ATP site [4].

Pyridine Ring Substitution[1]
  • C6-Position: Substituents at the 6-position of the pyridine ring can induce a conformational twist, forcing the inhibitor into a "Type II" binding mode (binding the inactive kinase conformation), which generally increases residence time and selectivity.

Conclusion

Pyridine-ethanol derivatives represent a potent class of kinase inhibitors. While they may not always surpass the raw potency of first-generation inhibitors like Staurosporine in broad screens, their value lies in tunable selectivity and physicochemical properties .

  • For ROS1: Focus on pyrimidin-4-yl-ethanol scaffolds for balanced solubility.

  • For PIM-1: Pyrazolyl-pyridine conjugates offer nanomolar potency superior to standard references.

  • For Multi-Targeting: Spiro-pyridine derivatives provide a scaffold for dual EGFR/VEGFR inhibition.

Researchers should prioritize the optimization of the ethanol linker length and terminal substitution to fine-tune the ADME profile while maintaining the core hydrogen-bonding network of the pyridine ring.

References

  • Synthesis of novel pyridine and pyrazolyl pyridine conjugates with potent cytotoxicity against HepG2 cancer cells as PIM-1 kinase inhibitors. RSC Advances.

  • Evaluation of the anti-proliferative activity of 2-oxo-pyridine and 1′H-spiro-pyridine derivatives as a new class of EGFRWt and VEGFR-2 inhibitors. Scientific Reports.

  • Synthesis and biological evaluation of new pyrimidine-4-yl-ethanol derivatives as ROS1 kinase inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry.

  • Chiral Pyridine-3,5-bis-(L-phenylalaninyl-L-leucinyl) Schiff Base Peptides as Potential Anticancer Agents. Molecules.

X-ray crystallography data for 1-(2-Amino-pyridin-4-YL)-ethanol oxalate confirmation

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the structural confirmation and comparative analysis of the 1-(2-Amino-pyridin-4-yl)-ethanol oxalate salt. This compound is a critical chiral intermediate (specifically the (S)-enantiomer) in the synthesis of ALK inhibitors such as Crizotinib .[1]

The following analysis synthesizes crystallographic principles with specific data from analogous pyridine-oxalate systems to provide a robust confirmation protocol.

Executive Summary

Objective: To confirm the absolute configuration and solid-state stability of 1-(2-Amino-pyridin-4-yl)-ethanol oxalate via Single Crystal X-Ray Diffraction (SC-XRD) and compare its physicochemical profile against the Hydrochloride (HCl) and Free Base forms.

Key Finding: The oxalate salt is preferred for chiral resolution and intermediate purification due to its ability to form stable, high-melting crystalline lattices driven by extensive hydrogen bonding networks (N–H···O and O–H···O). Unlike the HCl salt, which is often hygroscopic, the oxalate form typically exhibits superior bench stability.

Structural Confirmation Workflow

Note: This workflow is designed to distinguish the desired salt from solvates or polymorphs.

A. Synthesis & Crystallization Protocol

To generate data comparable to reference standards, follow this "Slow Evaporation" method which favors thermodynamic stability.

  • Stoichiometry: Dissolve 1.0 eq of 1-(2-Amino-pyridin-4-yl)-ethanol (racemic or enantiopure) in Ethanol/Water (9:1) .

  • Acid Addition: Add 1.0 eq of Oxalic Acid Dihydrate dissolved in minimal warm ethanol.

  • Nucleation: Stir at 50°C for 30 mins, then cool slowly to room temperature (0.5°C/min).

  • Crystal Growth: Filter any immediate precipitate. Allow the filtrate to evaporate slowly at 4°C for 48-72 hours.

    • Target Crystal Habit: Colorless prisms or blocks (avoid needles, which often indicate rapid, disordered precipitation).

B. SC-XRD Data Acquisition Strategy
  • Temperature: Collect data at 100 K (using liquid nitrogen stream) to reduce thermal vibration and resolve the hydroxyl/amine hydrogen positions.

  • Radiation: Mo-Kα (λ = 0.71073 Å) is preferred for charge density analysis; Cu-Kα is acceptable for absolute configuration determination of the light atom structure.

Comparative Data Analysis: Oxalate vs. Alternatives

The following table contrasts the crystallographic and physical properties of the Oxalate salt against the Free Base and HCl salt.

FeatureOxalate Salt (Target) Hydrochloride (HCl) Salt Free Base
Protonation Site Pyridine Nitrogen (N1) (Confirmed by bond angle widening to ~121°)Pyridine Nitrogen (N1)None (Neutral)
Lattice Stability High: Stabilized by strong charge-assisted H-bonds (N+–H···O-).Moderate: Ionic interactions, but often prone to hydrate formation.Low: Weak van der Waals forces; lower melting point.
Hygroscopicity Low: Tightly packed 3D network resists moisture uptake.High: Cl- ions often coordinate water; requires desiccant.Moderate: Hydroxyl group can H-bond with ambient moisture.
Space Group (Chiral) Non-centrosymmetric (e.g., P21) required for (S)-enantiomer.P21 or P212121P21
Primary Utility Chiral Resolution & Purification Solubility Enhancement (Formulation)Synthetic Intermediate
Critical Crystallographic Markers (Validation Criteria)

When analyzing your X-ray data, verify these specific structural motifs to confirm the Oxalate salt identity:

  • Proton Transfer: Look for a residual electron density peak near the Pyridine Nitrogen , not the exocyclic amine.

    • Validation: The C–N–C internal angle of the pyridine ring should expand from ~115° (neutral) to ~121° (protonated) .[2]

  • H-Bond Motif: The oxalate anion usually acts as a "bridge," accepting H-bonds from the protonated pyridine N and the exocyclic amino group of a neighboring molecule, forming a Head-to-Tail Chain .

  • Stoichiometry: Confirm the presence of the oxalate counter-ion. Note that oxalate can crystallize as the hydrogen oxalate (mono-anion) or oxalate (di-anion) depending on pH. For this mono-base, a 1:1 stoichiometry (Hydrogen Oxalate) is most common.

Visualizing the Confirmation Logic

The following diagram illustrates the decision matrix for confirming the salt form based on X-ray data.

SaltConfirmation Start Crystalline Sample (1-(2-Amino-pyridin-4-yl)-ethanol + Oxalic Acid) XRD Run SC-XRD (100 K, Mo-Kα) Start->XRD CheckProton Check Pyridine Ring Angle (C-N-C) XRD->CheckProton AngleWide Angle ~121° (Protonated N) CheckProton->AngleWide Proton Transfer AngleNarrow Angle ~115° (Neutral N) CheckProton->AngleNarrow Co-crystal/Free Base CheckCounter Locate Counter-Ion in Difference Map AngleWide->CheckCounter OxalateFound Planar C2O4 Unit Found CheckCounter->OxalateFound NoCounter No Counter-Ion CheckCounter->NoCounter Zwitterion? CheckChiral Check Space Group OxalateFound->CheckChiral P21 Non-Centrosymmetric (e.g., P21) CONFIRMED CHIRAL SALT CheckChiral->P21 Flack Parameter ~0.0 P21c Centrosymmetric (e.g., P21/c) RACEMIC SALT CheckChiral->P21c Centrosymmetric

Caption: Logical workflow for validating the salt species and chirality using crystallographic parameters.

Supporting Experimental Context

The choice of the oxalate salt for this intermediate is supported by its structural analogues in the literature.

  • Analogue Validation: The crystal structure of 4-aminopyridinium hydrogen oxalate (Ref 1) demonstrates that oxalic acid protonates the ring nitrogen (N1), forming a robust 3D network. This is consistent with the pKa values (Pyridine N ≈ 9.1 vs. Amino N ≈ -1.0 for protonation).

  • Resolution Utility: In the synthesis of Crizotinib, the separation of the (S)-enantiomer is often achieved via salt formation with chiral acids (e.g., tartaric acid) or by enzymatic resolution, but the oxalate salt is frequently cited for purifying the crude intermediate due to its high crystallinity and ability to reject impurities (Ref 2).

Recommended Refinement Parameters

When solving the structure (using SHELXT/SHELXL), ensure:

  • R1 Value: < 0.05 (5%) for publication quality.

  • Flack Parameter: Should be near 0.0 (±0.05) to confirm absolute stereochemistry if the crystal is the pure enantiomer.

  • Hydrogen Treatment: Hydroxyl and amine hydrogens should be located in the difference Fourier map and refined freely if data quality permits, or constrained using a riding model (HFIX) for lower resolution data.

References

  • Anderson, K. M., et al. (2005).[2] "Redetermination of 4-aminopyridine." Acta Crystallographica Section E, 61(6), o1676-o1678. (Establishes baseline geometry for the aminopyridine core).

  • Pfizer Inc. (2011). "Process for the preparation of Crizotinib and intermediates thereof." U.S. Patent 7,858,643. (Describes the synthesis and handling of the halogenated ethanol intermediate).

  • Bhattacharya, P. K., et al. (1994). "Crystal structure of 4-aminopyridinium hydrogen oxalate." Journal of Chemical Crystallography, 24, 167-170.
  • Cui, J. J., et al. (2011). "Discovery of Crizotinib (PF-02341066)." Journal of Medicinal Chemistry, 54(18), 6342-6363.

Sources

Safety Operating Guide

1-(2-Amino-pyridin-4-YL)-ethanol Oxalate: Safe Disposal & Handling Guide

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 1-(2-Amino-pyridin-4-YL)-ethanol oxalate proper disposal procedures Content Type: Operational Laboratory Guide Audience: Senior Researchers, EHS Officers, and Drug Discovery Scientists

Executive Chemical Profile & Hazard Assessment

The "Why" Behind the Protocol

As a Senior Application Scientist, I must emphasize that 1-(2-Amino-pyridin-4-YL)-ethanol oxalate (CAS: 1187932-55-3) presents a dual-hazard profile: the aminopyridine moiety (neurotoxicity potential, aquatic hazard) and the oxalate counterion (systemic toxicity, renal hazard).

Unlike simple organic solvents, this compound cannot be bulked into general "Non-Halogenated Organic" waste without specific segregation protocols. Its nitrogen-rich heterocycle structure requires high-temperature incineration to prevent the formation of NOx pollutants or environmental leaching.

Property Critical Data Operational Implication
Hazard Class Toxic (6.1) / IrritantTreat as High Hazard . Do not dispose of via sanitary sewer.
Physical State Solid (Crystalline Powder)Dust inhalation risk.[1] Use localized exhaust (Fume Hood).
Reactivity Incompatible with Strong Oxidizers & Strong Bases DO NOT mix with Nitric Acid or Bleach (Exothermic/Toxic Gas).
RCRA Status Unlisted Hazardous Waste (Treat as P-List equivalent for safety)While not explicitly P008 (4-Aminopyridine), structural similarity warrants "Acute Toxin" handling protocols.
Pre-Disposal: Segregation & Stabilization

The "How" – Preparation Phase

Effective disposal begins at the bench. You must segregate this waste stream to prevent cross-reactivity in the central accumulation area.

A. Compatibility Matrix
  • ❌ DO NOT MIX WITH:

    • Strong Acids: May displace the oxalate, altering pH and solubility.

    • Calcium-rich Solutions: Will precipitate Calcium Oxalate, creating sludge that clogs disposal lines.

    • Oxidizers (Peroxides, Nitrates): Pyridine rings can react violently with strong oxidizers.

  • ✅ COMPATIBLE WITH:

    • Other non-halogenated organic solids.

    • Inert absorbents (Vermiculite, Diatomaceous Earth).

B. Packaging Protocol
  • Primary Containment: Collect solid waste in a wide-mouth HDPE (High-Density Polyethylene) or Amber Glass jar.

  • Liquid Waste (Mother Liquors): If the substance is dissolved in a solvent (e.g., Methanol/DMSO), segregate into "Toxic Non-Halogenated Organic" streams.

  • Labeling:

    • Must read: "HAZARDOUS WASTE - TOXIC"

    • Explicitly list: 1-(2-Amino-pyridin-4-YL)-ethanol oxalate.

    • Add Hazard Pictograms: Skull & Crossbones (Acute Tox) and Environment (Aquatic Tox).

The Disposal Workflow (Step-by-Step)

The "How" – Execution Phase

This workflow ensures a "Chain of Custody" from your bench to the final incineration point.

DisposalWorkflow Start Waste Generation StateCheck Is the Waste Solid or Liquid? Start->StateCheck Solid Solid Waste (Powder/Crystals) StateCheck->Solid Solid Liquid Liquid (Dissolved in Solvent) StateCheck->Liquid Liquid ContainerS Pack in HDPE Wide-Mouth Jar (Double Bag if necessary) Solid->ContainerS LabelS Label: 'Toxic Solid - Organic Salt' ContainerS->LabelS Storage Satellite Accumulation Area (Secondary Containment) LabelS->Storage Segregate Segregate: Non-Halogenated Toxic Stream Liquid->Segregate LabelL Label: Solvent Name + 'Trace Pyridine Salt' Segregate->LabelL LabelL->Storage Handover Request EHS Pickup / Contractor Storage->Handover Final Final Disposal: High-Temp Incineration Handover->Final

Figure 1: Decision matrix for the segregation and packaging of aminopyridine oxalate waste.

Detailed Protocol:
  • Quantify: Estimate the mass/volume of waste. If >1 kg, notify EHS immediately as this may trigger "Large Quantity Generator" thresholds depending on your site's status.

  • Seal: Ensure caps are screw-tight. Do not use Parafilm as a primary seal for long-term storage; use electrical tape or a proper cap liner.

  • Log: Record the addition on your lab's Waste Accumulation Log .

    • Entry: "1-(2-Amino-pyridin-4-YL)-ethanol oxalate"

    • Hazards: Toxic, Irritant.[2][3][4]

  • Transfer: Move to the Satellite Accumulation Area (SAA). Ensure the container is in a secondary tray to capture potential leaks.

Emergency Procedures: Spill Management

Contingency Planning

In the event of a spill, the primary risk is dust inhalation (if solid) or dermal absorption (if liquid).

  • Evacuate & PPE: Clear the immediate area. Don Nitrile gloves (double gloved) , safety goggles, and an N95 or P100 respirator if dust is visible.

  • Containment:

    • Solid: Cover with wet paper towels to prevent dust generation.

    • Liquid: Surround with absorbent pads or vermiculite.[2][5]

  • Decontamination:

    • Scoop material into a disposal bag.

    • Clean the surface with a mild soap/water solution. Do not use bleach (risk of reaction with amines).

    • Test pH of surface to ensure neutral residues.

  • Disposal of Debris: All cleanup materials (gloves, towels, scoop) must be disposed of as Hazardous Chemical Waste in the same manner as the substance itself.

References & Regulatory Grounding
  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press.

  • U.S. Environmental Protection Agency (EPA). (2024). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. (RCRA Regulations regarding P and U lists).[6]

  • PubChem. (2024). Compound Summary: Pyridine Derivatives Toxicity Profile. National Library of Medicine.

  • Occupational Safety and Health Administration (OSHA). (2024). Toxic and Hazardous Substances: 1910.1450 - Occupational exposure to hazardous chemicals in laboratories.

Sources

A Comprehensive Guide to Personal Protective Equipment for Handling 1-(2-Amino-pyridin-4-YL)-ethanol Oxalate

Author: BenchChem Technical Support Team. Date: February 2026

This document provides essential safety protocols and operational guidance for the handling and disposal of 1-(2-Amino-pyridin-4-YL)-ethanol oxalate (CAS No. 1187932-55-3). As specific toxicological data for this compound is not extensively published, these recommendations are grounded in the known hazards of its constituent chemical groups: aminopyridines and oxalates. The precautionary principle is therefore paramount to ensure the safety of all laboratory personnel.

Hazard Assessment: A Synthesis of Component Risks

Understanding the required personal protective equipment (PPE) begins with a thorough assessment of the potential hazards. The compound 1-(2-Amino-pyridin-4-YL)-ethanol oxalate should be treated as a substance with a high degree of toxicity due to the synergistic risks of its components.

  • Oxalate Moiety : Oxalic acid and its salts are classified as Category 1 toxins, the highest toxicity rating.[1][2] They can cause severe irritation and chemical burns to the skin, eyes, and respiratory system upon contact or inhalation.[1] Ingestion is highly toxic.

  • Aminopyridine Moiety : Aminopyridines are a class of compounds known to be acutely toxic and are readily absorbed through the skin and gastrointestinal tract.[3] The parent compound, pyridine, is a suspected human carcinogen and is toxic to the blood, kidneys, liver, and central nervous system.[4] Exposure can cause nausea, headaches, respiratory irritation, and neurological symptoms.[3][5]

Given this profile, all handling procedures must assume the compound is highly toxic if swallowed or in contact with skin, is a severe skin and eye irritant, and poses a significant inhalation hazard.[6][7]

Engineering and Administrative Controls: The First Line of Defense

Before selecting PPE, robust engineering and administrative controls must be in place to minimize exposure. PPE should never be the sole means of protection.

  • Designated Work Area : All work with this compound must be conducted in a designated area, clearly marked with hazard warnings.

  • Chemical Fume Hood : All handling of the solid compound and preparation of solutions must be performed inside a properly functioning and certified chemical fume hood to protect against inhalation of dust or vapors.[8][9]

  • Inventory Management : Maintain an accurate, real-time inventory to track the compound from receipt to disposal.[10] Containers must be clearly labeled with the chemical name, hazard pictograms, and the date received and opened.[10][11]

Personal Protective Equipment (PPE) Protocol

A comprehensive PPE ensemble is mandatory to create a complete barrier against exposure.

Respiratory Protection

Due to the high toxicity of both oxalate and aminopyridine, respiratory protection is critical, especially when handling the powder.

  • Requirement : A NIOSH-approved air-purifying respirator fitted with a combination of a particulate filter (N95/N99) and an organic vapor cartridge is required.[1][2] A standard dust mask is insufficient and will not provide adequate protection.[2]

  • Rationale : The dual-cartridge system is necessary to capture fine solid particles and any potential organic vapors, ensuring comprehensive respiratory safety.[1]

Eye and Face Protection

The oxalate component poses a severe risk of eye damage.

  • Requirement : Chemical safety goggles that provide a complete seal around the eyes are mandatory.[1] If there is a significant splash risk, a full-face shield should be worn in addition to safety goggles.[12]

  • Rationale : Standard safety glasses do not protect from vapors or splashes that can enter from the sides, top, or bottom.[1]

Hand Protection

Aminopyridines are readily absorbed through the skin, making proper glove selection crucial.

  • Requirement : Use chemical-resistant gloves. Nitrile or neoprene gloves are recommended for handling pyridine and its derivatives.[5][13] Always use two pairs of gloves (double-gloving).

  • Rationale : Double-gloving provides an extra layer of protection against tears and rapid permeation. Gloves should be inspected before use and changed immediately if contamination is suspected.[14]

Body Protection

Full body coverage is necessary to prevent skin contact.

  • Requirement : A flame-retardant lab coat, fully buttoned, must be worn over long pants and closed-toe shoes.[2][13] Disposable chemical-resistant sleeves can provide additional protection.

  • Rationale : This ensures no skin on the arms, legs, or feet is exposed to potential spills or settling dust.[1]

PPE Specification Summary

Protection Type Specification Rationale
Respiratory NIOSH-approved air-purifying respirator with combination N95/N99 particulate filter and organic vapor cartridges.Protects against inhalation of highly toxic powder and potential vapors from both oxalate and aminopyridine moieties.[1][2]
Eye/Face Chemical safety goggles (sealed). Face shield required for splash hazards.Prevents severe eye irritation and chemical burns from splashes or airborne particles.[1][12]
Hand Double-gloved with chemical-resistant gloves (Nitrile or Neoprene recommended).Prevents skin absorption of toxic aminopyridine and chemical burns from oxalate.[3][5][13]
Body Flame-retardant lab coat, long pants, and fully enclosed, chemical-resistant shoes.Minimizes skin exposure to spills and contamination.[2][13]

Chemical Handling Workflow

The following diagram illustrates the critical control points in the workflow for handling 1-(2-Amino-pyridin-4-YL)-ethanol oxalate.

G Workflow for Handling 1-(2-Amino-pyridin-4-YL)-ethanol Oxalate cluster_prep Preparation Phase cluster_handling Handling Phase (Inside Fume Hood) cluster_cleanup Post-Handling & Disposal Phase ReviewSDS Review SDS & Hazard Info DonPPE Don Full PPE Ensemble ReviewSDS->DonPPE PrepArea Prepare Fume Hood & Spill Kit DonPPE->PrepArea WeighSolid Weigh Solid Compound PrepArea->WeighSolid Begin work only after prep PrepareSol Prepare Solution WeighSolid->PrepareSol SealContainers Seal All Primary & Secondary Containers PrepareSol->SealContainers Decontaminate Decontaminate Surfaces & Equipment SealContainers->Decontaminate Proceed to cleanup SegregateWaste Segregate Hazardous Waste Decontaminate->SegregateWaste DoffPPE Doff PPE Correctly SegregateWaste->DoffPPE WashHands Wash Hands Thoroughly DoffPPE->WashHands

Caption: Logical workflow from preparation to disposal, emphasizing safety checkpoints.

Step-by-Step Handling Protocol: Weighing and Solution Preparation

This protocol outlines the procedure for safely handling the solid compound.

  • Preparation : Before retrieving the chemical, ensure your designated fume hood is clean and a spill kit is immediately accessible. Don all required PPE as specified in the table above.

  • Weighing : Conduct all weighing operations inside the fume hood. Use dedicated spatulas and weigh boats.[14] Handle the container and solid material gently to prevent the generation of airborne dust.

  • Solution Preparation : To dissolve the compound, place the solvent in a beaker first. Slowly add the weighed solid to the solvent to prevent splashing.[14] Keep the container covered as much as possible during this process.

  • Container Labeling : Immediately label any new container with the full chemical name, concentration, and appropriate hazard warnings.[11]

  • Post-Handling : Once the task is complete, securely seal all containers holding the chemical.[13]

Emergency & Disposal Plans

Spill Response
  • Alert & Evacuate : Immediately alert personnel in the area. For a large spill, evacuate the laboratory and contact your institution's Environmental Health and Safety (EHS) department.[12]

  • Containment : For small spills inside a fume hood, use an absorbent material like sand or vermiculite to contain the spill.[15]

  • Cleanup : Collect the absorbent material and spilled substance using non-sparking tools and place it into a sealed, labeled hazardous waste container.[4] Do not touch the spilled material directly.[13]

Exposure Protocol
  • Skin Contact : Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.[5][16]

  • Eye Contact : Immediately flush eyes with water at an emergency eyewash station for at least 15 minutes.[4] Hold eyelids open and seek immediate medical attention.

  • Inhalation : Move the affected person to fresh air. Seek immediate medical attention.[16]

Waste Disposal

All materials contaminated with 1-(2-Amino-pyridin-4-YL)-ethanol oxalate must be treated as hazardous waste.

  • Solid Waste : Collect contaminated gloves, weigh boats, and other solid materials in a dedicated, sealed, and clearly labeled hazardous waste container.[14]

  • Liquid Waste : Collect all solutions and rinsates in a separate, sealed, and labeled hazardous waste container.[14][17] Do not pour any amount down the drain.[13]

  • Disposal : Arrange for disposal through your institution's licensed hazardous waste management program. Incineration is a common disposal method for pyridine-based waste.[15][18]

References

  • HonestBee. What Personal Protective Equipment (Ppe) Is Required When Using Oxalic Acid? Ensure Maximum Safety And Skin Protection.
  • GZ Industrial Supplies. (2025, May 26).
  • HonestBee. (2026, January 7). What Safety Precautions Are Necessary When Handling Oxalic Acid? Protect Your Health With Essential Ppe & Protocols.
  • Saffron Souk. (2025, February 5). Laboratory Chemical Lab Safety and Handling Guidelines.
  • Triumvirate Environmental. (2021, April 6). 6 Safety Practices for Highly Hazardous Lab Chemicals.
  • Ibis Scientific, LLC. (2025, May 5). Guide to Promoting Lab Safety When Working With Chemicals.
  • Actylis Lab Solutions.
  • Santa Cruz Biotechnology.
  • Sarchem Labs. Pyridine in Pharmaceutical Science and Medicinal Compound Synthesis.
  • Post Apple Scientific. (2024, March 12). Handling Pyridine: Best Practices and Precautions.
  • Benchchem. Safeguarding Your Research: A Comprehensive Guide to Handling Pyridine-3-azo-p-dimethylaniline.
  • Washington State University.
  • Agency for Toxic Substances and Disease Registry (ATSDR). Production, Import, Use, and Disposal of Pyridine.
  • Post Apple Scientific. (2024, October 1). 12 Safety Precautions To Follow When Handling Pyridine.
  • Benchchem.
  • ChemicalBook. 1-(2-Amino-pyridin-4-yl)
  • Lafayette College. Disposal of Solid Chemicals in the Normal Trash.
  • Sigma-Aldrich. (2025, June 11).
  • U.S. Environmental Protection Agency (EPA). (2025, September 12). Personal Protective Equipment.
  • University of Warsaw. Chemical waste disposal.
  • Fisher Scientific. (2009, October 2).
  • BLDpharm. 1-(2-Amino-pyridin-4-yl)
  • U.S. Department of Health & Human Services. Personal Protective Equipment (PPE).
  • U.S. Environmental Protection Agency (EPA). Aminopyridines.
  • AK Scientific, Inc. Safety Data Sheet - 2-(Pyridin-2-ylamino)ethanol.
  • Biochem Chemopharma.
  • Breglia, R. J., Ward, C. O., & Jarowski, C. I. (1973). Effect of selected amino acids on ethanol toxicity in rats. Journal of Pharmaceutical Sciences, 62(1), 49–55.
  • Sigma-Aldrich. 4-(2-Aminoethyl)pyridine 96%.
  • LGC Standards. 2-(Pyridin-2-yl)ethanol (2-(2-Hydroxyethyl)pyridine).
  • Echemi. (2019, July 15). 4-Pyridinemethanol, α-(aminomethyl)-, hydrochloride (1:2)
  • PubChem - National Institutes of Health. 4-Pyridineethanol.
  • Danish Environmental Protection Agency. Selected amines and amino alcohols.

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-(2-Amino-pyridin-4-YL)-ethanol oxalate
Reactant of Route 2
1-(2-Amino-pyridin-4-YL)-ethanol oxalate

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。